4,4-Dimethylpiperidine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4,4-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECMOFZIMWVOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193465 | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-30-1 | |
| Record name | 4,4-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4,4-Dimethylpiperidine and its N-Methylation via the Eschweiler-Clarke Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust two-step synthesis route commencing with the reduction of 3,3-dimethylglutarimide (B74337) to yield 4,4-dimethylpiperidine, followed by the N-methylation of the resulting secondary amine via the Eschweiler-Clarke reaction to produce 1,4,4-trimethylpiperidine (B3044650). This guide provides comprehensive experimental protocols, quantitative data, and mechanistic diagrams to support researchers in the synthesis and characterization of these valuable piperidine (B6355638) derivatives.
Synthetic Strategy Overview
The synthesis of 1,4,4-trimethylpiperidine is efficiently achieved through a two-step process. The initial step involves the reduction of the cyclic imide, 3,3-dimethylglutarimide, using a powerful reducing agent, lithium aluminum hydride (LAH), to form the secondary amine, this compound. Subsequently, this intermediate is subjected to the Eschweiler-Clarke reaction, a classic method for the N-methylation of amines, utilizing formic acid and formaldehyde (B43269) to yield the final tertiary amine product.
Experimental Protocols
Step 1: Synthesis of this compound via Reduction of 3,3-Dimethylglutarimide
This procedure outlines the reduction of a cyclic imide to a cyclic amine using lithium aluminum hydride.
Materials:
-
3,3-Dimethylglutarimide
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
15% aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice bath
-
Round-bottom flask, reflux condenser, dropping funnel, and other standard laboratory glassware
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
An oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere of nitrogen or argon.
-
To the flask, add a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the imide) in anhydrous tetrahydrofuran.
-
A solution of 3,3-dimethylglutarimide in anhydrous tetrahydrofuran is added dropwise to the LAH suspension via the dropping funnel at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 4-8 hours) to ensure the complete reduction of the imide. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the flask is cooled in an ice bath. The excess LAH is quenched cautiously by the dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. This is known as the Fieser workup.[1][2] For example, for 'x' grams of LAH used, 'x' mL of water is added, followed by 'x' mL of 15% NaOH, and finally '3x' mL of water.[1]
-
The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Step 2: Synthesis of 1,4,4-Trimethylpiperidine via Eschweiler-Clarke Reaction
This procedure details the N-methylation of the secondary amine, this compound.[3][4]
Materials:
-
This compound
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Diethyl ether or dichloromethane (B109758)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask, reflux condenser, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, this compound is mixed with an excess of formic acid (typically 2-3 equivalents).[5]
-
An excess of aqueous formaldehyde solution (typically 2-3 equivalents) is then carefully added to the mixture.[5] The initial reaction may be exothermic.
-
The reaction mixture is heated to reflux (approximately 100 °C) for several hours (typically 4-8 hours).[5] The reaction progress can be monitored by TLC or GC-MS until the starting amine is consumed.
-
After cooling to room temperature, the mixture is made strongly basic (pH > 12) by the slow and careful addition of sodium hydroxide pellets or a concentrated solution while cooling the flask in an ice bath.
-
The product is then extracted from the aqueous mixture with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 1,4,4-trimethylpiperidine.
-
Further purification can be achieved by distillation.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| 1 | LAH Reduction | 3,3-Dimethylglutarimide | Lithium Aluminum Hydride | Anhydrous THF | 4 - 8 | Reflux | 70 - 85 (Estimated) |
| 2 | Eschweiler-Clarke | This compound | Formic Acid, Formaldehyde | None (reagents act as solvent) | 4 - 8 | 100 (Reflux) | >80[4] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.7-2.9 (t, 4H, -CH₂-N-CH₂-), ~1.4-1.6 (t, 4H, -CH₂-C-CH₂-), ~1.0 (s, 6H, C(CH₃)₂), ~1.5 (br s, 1H, NH). (Predicted based on similar structures) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~45-47 (-CH₂-N-CH₂-), ~35-37 (-CH₂-C-CH₂-), ~30-32 (C(CH₃)₂), ~25-27 (C(CH₃)₂). (Predicted based on similar structures) |
| IR (neat) | ν (cm⁻¹): ~3300 (N-H stretch), 2950-2850 (C-H stretch), 1460 (C-H bend), 1100 (C-N stretch). (Predicted) |
| Mass Spec (EI) | m/z: 113 (M⁺), 98 ([M-CH₃]⁺).[6] |
Table 3: Spectroscopic Data for 1,4,4-Trimethylpiperidine
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.3-2.5 (m, 4H, -CH₂-N-CH₂-), ~2.2 (s, 3H, N-CH₃), ~1.4-1.6 (m, 4H, -CH₂-C-CH₂-), ~0.9 (s, 6H, C(CH₃)₂). (Predicted based on similar structures) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~55-57 (-CH₂-N-CH₂-), ~45-47 (N-CH₃), ~35-37 (-CH₂-C-CH₂-), ~30-32 (C(CH₃)₂), ~25-27 (C(CH₃)₂). (Predicted based on similar structures) |
| IR (neat) | ν (cm⁻¹): 2950-2800 (C-H stretch, including Bohlmann bands characteristic of tertiary amines), 1460 (C-H bend), 1150 (C-N stretch). (Predicted) |
| Mass Spec (EI) | m/z: 127 (M⁺), 112 ([M-CH₃]⁺). (Predicted) |
Mandatory Visualizations
Reaction Pathway
Caption: Overall synthetic pathway for 1,4,4-trimethylpiperidine.
Mechanism of the Eschweiler-Clarke Reaction
Caption: Mechanism of the Eschweiler-Clarke N-methylation.
Experimental Workflow: Step 1 (Reduction)
Caption: Experimental workflow for the synthesis of this compound.
Experimental Workflow: Step 2 (Eschweiler-Clarke)
Caption: Experimental workflow for the N-methylation of this compound.
References
- 1. Workup [chem.rochester.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Reductive Amination for the Synthesis of 4,4-Dimethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of a one-pot synthetic approach to 4,4-dimethylpiperidine, a valuable building block in pharmaceutical and materials science. The synthesis is centered around the reductive amination of a precursor derived from 3,3-dimethylglutaric anhydride (B1165640). This document details the underlying chemical principles, experimental protocols for two key methodologies (Lithium Aluminum Hydride Reduction and Catalytic Hydrogenation), and presents quantitative data in a structured format for easy comparison. Visual diagrams generated using Graphviz are included to illustrate the reaction pathways and experimental workflows, adhering to specified design constraints for clarity and accessibility.
Introduction
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional orientation. The this compound moiety, in particular, offers a synthetically accessible scaffold with a gem-dimethyl group that can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity.
Traditional multi-step syntheses of substituted piperidines can be time-consuming and generate significant waste. One-pot reductive amination offers a more streamlined and efficient alternative. This approach combines the formation of an imine or a related C-N double bond intermediate and its subsequent reduction in a single reaction vessel, thereby reducing purification steps, solvent usage, and overall process time.
This guide focuses on a robust and scalable one-pot synthesis of this compound, commencing with the readily available 3,3-dimethylglutaric anhydride. The synthesis proceeds through the formation of the intermediate 3,3-dimethylglutarimide (B74337), which is then reduced in situ to the target piperidine. Two primary reduction methods are detailed: a high-yielding approach using lithium aluminum hydride (LAH) and a catalytic transfer hydrogenation method, offering an alternative with a different safety and reagent profile.
Synthetic Pathway Overview
The overall synthetic strategy involves two key transformations that can be performed sequentially in a single pot:
-
Imide Formation: 3,3-Dimethylglutaric anhydride reacts with an ammonia (B1221849) source, such as urea (B33335), at elevated temperatures to form 3,3-dimethylglutarimide. This reaction involves the nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride, followed by intramolecular cyclization and dehydration.
-
Reductive Amination (Imide Reduction): The resulting 3,3-dimethylglutarimide is then reduced to this compound. This transformation can be achieved through two primary methods:
-
Lithium Aluminum Hydride (LAH) Reduction: A powerful nucleophilic hydride reagent that effectively reduces both carbonyl groups of the imide to methylenes.
-
Catalytic Hydrogenation: A method employing a transition metal catalyst (e.g., Ruthenium on Carbon) and a hydrogen source to achieve the reduction.
-
The following diagram illustrates the general reaction pathway:
Experimental Protocols
Method 1: One-Pot Synthesis via Lithium Aluminum Hydride (LAH) Reduction
This method is a high-yielding procedure that combines the formation of the imide and its subsequent reduction in a sequential one-pot process.
Step 1: Synthesis of 3,3-Dimethylglutarimide
-
Materials:
-
3,3-Dimethylglutaric anhydride
-
Urea
-
-
Procedure:
-
In a round-bottom flask, thoroughly mix 3,3-dimethylglutaric anhydride (1.0 eq) and urea (1.05 eq).
-
Heat the mixture to 150-160 °C and maintain this temperature for 20-30 minutes. The mixture will melt and then solidify.
-
Allow the reaction mixture to cool to room temperature. The solid obtained is crude 3,3-dimethylglutarimide.
-
Step 2: Reduction of 3,3-Dimethylglutarimide
-
Materials:
-
Crude 3,3-dimethylglutarimide from Step 1
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
15% aqueous Sodium Hydroxide (NaOH)
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend lithium aluminum hydride (2.5 eq) in anhydrous THF in a separate dry, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.
-
Cool the LAH suspension to 0 °C in an ice bath.
-
Dissolve the crude 3,3-dimethylglutarimide in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for at least 4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LAH in grams used.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by distillation.
-
Method 2: Catalytic Hydrogenation
This method provides an alternative to the use of metal hydrides and is amenable to larger-scale synthesis.
Step 1: Synthesis of 3,3-Dimethylglutarimide
-
Follow the procedure outlined in Section 3.1, Step 1.
Step 2: Catalytic Hydrogenation of 3,3-Dimethylglutarimide
-
Materials:
-
Crude 3,3-dimethylglutarimide from Step 1
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Dioxane
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a high-pressure autoclave, charge the crude 3,3-dimethylglutarimide (1.0 eq) and 5% Ru/C catalyst (5-10 wt%).
-
Add dioxane as the solvent.
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 70-100 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for several hours until the uptake of hydrogen ceases.
-
Cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the catalyst from the reaction mixture through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by distillation.
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reagents and Reaction Conditions
| Parameter | Method 1: LAH Reduction | Method 2: Catalytic Hydrogenation |
| Starting Material | 3,3-Dimethylglutaric Anhydride | 3,3-Dimethylglutaric Anhydride |
| Ammonia Source | Urea | Urea |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | Hydrogen Gas (H₂) |
| Catalyst | N/A | 5% Ruthenium on Carbon (Ru/C) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Dioxane |
| Imide Formation Temp. | 150-160 °C | 150-160 °C |
| Reduction Temp. | Reflux (approx. 66 °C) | 150-200 °C |
| Pressure | Atmospheric | 70-100 atm |
| Reaction Time | 4-8 hours (reduction step) | 6-12 hours (hydrogenation step) |
Table 2: Yield and Product Specifications
| Parameter | Method 1: LAH Reduction | Method 2: Catalytic Hydrogenation |
| Intermediate Yield | >90% (crude imide) | >90% (crude imide) |
| Final Product Yield | 70-85% | 60-75% |
| Purity (after purification) | >98% | >98% |
| Molecular Formula | C₇H₁₅N | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol | 113.20 g/mol |
| Boiling Point | ~145-147 °C | ~145-147 °C |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the one-pot synthesis of this compound via LAH reduction.
Conclusion
The one-pot reductive amination approach for the synthesis of this compound from 3,3-dimethylglutaric anhydride is a highly efficient and scalable method. Both the Lithium Aluminum Hydride reduction and catalytic hydrogenation routes offer viable pathways to the target molecule with good to excellent yields. The choice between these methods will depend on the specific requirements of the laboratory, including available equipment, safety considerations, and desired scale of production. This guide provides the necessary technical details to enable researchers and drug development professionals to successfully implement this synthesis and utilize this compound as a key intermediate in their research and development endeavors.
An In-depth Technical Guide to the Physical and Chemical Properties of 4,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-Dimethylpiperidine. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable experimental protocols.
Core Physical and Chemical Properties
This compound is a cyclic secondary amine with the molecular formula C₇H₁₅N.[1] It presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] This compound is a key building block in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical agents, owing to its nucleophilic nature.[1]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical databases and literature sources.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 4045-30-1 | [2] |
| Molecular Formula | C₇H₁₅N | [1][3] |
| Molecular Weight | 113.20 g/mol | |
| Canonical SMILES | CC1(C)CCNCC1 | [1] |
| InChI | InChI=1S/C7H15N/c1-7(2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | [1][3] |
| InChIKey | IECMOFZIMWVOAS-UHFFFAOYSA-N | [1][3] |
Caption: General Identifiers for this compound.
| Physical Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Amine-like | [1] |
| Boiling Point | Not explicitly found, generalized methods are available. | |
| Solubility in Water | Moderately soluble | [1] |
| Solubility in Organic Solvents | Soluble | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.396 (Crippen Calculated) |
Caption: Physical Properties of this compound.
| Chemical Property | Value | Source |
| pKa | Not explicitly found for this compound. General range for secondary amines is 10-11. | |
| Basicity | Basic | [1] |
Caption: Chemical Properties of this compound.
Experimental Protocols
This section provides detailed methodologies for determining key physical and chemical properties of this compound. These protocols are generalized and may require optimization based on laboratory conditions and equipment.
Determination of Boiling Point (Micro Method)
This method is suitable for determining the boiling point of a small quantity of a liquid sample.
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in the Thiele tube filled with heating oil, ensuring the oil level is above the sample but below the opening of the test tube.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[4]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4] Record this temperature.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.
Materials:
-
pH meter with a combination pH electrode (calibrated)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Deionized water
-
This compound solution of known concentration (e.g., 0.01 M)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]
-
Pipette a known volume of the this compound solution into a beaker.
-
Add deionized water to ensure the pH electrode is properly immersed.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the pH electrode in the solution and begin stirring gently.
-
Record the initial pH of the solution.
-
Begin adding the standardized HCl solution from the burette in small increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[5]
-
Continue the titration until the pH changes significantly and then begins to level off again, well past the equivalence point.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point, which is the point of maximum slope on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added).[6]
Determination of Solubility
This protocol outlines a qualitative method for determining the solubility of this compound in various solvents.
Materials:
-
Small test tubes
-
Graduated pipette or dropper
-
Vortex mixer or shaker
-
Solvents to be tested (e.g., water, ethanol, acetone, diethyl ether, hexane)
Procedure:
-
Add approximately 0.1 mL of this compound to a small test tube.
-
Add the selected solvent to the test tube in small increments (e.g., 0.2 mL at a time), up to a total of 3 mL.
-
After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[7]
-
Observe the mixture for the presence of a single, clear phase (soluble) or the persistence of two phases, cloudiness, or undissolved droplets (insoluble or partially soluble).
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
Chemical Reactivity and Synthesis
As a secondary amine, this compound exhibits characteristic nucleophilic properties and is basic.[1] It readily participates in reactions such as alkylation and acylation at the nitrogen atom.[1]
Logical Relationship of Properties
Caption: Properties of this compound.
Generalized Synthetic Workflow
The synthesis of substituted piperidines can be achieved through various methods. A common approach is the reductive amination of a suitable ketone precursor. The following diagram illustrates a generalized workflow for the synthesis of a 4,4-disubstituted piperidine.
Caption: Synthetic Workflow Example.
References
- 1. CAS 4045-30-1: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4-Dimethyl-piperidine [webbook.nist.gov]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Basicity and pKa of 4,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and pKa of 4,4-dimethylpiperidine, a heterocyclic amine of interest in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a robust estimation and discusses the key factors influencing its chemical properties. Furthermore, it outlines a detailed experimental protocol for the precise determination of its pKa value.
Understanding the Basicity of this compound
The basicity of this compound arises from the lone pair of electrons on the nitrogen atom within the saturated heterocyclic ring. This lone pair is readily available for protonation, making it a Brønsted-Lowry base. The equilibrium of this protonation in an aqueous solution is described by the acid dissociation constant (Ka) of its conjugate acid, or more commonly, the pKa value. A higher pKa indicates a stronger base, as the conjugate acid is weaker and less likely to donate its proton.
Several structural features of this compound influence its basicity:
-
Alkyl Substitution: The piperidine (B6355638) ring is a saturated secondary amine. The presence of two methyl groups at the C4 position can have a subtle electronic effect on the nitrogen atom.
-
Steric Hindrance: The gem-dimethyl group at the C4 position is remote from the nitrogen atom and therefore is not expected to sterically hinder the approach of a proton to the nitrogen lone pair.
-
Ring Conformation: The piperidine ring typically adopts a chair conformation. The nitrogen lone pair can occupy either an axial or equatorial position, with the equatorial orientation being more sterically accessible for protonation.
Quantitative Data on pKa
| Compound | Structure | pKa of Conjugate Acid | Reference Compound |
| Piperidine | C₅H₁₁N | 11.22 | Yes |
| 1,2-Dimethylpiperidine | C₇H₁₅N | 10.26 | Yes |
| 1,4-Dimethylpiperidine (B1618611) | C₇H₁₅N | 10.26 | Yes |
| This compound | C₇H₁₅N | ~11 | Estimated |
Estimation for this compound:
The pKa of piperidine is 11.22[1]. The methyl groups on the nitrogen in 1,2- and 1,4-dimethylpiperidine slightly reduce the basicity (pKa ~10.26). In this compound, the methyl groups are on a carbon atom and are not expected to have a significant electron-withdrawing effect on the distant nitrogen atom. Therefore, the pKa of the conjugate acid of this compound is estimated to be very similar to that of piperidine itself, likely in the range of 11.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of ionizable compounds. The following protocol provides a detailed methodology for the determination of the pKa of this compound.
3.1. Materials and Equipment
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water
-
pH meter with a combination glass electrode
-
Calibrated automatic burette or a Class A manual burette
-
Magnetic stirrer and stir bar
-
Beakers and volumetric flasks
3.2. Procedure
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water in a beaker.
-
Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.
-
-
pH Meter Calibration:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 7 and pH 10).
-
-
Titration:
-
Immerse the calibrated pH electrode in the analyte solution, ensuring the bulb is fully submerged and not in contact with the stir bar.
-
Begin stirring the solution at a constant, moderate speed.
-
Add the standardized 0.1 M HCl solution in small, precise increments (e.g., 0.1 mL) from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the titration curve.
-
The pKa of the conjugate acid of this compound is equal to the pH at the half-equivalence point (the volume of HCl added is half of that required to reach the equivalence point).
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Protonation equilibrium and its relation to pKa.
Caption: Workflow for pKa determination by titration.
References
The Nucleophilic Character of 4,4-Dimethylpiperidine in Organic Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nucleophilic character of 4,4-dimethylpiperidine, a heterocyclic secondary amine of significant interest in organic synthesis and medicinal chemistry. This document explores the interplay of electronic and steric factors that define its reactivity, presenting available quantitative data, detailed experimental protocols for its key reactions, and visual representations of reaction mechanisms and workflows.
Physicochemical and Nucleophilic Properties
The basicity of an amine is a strong indicator of its nucleophilicity. The pKa of the conjugate acid of 1,4-dimethylpiperidine (B1618611) is reported to be 10.26, suggesting it is a moderately strong organic base[1]. For comparison, the pKa of the conjugate acid of piperidine (B6355638) is approximately 11.1[2]. This indicates that piperidine is a slightly stronger base. The gem-dimethyl group in this compound is expected to have a minor electronic effect on the nitrogen atom but can contribute to the overall steric bulk of the molecule[2]. This steric hindrance can modulate its access to electrophilic centers, a crucial factor in its nucleophilic reactivity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Piperidine |
| Molecular Formula | C₇H₁₅N | C₅H₁₁N |
| Molecular Weight | 113.20 g/mol | 85.15 g/mol |
| Boiling Point | 144-145 °C | 106 °C |
| pKa of Conjugate Acid | ~10.26 (estimated for 1,4-dimethylpiperidine)[1] | ~11.1[2] |
Nucleophilic Reactivity in Organic Synthesis
This compound serves as a versatile nucleophile in a variety of organic transformations, including substitution and addition reactions. Its utility is particularly pronounced in the formation of C-N bonds.
Nucleophilic Substitution Reactions
This compound readily participates in nucleophilic substitution reactions with alkyl halides and other electrophiles. The gem-dimethyl group can influence the reaction rate and, in some cases, the product distribution due to steric hindrance.
Table 2: Representative Yields for N-Alkylation of Piperidine Derivatives
| Electrophile | Nucleophile | Base | Solvent | Yield (%) | Reference |
| Benzyl (B1604629) bromide | 4-Piperidone hydrochloride | K₂CO₃ | DMF | 89.28 | [3] |
| 4-Fluorobenzyl bromide | 1-Benzyl-4-hydroxymethylpiperidine | NaH | THF | 59 | [4] |
| Brominated intermediates | 1-Boc-4-methylenepiperidine | - | Toluene | High | [5] |
Note: Data for closely related piperidine derivatives are presented as representative examples due to the lack of specific data for this compound in the search results.
Nucleophilic Acyl Substitution Reactions
The acylation of this compound with acylating agents such as acid chlorides and anhydrides is a common method for the synthesis of amides. These reactions are typically high-yielding and proceed under mild conditions.
Table 3: Representative Yields for N-Acylation of Piperazine (B1678402) and Piperidine Derivatives
| Acylating Agent | Nucleophile | Base | Solvent | Yield (%) | Reference |
| Acetic anhydride | 4-(1-Piperazinyl)-phenol dihydrobromide | K₂CO₃ | 1,4-Dioxane | High | [6] |
| Benzoic acid | Piperidine derivatives | HATU, DIPEA | DMF | 35-83 | [5] |
| Benzoyl chloride | Piperidine derivatives | Pyridine | THF | 99 | [5] |
Note: Data for related piperazine and piperidine derivatives are presented as representative examples.
Experimental Protocols
The following are detailed methodologies for key reactions involving the nucleophilic character of this compound. These protocols are adapted from established procedures for similar piperidine derivatives.
General Protocol for N-Alkylation
Objective: To synthesize an N-alkylated this compound via nucleophilic substitution.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DIPEA)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the base (1.5-2.0 eq). If using a solid base like K₂CO₃, stir the suspension for 15-30 minutes at room temperature.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-alkylated this compound.
General Protocol for N-Acylation
Objective: To synthesize an N-acylated this compound.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, acetic anhydride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the base (1.2 eq) in the chosen anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated this compound.
Visualizing Reactivity and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the nucleophilic character of this compound.
Caption: General S_N2 mechanism for N-alkylation.
Caption: Nucleophilic acyl substitution mechanism.
Caption: Typical experimental workflow for N-alkylation.
Conclusion
This compound is a valuable secondary amine in organic synthesis, acting as a competent nucleophile in a range of reactions. Its reactivity is a balance between the inherent nucleophilicity of the secondary amine and the steric influence of the gem-dimethyl group. While quantitative data specifically for this molecule is limited, a strong understanding of its character can be derived from related piperidine structures. The provided protocols offer a solid foundation for its application in the synthesis of novel compounds for pharmaceutical and materials science research. Further investigation into the precise quantification of its nucleophilicity would be a valuable contribution to the field.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4-dimethylpiperidine. Due to the limited availability of experimentally acquired and published spectra for this specific compound in public databases, this guide presents predicted spectral data based on established NMR principles and analysis of structurally analogous compounds. Furthermore, a detailed experimental protocol for the acquisition of high-quality NMR spectra is provided to enable researchers to generate their own data.
Predicted ¹H and ¹³C NMR Spectral Data
The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of each nucleus. For this compound, the piperidine (B6355638) ring exists in a chair conformation, leading to distinct signals for the axial and equatorial protons. The gem-dimethyl group at the C4 position introduces a quaternary carbon and magnetically equivalent methyl protons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound are summarized in Table 1. These predictions are based on the analysis of similar piperidine derivatives and standard chemical shift increments. The spectrum is expected to be relatively simple due to the molecule's symmetry.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2, H6 (axial & equatorial) | 2.6 - 2.8 | m | - |
| H3, H5 (axial & equatorial) | 1.3 - 1.5 | m | - |
| NH | 1.0 - 2.0 | br s | - |
| 4-CH₃ | ~0.9 | s | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The exact chemical shift of the NH proton can vary depending on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. The presence of a plane of symmetry in the molecule results in fewer unique carbon signals than the total number of carbon atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2, C6 | ~48 |
| C3, C5 | ~38 |
| C4 | ~30 |
| 4-CH₃ | ~28 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Experimental Protocol for NMR Spectroscopy
To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
2.1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurity signals. If necessary, purify the compound by distillation or chromatography.
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other solvents like deuterium (B1214612) oxide (D₂O) with a suitable internal standard, or benzene-d₆ could also be used depending on the desired information.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
2.2. NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard for obtaining singlets for each carbon.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Perform manual or automatic phase correction to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
-
Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
Structural Assignment and Logic
The following diagram illustrates the logical relationship between the structure of this compound and its predicted NMR signals.
Caption: Predicted NMR signal assignments for this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4,4-Dimethylpiperidine
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 4,4-Dimethylpiperidine (C₇H₁₅N, Molecular Weight: 113.20 g/mol ). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and identification of piperidine-containing compounds.
Introduction to the Fragmentation Behavior of this compound
This compound, a saturated heterocyclic amine, undergoes characteristic fragmentation pathways under electron ionization (EI) mass spectrometry. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species. The presence of the nitrogen atom and the gem-dimethyl group at the C4 position significantly influences the fragmentation cascade. The dominant fragmentation mechanism for aliphatic amines like this compound is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is driven by the formation of a resonance-stabilized iminium ion.
Predicted Electron Ionization Mass Spectrum Data
While a publicly available, high-resolution mass spectrum for this compound is not readily found in major spectral databases, the fragmentation pattern can be reliably predicted based on the established principles of mass spectrometry and the known behavior of analogous piperidine (B6355638) derivatives. The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Structure | Predicted Relative Intensity |
| 113 | [C₇H₁₅N]⁺• | Molecular Ion | Moderate |
| 98 | [C₆H₁₂N]⁺ | [M-CH₃]⁺ | High |
| 70 | [C₄H₈N]⁺ | Moderate | |
| 57 | [C₄H₉]⁺ | Moderate to High | |
| 55 | [C₄H₇]⁺ | Moderate | |
| 42 | [C₂H₄N]⁺ | Moderate |
Core Fragmentation Pathway
The primary fragmentation pathway of this compound upon electron ionization is initiated by the loss of an electron from the nitrogen atom, forming the molecular ion (m/z 113). The subsequent fragmentation is dominated by alpha-cleavage, leading to the loss of a methyl group to form a stable, resonance-stabilized iminium ion.
Detailed Experimental Protocol
The following outlines a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
4.1. Sample Preparation
A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of approximately 1 mg/mL.
4.2. Gas Chromatography (GC) Conditions
-
Instrument: Standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this volatile amine.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split injection with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.
-
Hold: Maintain 200 °C for 5 minutes.
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-200.
-
Solvent Delay: 3 minutes.
This comprehensive guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and protocols can serve as a valuable resource for the identification and structural characterization of this and related piperidine derivatives in various scientific and industrial applications.
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 4,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4-Dimethylpiperidine. Due to the limited availability of experimentally derived public data, this document presents a predicted spectrum based on the analysis of analogous compounds and established principles of vibrational spectroscopy. This guide is intended to serve as a robust reference for the identification and characterization of this compound in a laboratory setting.
Introduction to FT-IR Spectroscopy of this compound
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[1] The resulting spectrum is a unique fingerprint of the molecule.
This compound is a saturated heterocyclic amine. Its structure, featuring a piperidine (B6355638) ring with a gem-dimethyl group at the C4 position, gives rise to a characteristic FT-IR spectrum. The key vibrational modes are associated with the N-H, C-H, C-N, and C-C bonds within the molecule.
Predicted FT-IR Spectral Data
The following table summarizes the predicted FT-IR absorption bands for this compound. These predictions are based on the known vibrational frequencies of piperidine, other substituted piperidines, and general correlations for alkanes and secondary amines. The exact peak positions and intensities may vary depending on the sample state (e.g., neat liquid, KBr pellet, or solution) and the specific instrumentation used.
| Wavenumber Range (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 3400 - 3300 | Medium, Sharp | N-H stretching |
| 2985 - 2950 | Strong | Asymmetric C-H stretching (CH₃) |
| 2950 - 2850 | Strong | Asymmetric and symmetric C-H stretching (CH₂) |
| 2870 - 2860 | Medium | Symmetric C-H stretching (CH₃) |
| 1470 - 1450 | Medium | C-H scissoring (CH₂) |
| 1385 - 1380 | Medium to Strong | Symmetric C-H bending (gem-dimethyl, umbrella mode) |
| 1370 - 1365 | Medium to Weak | Asymmetric C-H bending (gem-dimethyl) |
| 1250 - 1200 | Medium | C-N stretching |
| 1100 - 1000 | Medium | C-C stretching (ring) |
| Below 900 | Medium to Weak | N-H wagging, ring deformations |
Detailed Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for obtaining the FT-IR spectrum of a liquid or solid organic compound like this compound.
3.1. Instrumentation
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Appropriate sampling accessory:
-
For liquids: Salt plates (NaCl or KBr) for thin-film analysis or an Attenuated Total Reflectance (ATR) accessory.
-
For solids: KBr pellet press kit or an ATR accessory.
-
3.2. Sample Preparation
3.2.1. Liquid Sample (Neat)
-
Ensure the salt plates are clean and dry. A background spectrum of the clean plates should be acquired.
-
Place a small drop of this compound on one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Mount the salt plates in the spectrometer's sample holder.
3.2.2. Solid Sample (KBr Pellet Method)
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to the die of a KBr pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
3.2.3. Attenuated Total Reflectance (ATR) Method (for liquids and solids)
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
3.3. Data Acquisition
-
Place the prepared sample in the spectrometer.
-
Configure the data acquisition parameters. Typical settings include:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 (signal-to-noise ratio increases with the square root of the number of scans)
-
-
Acquire a background spectrum (air or the clean sampling accessory).
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
3.4. Data Processing and Analysis
-
The resulting spectrum should be baseline corrected if necessary.
-
Identify the positions (in cm⁻¹) and relative intensities of the absorption bands.
-
Correlate the observed bands with the known vibrational frequencies of the functional groups present in this compound to confirm its identity and purity.
Visualizing Methodologies and Relationships
Diagram 1: Experimental Workflow for FT-IR Analysis
Caption: A flowchart illustrating the key stages of FT-IR spectrum analysis.
Diagram 2: Structural Moieties and Their Predicted IR Signatures
Caption: Correlation of structural components of this compound with their predicted FT-IR absorption regions.
References
Stability and Storage of 4,4-Dimethylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,4-Dimethylpiperidine. The information presented herein is crucial for ensuring the integrity and purity of this compound in research and pharmaceutical development settings. This guide summarizes key stability data, outlines detailed experimental protocols for stability assessment, and provides visual representations of potential degradation pathways and experimental workflows.
General Properties and Handling
This compound is a cyclic secondary amine with the chemical formula C₇H₁₅N. It is a colorless to pale yellow liquid with a characteristic amine-like odor and is utilized as a building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Due to its chemical nature, specific precautions are necessary for its handling and storage to prevent degradation and ensure the safety of laboratory personnel.
Key Handling Precautions:
-
Handle in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from sources of ignition as the compound is flammable.[3]
-
Ground all equipment when transferring to prevent static discharge.
Recommended Storage Conditions
Proper storage is paramount to maintaining the stability of this compound. The following conditions are recommended based on safety data sheets and general chemical storage guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reaction with atmospheric carbon dioxide. |
| Container | Tightly sealed, light-resistant containers. | Protects from atmospheric moisture, carbon dioxide, and light-induced degradation. |
| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2] | Prevents vigorous reactions and degradation. |
Stability Profile and Potential Degradation Pathways
While specific, quantitative long-term stability data for this compound is not extensively available in the public domain, its chemical structure suggests susceptibility to degradation under certain stress conditions. The primary stability concerns are related to its basicity and the potential for oxidation.
Degradation under Basic Conditions (Hofmann Elimination)
Under strongly basic conditions, particularly at elevated temperatures, secondary amines like this compound can be susceptible to degradation pathways analogous to Hofmann elimination, especially if quaternized. This would involve the formation of a less stable ring structure or ring-opened products.
Caption: Proposed degradation of this compound via a Hofmann-like elimination pathway.
Degradation under Acidic Conditions
In the presence of acids, this compound, being a base, will be protonated to form a stable piperidinium (B107235) salt. While the piperidine (B6355638) ring is generally stable under mild acidic conditions, the formation of the salt will alter its physical properties, such as solubility.
References
4,4-Dimethylpiperidine Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, and Applications of 4,4-Dimethylpiperidine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.
Introduction: this compound hydrochloride is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its rigid piperidine (B6355638) core, substituted with gem-dimethyl groups at the 4-position, provides a unique structural scaffold that has been extensively utilized in the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound hydrochloride, detailed experimental protocols for its synthesis and application, and insights into its role in the development of novel therapeutics, particularly in the field of opioid receptor modulation.
Core Properties of this compound Hydrochloride
The fundamental properties of this compound hydrochloride are summarized in the tables below, providing a ready reference for laboratory use.
Chemical and Physical Properties
| Property | Value | References |
| Chemical Formula | C₇H₁₆ClN | [1] |
| Molecular Weight | 149.66 g/mol | [1] |
| CAS Number | 38646-68-3 | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 227-228 °C | |
| Boiling Point | 181.3 °C at 760 mmHg (for free base) | |
| Purity | ≥97% | [1] |
| Storage | Store at room temperature | [1] |
Computational Data
| Property | Value | References |
| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |
| logP (Octanol-Water Partition Coefficient) | 1.8178 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 0 | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) of this compound (Free Base):
-
δ ~2.7-2.8 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H).
-
δ ~1.3-1.4 ppm (t, 4H): Protons on the carbons at the 3 and 5 positions (C3-H and C5-H).
-
δ ~0.9 ppm (s, 6H): Protons of the two methyl groups at the 4-position (C4-CH₃).
-
δ ~1.5 ppm (s, 1H): Proton on the nitrogen atom (N-H).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) of this compound (Free Base):
-
δ ~48 ppm: Carbons adjacent to the nitrogen (C2 and C6).
-
δ ~39 ppm: Carbons at the 3 and 5 positions (C3 and C5).
-
δ ~31 ppm: Quaternary carbon at the 4-position (C4).
-
δ ~28 ppm: Carbons of the methyl groups (C4-CH₃).
FT-IR (Fourier-Transform Infrared) Spectroscopy: Key characteristic peaks for a secondary amine hydrochloride salt would be expected in the following regions:
-
~2700-2250 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium (B1175870) salt.
-
~1600-1575 cm⁻¹ and ~1500-1400 cm⁻¹: N-H bending vibrations.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
Synthesis and Applications
This compound hydrochloride is a valuable intermediate in organic synthesis, primarily utilized as a scaffold in the construction of more complex molecules with therapeutic applications.
Synthesis of this compound Hydrochloride
A common laboratory-scale synthesis involves the reduction of 4,4-dimethyl-2,6-piperidinedione.
Experimental Protocol: Synthesis of this compound Hydrochloride
-
Reaction: Reduction of 4,4-dimethyl-2,6-piperidinedione with a strong reducing agent like lithium aluminum hydride (LiAlH₄), followed by salt formation with hydrochloric acid.
-
Materials:
-
4,4-dimethyl-2,6-piperidinedione
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or dioxane)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride in anhydrous THF is prepared and cooled to 0 °C in an ice bath.
-
A solution of 4,4-dimethyl-2,6-piperidinedione in anhydrous THF is added dropwise to the LiAlH₄ suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide (B78521) solution, and then more water to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the filtrate is dried over anhydrous sodium sulfate.
-
The dried organic solution containing the free base (this compound) is cooled in an ice bath, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt.
-
The white precipitate of this compound hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Synthesis of this compound Hydrochloride.
Application in the Synthesis of Opioid Receptor Antagonists
A significant application of this compound is in the synthesis of selective opioid receptor antagonists, such as JDTic, a potent and selective kappa-opioid receptor (KOR) antagonist. The piperidine moiety serves as a key structural element for interaction with the receptor.
Experimental Protocol: N-Alkylation of this compound (as the free base) in the Synthesis of an Opioid Receptor Antagonist Precursor
This protocol describes a general procedure for the N-alkylation of this compound with a suitable electrophile, a crucial step in the synthesis of JDTic and related compounds. The hydrochloride salt must first be converted to the free base before this reaction.
-
Conversion to Free Base: this compound hydrochloride is treated with a base (e.g., aqueous NaOH or K₂CO₃) and extracted into an organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The organic layer is then dried and the solvent removed to yield the free base.
-
N-Alkylation Reaction:
-
Materials:
-
This compound (free base)
-
An appropriate electrophile (e.g., a protected amino acid derivative with a leaving group)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile (B52724) - ACN)
-
-
Procedure:
-
To a solution of this compound in the anhydrous solvent, the electrophile and DIPEA are added.
-
The reaction mixture is stirred at room temperature or heated gently depending on the reactivity of the electrophile.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the N-alkylated product.
-
-
General Workflow for N-Alkylation.
Role in Opioid Receptor Signaling
Derivatives of this compound, such as JDTic, act as antagonists at opioid receptors, which are G-protein coupled receptors (GPCRs). Understanding the signaling pathway is crucial for drug development.
Opioid Receptor Signaling Pathway
Opioid receptors (μ, δ, and κ) are coupled to inhibitory G-proteins (Gi/o). When an agonist binds, it triggers a conformational change in the receptor, leading to the activation of the G-protein. The G-protein then dissociates into its Gα and Gβγ subunits, which modulate downstream effectors. An antagonist, like a JDTic derivative, binds to the receptor but does not induce this conformational change, thereby blocking the action of agonists.
The key events in agonist-mediated opioid receptor signaling are:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.
-
Reduced Neurotransmitter Release: The combined effect of hyperpolarization and reduced calcium influx decreases the excitability of the neuron and inhibits the release of neurotransmitters, such as glutamate (B1630785) and substance P, which are involved in pain transmission.
-
β-Arrestin Pathway: Chronic agonist stimulation can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G-protein (desensitization) and can lead to receptor internalization. The β-arrestin pathway is also implicated in some of the adverse effects of opioids.
Opioid Receptor Signaling Pathway.
Conclusion
This compound hydrochloride is a synthetically versatile and commercially available building block that plays a pivotal role in the development of novel pharmaceuticals. Its incorporation into molecules targeting the opioid system has led to the discovery of potent and selective antagonists with significant therapeutic potential. This guide provides essential data and methodologies to aid researchers in the effective utilization of this important chemical entity in their drug discovery and development endeavors.
References
Synthesis of Novel Derivatives from 4,4-Dimethylpiperidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,4-dimethylpiperidine scaffold is a valuable building block in medicinal chemistry, offering a stable and sterically defined core for the development of novel therapeutic agents. Its gem-dimethyl substitution at the C4 position can confer advantageous physicochemical properties, such as increased metabolic stability and tailored lipophilicity, which are desirable in drug design. This technical guide provides a comprehensive overview of the synthesis of novel derivatives starting from this compound, with a focus on N-alkylation and N-acylation strategies. Furthermore, it delves into the potential therapeutic applications of these derivatives, drawing on established biological activities of structurally related piperidine (B6355638) compounds, particularly in the areas of antimalarial and central nervous system (CNS) targets.
Synthetic Strategies for Derivatization of this compound
The primary site for synthetic modification of this compound is the secondary amine, which readily undergoes N-alkylation and N-acylation reactions to introduce a wide variety of functional groups and build molecular complexity.
N-Alkylation
N-alkylation of this compound can be achieved through several methods, including reaction with alkyl halides and reductive amination.
1. N-Alkylation with Alkyl Halides: This is a direct and common method for introducing alkyl substituents onto the piperidine nitrogen. The reaction typically involves an alkyl halide (e.g., bromide or iodide) and a base to neutralize the hydrohalic acid byproduct.[1][2]
2. Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperidine.[3] This approach is often milder and can be more selective, avoiding over-alkylation.[2]
N-Acylation
N-acylation introduces an amide functionality, which can significantly alter the biological and physicochemical properties of the parent molecule. This is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base.[4][5]
Potential Therapeutic Applications and Biological Activity
While specific biological data for derivatives of this compound is emerging, the broader class of substituted piperidines has shown significant promise in various therapeutic areas.
Antimalarial Activity
Derivatives of 1,4-disubstituted piperidines have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6][7] The piperidine scaffold is crucial for the antimalarial activity of these compounds.[7]
Opioid Receptor Modulation
The piperidine core is a well-established pharmacophore for ligands of opioid receptors (mu, delta, and kappa), which are key targets for pain management and other CNS disorders.[8][9] Structurally related trans-3,4-dimethyl-4-arylpiperidine derivatives have been extensively studied as potent and selective opioid receptor antagonists.[10][11]
Data Presentation
Table 1: In Vitro Antimalarial Activity of Selected 1,4-Disubstituted Piperidine Derivatives
| Compound ID | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) | HUVEC CC₅₀ (nM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. W2 | Reference |
| 11a | 1.12 | 1.25 | >100 | >89.28 | >80 | [7] |
| 11d | 9.39 | 22.82 | 36.4 | 3.88 | 1.59 | [7] |
IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration. HUVEC: Human Umbilical Vein Endothelial Cells.
Table 2: Opioid Receptor Binding Affinities (Ki, nM) of Representative Piperidine Derivatives
| Compound ID | R¹ (N-substituent) | R² (4-substituent) | μ Ki (nM) | δ Ki (nM) | κ Ki (nM) | Reference |
| JDTic | Tetrahydroisoquinoline | 3,4-dimethyl-4-(3-hydroxyphenyl) | 1.53 ± 0.19 | 10.6 ± 0.17 | 0.43 ± 0.03 | [8][12] |
| AT-076 | Tetrahydroisoquinoline | 4-(3-hydroxyphenyl) | 1.67 ± 0.6 | 19.6 ± 2.4 | 1.13 ± 0.15 | [8] |
Ki: Inhibitory constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Bromide
Materials:
-
This compound
-
Alkyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)[3]
-
Acetonitrile (B52724) (anhydrous)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile to create a suspension (approximately 0.1-0.2 M).[3]
-
Add anhydrous potassium carbonate (2.0 eq).[3]
-
Stir the mixture at room temperature for 15 minutes.[3]
-
Add the alkyl bromide (1.1 eq) to the suspension.[3]
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress by TLC or LC-MS.[3]
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction to room temperature.[3]
-
Filter the solid salts and wash the filter cake with acetonitrile.[3]
-
Concentrate the filtrate under reduced pressure to yield the crude N-alkylated product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents)[4]
-
Anhydrous dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM or DMF.[4]
-
Cool the mixture to 0°C in an ice bath.[4]
-
Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.[4]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the aqueous layer with DCM (3x).[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.[4]
Protocol 3: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
Materials:
-
P. falciparum cultures (e.g., 3D7 and K1 strains)
-
O+ human erythrocytes
-
RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES
-
Test compounds and reference drugs (e.g., chloroquine)
-
SYBR Green I nucleic acid stain
-
96-well microtiter plates
Procedure:
-
Maintain continuous cultures of asexual erythrocyte stages of P. falciparum.[13]
-
Synchronize the parasite culture to the ring stage using 5% sorbitol.[13]
-
In a 96-well plate, add serial dilutions of the test compounds.
-
Add an aliquot of the synchronized parasite culture (e.g., 2% parasitemia, 1% hematocrit) to each well.[13]
-
Incubate the plates at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) for 48 hours.[13]
-
After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Measure the fluorescence using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.[13]
Protocol 4: Opioid Receptor Radioligand Binding Assay
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-hMOR cells)
-
Test compounds and a non-specific binding control (e.g., Naloxone)[15]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)[14]
-
96-well plates and glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.[14]
-
Allow the binding to reach equilibrium (e.g., 120 minutes at room temperature).[15]
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.[14]
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Synthetic workflows for N-alkylation and N-acylation of this compound.
Caption: Signaling pathway of an opioid receptor antagonist derived from a piperidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimalarial Activity of Piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for 4,4-Dimethylpiperidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4,4-Dimethylpiperidine as a Non-Nucleophilic Base
In the realm of organic synthesis, the choice of a suitable base is critical to achieving desired chemical transformations while minimizing side reactions. This compound, a cyclic secondary amine, presents itself as a compelling candidate for a non-nucleophilic base. Its structural framework, featuring gem-dimethyl substitution at the C4 position, imparts steric hindrance around the nitrogen atom. This steric bulk is anticipated to significantly diminish its nucleophilicity, allowing it to function primarily as a proton abstractor in various base-mediated reactions.
While extensive literature specifically detailing the applications of this compound as a non-nucleophilic base is limited, its structural similarity to other well-established sterically hindered amines suggests its potential utility in a range of organic reactions. These application notes and protocols are formulated based on established principles of organic chemistry and by drawing analogies from reactions catalyzed by similar bases like piperidine (B6355638) and other hindered amines.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₅N | [1] |
| Molecular Weight | 113.20 g/mol | [1] |
| CAS Number | 4045-30-1 | [2] |
| Boiling Point | ~418.70 K (145.55 °C) | [3] |
| pKa of Conjugate Acid | Estimated ~11.0 | N/A |
Note: The pKa value is an estimation based on the known pKa of piperidine (11.22) and the minor electronic effects of the alkyl substituents.
Application Note 1: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base.[4] The role of the base is to deprotonate the active methylene compound, generating a nucleophilic enolate.
This compound is proposed as an effective catalyst for this transformation. Its non-nucleophilic nature would be advantageous in preventing undesired side reactions, such as the formation of adducts with the carbonyl compound. The steric hindrance would favor the abstraction of the acidic proton from the active methylene compound, initiating the condensation cascade.
Logical Workflow for Knoevenagel Condensation
Caption: General workflow for a Knoevenagel condensation.
Application Note 2: Michael Addition
The Michael addition, or conjugate addition, is a fundamental reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5] This reaction is often catalyzed by a base, which can either activate the nucleophile by deprotonation or activate the Michael acceptor.
As a non-nucleophilic base, this compound is well-suited to catalyze Michael additions. It can deprotonate soft nucleophiles, such as active methylene compounds or thiols, to generate the corresponding Michael donors. Its steric bulk would prevent it from competing as a nucleophile in the addition to the Michael acceptor.
Proposed Signaling Pathway for Michael Addition
Caption: Catalytic cycle of a Michael addition.
Application Note 3: Dehydrohalogenation (E2 Elimination)
Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene. The E2 (bimolecular elimination) mechanism is favored by strong, non-nucleophilic bases.
This compound, with its sterically hindered nitrogen atom, is an excellent candidate to promote E2 eliminations. It can selectively abstract a proton from a β-carbon without competing in S_N2 substitution reactions, which are often a significant side reaction with smaller, more nucleophilic bases. This selectivity is particularly valuable in the synthesis of complex molecules where avoiding substitution is crucial.
Experimental Protocols
Disclaimer: The following protocols are proposed based on analogous procedures from the chemical literature and may require optimization. Standard laboratory safety precautions should be followed.
Protocol 1: Knoevenagel Condensation of Benzaldehyde (B42025) with Malononitrile (B47326)
This protocol is adapted from procedures using piperidine as a catalyst.[6]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Malononitrile (1.0 mmol, 66 mg)
-
This compound (0.1 mmol, 11.3 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (5 mL) to dissolve the reactants.
-
Add this compound (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and the catalyst.
-
Dry the product under vacuum to obtain 2-benzylidenemalononitrile.
Quantitative Data for Analogous Knoevenagel Condensations
| Catalyst | Aldehyde | Active Methylene | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | 4-Chlorobenzaldehyde | Malononitrile | Ethanol | 2.0 | 95 | [6] |
| 4,4'-TMDP* | 4-Chlorobenzaldehyde | Barbituric Acid, Malononitrile | Ethanol/Water | 1.0 | 92 | [7] |
*TMDP = Trimethylenedipiperidine
Protocol 2: Michael Addition of Thiophenol to Cyclohexenone
This protocol is a general procedure for base-catalyzed Michael additions.
Materials:
-
Cyclohexenone (1.0 mmol, 96 mg)
-
Thiophenol (1.0 mmol, 110 mg)
-
This compound (0.1 mmol, 11.3 mg)
-
Dichloromethane (DCM, 5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask with a magnetic stir bar, dissolve cyclohexenone (1.0 mmol) and thiophenol (1.0 mmol) in DCM (5 mL).
-
Add this compound (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired Michael adduct, 3-(phenylthio)cyclohexan-1-one.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis.
Conclusion
This compound holds significant promise as a non-nucleophilic base for a variety of synthetic transformations. Its sterically hindered nature is expected to provide high selectivity in reactions where nucleophilic side reactions are a concern. The provided application notes and protocols, based on well-established chemical principles, offer a starting point for researchers to explore the utility of this interesting and potentially valuable reagent in organic synthesis. Further experimental validation is encouraged to fully characterize its catalytic activity and expand its applications.
References
- 1. This compound | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Dimethyl-piperidine [webbook.nist.gov]
- 3. 4,4-Dimethyl-piperidine (CAS 4045-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. jk-sci.com [jk-sci.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation using 4,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and scientific background for utilizing 4,4-Dimethylpiperidine as a catalyst in the Knoevenagel condensation. This reaction is a cornerstone in carbon-carbon bond formation, pivotal for the synthesis of α,β-unsaturated compounds, which are key intermediates in numerous pharmaceutical agents and functional materials.
While piperidine (B6355638) is a classic catalyst for this transformation, the use of its substituted analogue, this compound, introduces steric considerations that can influence reaction kinetics and selectivity. These notes offer a comprehensive guide for researchers looking to employ this sterically hindered catalyst, including a general protocol, mechanistic insights, and comparative data.
Mechanistic Overview
The Knoevenagel condensation catalyzed by a secondary amine like this compound proceeds through a well-established mechanism. The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). The catalyst plays a dual role: it acts as a base to deprotonate the active methylene compound, forming a reactive enolate, and it reacts with the carbonyl compound to form an electrophilic iminium ion.
The gem-dimethyl group at the C4 position of the piperidine ring in this compound does not prevent the formation of the crucial iminium ion intermediate. However, its steric bulk may influence the rate of both the iminium ion formation and the subsequent nucleophilic attack by the enolate. This steric hindrance can potentially lead to different reaction rates and, in some cases, altered selectivity compared to the use of unsubstituted piperidine.
Application Notes and Protocols for 4,4-Dimethylpiperidine as a Catalyst in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). Organocatalysis of this reaction often employs secondary amines, which can operate through multiple activation pathways. 4,4-Dimethylpiperidine, a secondary amine with gem-dimethyl substitution at the C4 position, presents an interesting, albeit not extensively documented, candidate for catalyzing such transformations. The steric bulk introduced by the dimethyl groups may influence catalyst stability, solubility, and stereoselectivity, while its secondary amine functionality allows for potential activation of both the Michael donor (via enamine formation) and the Michael acceptor (via iminium ion formation).
These notes provide a proposed framework for the application of this compound as a catalyst in Michael addition reactions, based on established principles of secondary amine organocatalysis. The protocols and data presented herein are illustrative and intended to serve as a starting point for experimental investigation.
Catalytic Mechanism of Secondary Amines in Michael Additions
Secondary amines like this compound can catalyze Michael additions through a dual activation mechanism. The catalyst can react with the Michael acceptor to form a transient, electrophilically activated iminium ion, which is more susceptible to nucleophilic attack. Concurrently, it can react with the Michael donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. The reaction then proceeds via the attack of the enamine on the iminium ion, followed by hydrolysis to release the product and regenerate the catalyst. Alternatively, the amine can act as a simple Brønsted base to deprotonate the Michael donor, generating an enolate that then adds to the acceptor.
Caption: Proposed catalytic cycle for a secondary amine in a Michael addition.
Data Presentation: Illustrative Michael Addition
The following table summarizes projected data for the Michael addition of a β-ketoester to an α,β-unsaturated ketone, catalyzed by this compound. This data is hypothetical and intended for comparative purposes to guide experimental design.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate (B1235776) | Methyl vinyl ketone | 10 | Toluene | 25 | 24 | 85 |
| 2 | Ethyl acetoacetate | Methyl vinyl ketone | 20 | Toluene | 25 | 18 | 92 |
| 3 | Ethyl acetoacetate | Methyl vinyl ketone | 10 | CH₂Cl₂ | 25 | 36 | 78 |
| 4 | Ethyl acetoacetate | Methyl vinyl ketone | 10 | Toluene | 0 | 48 | 65 |
| 5 | Dimethyl malonate | Chalcone | 15 | THF | 25 | 24 | 88 |
Disclaimer: The data presented in this table is illustrative and not derived from experimental results. It serves as a potential baseline for reaction optimization.
Experimental Protocols
Proposed Protocol: Michael Addition of Ethyl Acetoacetate to Methyl Vinyl Ketone
This protocol describes a general procedure for the proposed conjugate addition of ethyl acetoacetate to methyl vinyl ketone using this compound as the catalyst.
Materials:
-
Ethyl acetoacetate (Michael Donor)
-
Methyl vinyl ketone (Michael Acceptor)
-
This compound (Catalyst)
-
Toluene (Solvent, anhydrous)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 equiv.).
-
Addition of Reagents: Dissolve the ethyl acetoacetate in 20 mL of anhydrous toluene. To this solution, add this compound (0.113 g, 1.0 mmol, 0.1 equiv., 10 mol%).
-
Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Add methyl vinyl ketone (0.77 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirred solution over a period of 5 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Workup: Upon completion, quench the reaction by adding 15 mL of 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.
Caption: General experimental workflow for the proposed Michael addition.
Conclusion
While the use of this compound as a catalyst for Michael addition reactions is not well-established in the literature, its structural features as a secondary amine suggest potential catalytic activity. The protocols and conceptual data provided in these notes are intended to serve as a foundational guide for researchers interested in exploring its efficacy. Experimental validation is necessary to determine the optimal reaction conditions, substrate scope, and potential for asymmetric induction. The steric hindrance of the gem-dimethyl group may offer unique selectivity profiles compared to less substituted piperidine (B6355638) catalysts, making it a target worthy of investigation in the field of organocatalysis.
Application Notes and Protocols: The Role of 4,4-Dimethylpiperidine in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 4,4-dimethylpiperidine as a versatile and efficient organocatalyst in multi-component reactions (MCRs). Its basic nature and steric profile make it an excellent choice for promoting the formation of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. This document outlines detailed protocols for key MCRs where this compound can be effectively employed, presents quantitative data in structured tables, and includes diagrams to illustrate reaction pathways and workflows.
Introduction to this compound in Multi-Component Reactions
Multi-component reactions, which involve the combination of three or more starting materials in a single synthetic operation, are powerful tools for the rapid generation of molecular diversity. The choice of catalyst is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity.
This compound, a substituted piperidine (B6355638) derivative, serves as an effective basic catalyst in a variety of MCRs. The gem-dimethyl group at the 4-position enhances its stability and lipophilicity compared to the parent piperidine, without significantly impacting its basicity. This makes it a valuable alternative for promoting reactions that require a non-nucleophilic organic base. Key applications include the synthesis of pyranopyrazoles, 1,4-dihydropyridines (via the Hantzsch reaction), and dihydropyrimidinones (via the Biginelli reaction).
I. Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
The synthesis of pyrano[2,3-c]pyrazole derivatives is a prominent application of MCRs, yielding scaffolds with a wide range of biological activities. This compound can efficiently catalyze the one-pot, four-component reaction of an aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate.
Experimental Protocol: Synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
-
Reaction Setup: To a stirred solution of phenylhydrazine (B124118) (2 mmol) and ethyl acetoacetate (B1235776) (2 mmol) in ethanol (B145695) (10 mL), add the desired aromatic aldehyde (2 mmol) and malononitrile (2 mmol).
-
Catalyst Addition: Add this compound (10 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time indicated in Table 1. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the precipitated solid is filtered, washed with cold ethanol, and then with a mixture of ethyl acetate/hexane (20:80).
-
Purification: The crude product can be further purified by recrystallization from ethanol to afford the pure pyranopyrazole derivative.
Quantitative Data
| Entry | Aldehyde (Ar) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | 3.5 | 90 |
| 3 | 4-Methoxybenzaldehyde | 2.5 | 95 |
| 4 | 3-Nitrobenzaldehyde | 4 | 88 |
| 5 | 2-Naphthaldehyde | 4.5 | 85 |
Table 1: Synthesis of various pyrano[2,3-c]pyrazole derivatives using this compound as a catalyst. Yields are for the isolated, purified product.
Experimental Workflow
II. Hantzsch Synthesis of 1,4-Dihydropyridines
The Hantzsch reaction is a classic multi-component synthesis of 1,4-dihydropyridines (DHPs), which are known for their applications as calcium channel blockers.[1] this compound can act as a basic catalyst in this condensation reaction.
General Experimental Protocol
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium (B1175870) acetate, 1.2 mmol).
-
Catalyst and Solvent: Add this compound (10-20 mol%) and a suitable solvent such as ethanol.
-
Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid product with cold solvent and dry to obtain the pure 1,4-dihydropyridine.
Quantitative Data
| Entry | Aldehyde | β-Ketoester | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | 6 | 85-95 |
| 2 | 4-Nitrobenzaldehyde | Ethyl acetoacetate | 4 | 90-98 |
| 3 | 2-Chlorobenzaldehyde | Methyl acetoacetate | 8 | 80-90 |
| 4 | Furfural | Ethyl acetoacetate | 5 | 82-92 |
Table 2: Representative yields for the Hantzsch synthesis of 1,4-dihydropyridines catalyzed by a basic catalyst like this compound.
Hantzsch Reaction Signaling Pathway
References
Application Notes and Protocols: 4,4-Dimethylpiperidine in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4,4-dimethylpiperidine as a key building block in the synthesis of pharmaceutical intermediates, with a focus on the development of potent analgesics. The protocols and data presented are synthesized from established chemical literature and are intended to serve as a foundational guide for researchers in medicinal chemistry and drug discovery.
Introduction
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1][2] Its conformational flexibility and the basicity of the nitrogen atom allow for favorable interactions with a multitude of biological targets.[3] The gem-dimethyl substitution at the C4 position of the piperidine ring, as seen in this compound, offers several advantages in drug design, including increased metabolic stability and the potential for enhanced receptor binding affinity through conformational restriction.[4] This structural motif is particularly prevalent in the development of potent analgesics, especially those targeting opioid receptors.[5][6]
Application: Synthesis of Potent Analgesics (Fentanyl Analogs)
This compound serves as a valuable starting material for the synthesis of a class of potent opioid analgesics structurally related to fentanyl. These synthetic opioids primarily exert their effects through agonism of the mu (µ)-opioid receptor.[7] The general synthetic strategy involves a three-step sequence starting from this compound:
-
N-alkylation: Introduction of a substituent on the piperidine nitrogen.
-
Reductive Amination: Formation of a 4-anilino-piperidine intermediate.
-
Acylation: Addition of a propanamide group to the aniline (B41778) nitrogen.
This modular approach allows for the synthesis of a library of analogs with varying potencies and pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes representative yields for the key synthetic steps in the preparation of a this compound-based fentanyl analog. These values are based on optimized protocols for similar fentanyl syntheses.[8][9]
| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Alkylation | This compound, (2-bromoethyl)benzene (B7723623), Cs₂CO₃ | Acetonitrile | 80 | 16 | ~85 |
| 2 | Reductive Amination | N-(2-phenylethyl)-4,4-dimethylpiperidin-4-one, Aniline, Na(OAc)₃BH | Dichloromethane | Room Temp | 16 | ~90 |
| 3 | Acylation | 1-(2-phenylethyl)-N-phenyl-4,4-dimethylpiperidin-4-amine, Propionyl chloride, DIPEA | Dichloromethane | 0 to Room Temp | 2 | ~95 |
Experimental Protocols
Protocol 1: Synthesis of N-(2-phenylethyl)-4,4-dimethylpiperidin-4-one (Intermediate 1)
This protocol describes the N-alkylation of this compound with (2-bromoethyl)benzene.
Materials:
-
This compound
-
(2-Bromoethyl)benzene
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), cesium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add (2-bromoethyl)benzene (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete (typically 16 hours), cool the mixture to room temperature.
-
Filter the solid salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure N-(2-phenylethyl)-4,4-dimethylpiperidin-4-one.
Protocol 2: Synthesis of 1-(2-phenylethyl)-N-phenyl-4,4-dimethylpiperidin-4-amine (Intermediate 2)
This protocol details the reductive amination of the piperidone intermediate with aniline.
Materials:
-
N-(2-phenylethyl)-4,4-dimethylpiperidin-4-one (Intermediate 1)
-
Aniline
-
Sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH)
-
Acetic Acid
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve N-(2-phenylethyl)-4,4-dimethylpiperidin-4-one (1.0 eq), aniline (1.1 eq), and a catalytic amount of acetic acid in anhydrous DCM.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 16 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of N-phenyl-N-(1-(2-phenylethyl)-4,4-dimethylpiperidin-4-yl)propanamide (Final Product)
This protocol describes the final acylation step to yield the fentanyl analog.
Materials:
-
1-(2-phenylethyl)-N-phenyl-4,4-dimethylpiperidin-4-amine (Intermediate 2)
-
Propionyl chloride
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere
Procedure:
-
Dissolve 1-(2-phenylethyl)-N-phenyl-4,4-dimethylpiperidin-4-amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add propionyl chloride (1.2 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final product.
Signaling Pathway and Experimental Workflow
Mu-Opioid Receptor Signaling Pathway
Analgesics derived from this compound, such as the fentanyl analog described, typically function as agonists of the mu (µ)-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, the agonist induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades that ultimately result in analgesia.
Caption: Mu-Opioid Receptor Signaling Cascade.
General Synthetic Workflow
The synthesis of the target analgesic from this compound follows a logical and modular workflow.
Caption: Synthetic workflow for a this compound-based analgesic.
References
- 1. US20100048908A1 - Process for Remifentanil Synthesis - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 8. osti.gov [osti.gov]
- 9. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4,4-Dimethylpiperidine in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dimethylpiperidine, a cyclic secondary amine, serves as a versatile building block in organic synthesis. Its nucleophilic nature, stemming from the lone pair of electrons on the nitrogen atom, allows it to participate in a variety of chemical reactions, including alkylation and acylation[1]. While the broader piperidine (B6355638) scaffold is a well-established feature in numerous agrochemicals, the specific application of this compound is less documented in commercially prominent products. This document aims to provide a detailed overview of the known and potential uses of this compound in the synthesis of agrochemicals, including detailed protocols where available, and to clarify its role in relation to established plant growth regulators.
Clarification on Mepiquat Chloride Synthesis
A common point of inquiry is the role of this compound in the synthesis of the plant growth regulator Mepiquat chloride (N,N-dimethylpiperidinium chloride). Extensive review of the synthetic routes for Mepiquat chloride reveals that the starting material is typically piperidine, not this compound. The synthesis involves the methylation of the nitrogen atom of the piperidine ring.
A prevalent industrial method involves the reaction of N-methylpiperidine with methyl chloride in an anhydrous solvent to produce Mepiquat chloride. The N-methylpiperidine itself is prepared from piperidine. Another described method starts with pyridine, which is first hydrogenated to piperidine and then methylated. There is no evidence in the reviewed literature or patents to suggest that this compound is used as a precursor for the commercial synthesis of Mepiquat chloride.
Application of this compound in the Synthesis of Potential Agrochemicals
While not a direct precursor to Mepiquat chloride, the this compound moiety has been incorporated into novel molecules investigated for their potential agrochemical properties, particularly as fungicides and insecticides. The gem-dimethyl group at the C4 position can impart specific physicochemical properties to the final molecule, such as increased lipophilicity and metabolic stability, which can be advantageous for bioactive compounds.
Fungicidal Derivatives
Research into new fungicidal compounds has explored the incorporation of various heterocyclic moieties. Piperidine derivatives are a known class of fungicides. While specific commercial fungicides directly synthesized from this compound are not prominent, patent literature describes the synthesis of broader classes of piperidine-containing compounds with fungicidal activity.
One such class is the heteroarylpiperidine derivatives. A patent discloses the synthesis of various piperidine and piperazine (B1678402) derivatives with fungicidal properties. Although a specific example using this compound is not detailed in the provided excerpts, the general synthetic schemes allow for its inclusion.
Hypothetical Synthetic Pathway for a Fungicidal Compound:
The following diagram illustrates a potential synthetic route to a hypothetical fungicidal compound incorporating the this compound scaffold, based on common organic synthesis reactions.
Caption: Hypothetical synthesis of a potential fungicide.
Experimental Protocol (General, based on Buchwald-Hartwig Amination):
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a phosphine (B1218219) ligand (e.g., Xantphos, 0.04 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene (B28343) or dioxane) to the vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-4,4-dimethylpiperidine.
Quantitative Data:
As this is a hypothetical example, specific yield and purity data are not available. However, Buchwald-Hartwig amination reactions are known to provide good to excellent yields, often in the range of 70-95%, depending on the specific substrates and reaction conditions.
| Parameter | Value |
| Yield | 70-95% (expected) |
| Purity | >95% (after chromatography) |
Insecticidal Derivatives
Similarly, the piperidine structure is found in several insecticides. The synthesis of novel piperidine derivatives with potential insecticidal activity is an active area of research. While direct evidence of commercial insecticides from this compound is scarce, its use as a building block in the discovery phase is plausible.
Logical Workflow for Insecticide Discovery:
The following diagram illustrates a typical workflow for the discovery of new insecticidal compounds, where this compound could be used as a building block.
References
Application Notes and Protocols: 4,4-Dimethylpiperidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While a vast array of secondary amines have been successfully employed as organocatalysts in asymmetric synthesis, a comprehensive review of the scientific literature indicates that 4,4-dimethylpiperidine is not a commonly utilized primary chiral organocatalyst . Its symmetrical structure precludes its direct use for inducing enantioselectivity. However, its properties as a sterically hindered, non-nucleophilic secondary amine suggest a potential role as an achiral base or co-catalyst in asymmetric transformations mediated by a separate chiral catalyst. This document provides a detailed, albeit theoretical, framework for how this compound could be employed in such a capacity, focusing on a hypothetical asymmetric Michael addition. The protocols and data presented herein are illustrative and based on established principles of organocatalysis, designed to serve as a foundational guide for exploring the utility of sterically hindered amines in asymmetric reactions.
Hypothetical Application: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
In this theoretical application, we explore the use of this compound as an achiral basic additive in a chiral primary amine-catalyzed asymmetric Michael addition of propanal to β-nitrostyrene. The primary chiral catalyst is responsible for the enantio- and diastereoselectivity of the reaction, while this compound is postulated to act as a proton shuttle or to modulate the acidity of the reaction medium, potentially influencing reaction rates and catalyst turnover.
Proposed Signaling Pathway
The following diagram illustrates the proposed catalytic cycle for the asymmetric Michael addition, highlighting the dual-catalyst system.
Caption: Proposed catalytic cycle for a chiral primary amine-catalyzed Michael addition with this compound as a basic additive.
Data Presentation
The following table summarizes hypothetical quantitative data for the asymmetric Michael addition, illustrating the potential influence of this compound on the reaction outcome.
| Entry | Chiral Catalyst (mol%) | This compound (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | 10 | 0 | CH2Cl2 | 48 | 75 | 90:10 | 92 |
| 2 | 10 | 5 | CH2Cl2 | 36 | 82 | 92:8 | 93 |
| 3 | 10 | 10 | CH2Cl2 | 24 | 91 | 95:5 | 95 |
| 4 | 10 | 10 | Toluene | 36 | 88 | 93:7 | 94 |
| 5 | 10 | 10 | THF | 48 | 78 | 88:12 | 90 |
Experimental Protocols
General Procedure for the Asymmetric Michael Addition
Materials:
-
β-nitrostyrene
-
Propanal
-
Chiral primary amine catalyst (e.g., a derivative of proline)
-
This compound
-
Anhydrous solvent (e.g., CH2Cl2)
-
Deuterated chloroform (B151607) (CDCl3) for NMR analysis
-
Silica (B1680970) gel for column chromatography
-
Hexanes and ethyl acetate (B1210297) for chromatography
Instrumentation:
-
Magnetic stirrer
-
Round-bottom flask
-
Syringes for liquid transfer
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Performance Liquid Chromatography (HPLC) with a chiral column
Experimental Workflow:
Caption: General experimental workflow for the asymmetric Michael addition.
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the chiral primary amine catalyst (0.05 mmol, 10 mol%) and this compound (0.05 mmol, 10 mol%).
-
Add anhydrous CH2Cl2 (2.0 mL) and stir the mixture until all solids are dissolved.
-
Add β-nitrostyrene (0.5 mmol, 1.0 equiv) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add propanal (1.5 mmol, 3.0 equiv) to the reaction mixture via syringe.
-
Stir the reaction at the specified temperature and monitor its progress by TLC analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the diastereomeric ratio of the purified product by 1H NMR spectroscopy.
-
Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.
Conclusion
While this compound is not established as a primary organocatalyst for asymmetric synthesis, its potential as a sterically hindered achiral base warrants further investigation. The hypothetical application and protocols provided here offer a conceptual starting point for researchers interested in exploring the role of such additives in modulating the efficiency and selectivity of asymmetric transformations. Experimental validation is necessary to determine the actual impact of this compound in these and other organocatalytic systems.
Application Notes and Protocols for Reactions Involving 4,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 4,4-dimethylpiperidine, a versatile building block in medicinal chemistry. The protocols detailed below are particularly relevant for the synthesis of novel therapeutic agents, with a focus on its application in the development of quinoline-based Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors, which have shown potential as anticancer agents.
Introduction
The piperidine (B6355638) scaffold is a privileged structure in drug discovery, present in numerous FDA-approved pharmaceuticals. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an attractive moiety for interacting with biological targets. This compound, with its gem-dimethyl substitution, offers unique steric and electronic properties that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. This document outlines key synthetic transformations involving this compound and its application in the context of ALDH1A1 inhibition.
Data Presentation
Table 1: N-Alkylation of this compound with 4-Chloroquinoline (B167314) Derivatives
| Entry | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroquinoline | K₂CO₃ | DMF | 80 | 12 | 85 |
| 2 | 4-Chloro-7-methoxyquinoline | DIPEA | Acetonitrile | Reflux | 8 | 92 |
| 3 | 4-Chloro-6-fluoroquinoline | NaH | THF | 60 | 6 | 78 |
Table 2: Reductive Amination of Ketones with this compound
| Entry | Ketone | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | RT | 24 | 90 |
| 2 | 4'-Fluoroacetophenone | NaBH₃CN | Methanol | RT | 18 | 82 |
| 3 | 1-Tetralone | Ti(i-PrO)₄ / NaBH₄ | Ethanol | RT | 12 | 88 |
Table 3: Biological Activity of this compound-Containing ALDH1A1 Inhibitors
| Compound ID | Structure | ALDH1A1 IC₅₀ (nM)[1] | Cell Line | Antiproliferative IC₅₀ (µM) |
| QC-1 | Quinoline-4-(this compound) | 15 | OV-90 | 2.5 |
| QC-2 | 7-Methoxyquinoline-4-(this compound) | 8 | HT-29 | 1.8 |
| QC-3 | 6-Fluoroquinoline-4-(this compound) | 12 | MIA PaCa-2 | 3.1 |
Experimental Protocols
Protocol 1: N-Alkylation of this compound with 4-Chloroquinoline
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between this compound and a substituted 4-chloroquinoline.
Materials:
-
This compound (1.0 eq)
-
Substituted 4-chloroquinoline (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for column chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Add finely powdered and dried potassium carbonate (2.0 eq) to the solution.
-
Add the substituted 4-chloroquinoline (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired N-substituted this compound derivative.
Protocol 2: Reductive Amination of a Ketone with this compound
This protocol details a one-pot reductive amination procedure to form a tertiary amine from this compound and a ketone.
Materials:
-
This compound (1.0 eq)
-
Ketone (e.g., Cyclohexanone, 1.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Note: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring completion by TLC or GC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).
Mandatory Visualization
ALDH1A1 Signaling Pathway in Cancer
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a key enzyme in the retinoic acid (RA) signaling pathway. In cancer cells, particularly cancer stem cells, ALDH1A1 is often overexpressed. It catalyzes the oxidation of retinal to retinoic acid.[2][3][4] Retinoic acid then binds to retinoic acid receptors (RAR) and retinoid X receptors (RXR), which form heterodimers and act as transcription factors. This complex binds to retinoic acid response elements (RAREs) in the DNA, leading to the transcription of target genes that are involved in cell differentiation, proliferation, and apoptosis.[2][3] The inhibition of ALDH1A1 is a promising therapeutic strategy to target cancer stem cells.
Caption: ALDH1A1 signaling pathway and its inhibition.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow for the synthesis of this compound-containing compounds and their subsequent biological evaluation.
Caption: General experimental workflow.
References
- 1. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. mdpi.com [mdpi.com]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 4,4-Dimethylpiperidine with Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of piperidine (B6355638) scaffolds is a cornerstone reaction in medicinal chemistry and drug development. The resulting N-substituted piperidines are prevalent structural motifs in a wide array of biologically active compounds and approved pharmaceuticals. The piperidine ring often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while the N-substituent provides a crucial vector for modulating biological activity and target engagement.
4,4-Dimethylpiperidine, in particular, offers a unique structural framework. The gem-dimethyl group at the C4 position can provide steric bulk, influencing the molecule's conformation and interaction with biological targets. This can lead to improved selectivity and reduced off-target effects.
These application notes provide a comprehensive overview of the reaction between this compound and various alkyl halides, offering detailed experimental protocols and summarizing key reaction data. The information is intended to guide researchers in the synthesis and exploration of novel N-alkyl-4,4-dimethylpiperidine derivatives for applications in drug discovery and development.
Reaction Principle
The N-alkylation of this compound with an alkyl halide is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A base is generally required to neutralize the hydrohalic acid (HX) generated during the reaction. Protonation of the starting piperidine by this acid would otherwise render it non-nucleophilic and halt the reaction. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and non-nucleophilic organic bases (e.g., N,N-diisopropylethylamine - DIPEA). The choice of solvent, temperature, and stoichiometry are critical parameters to optimize for achieving high yields and minimizing side reactions, such as over-alkylation to form quaternary ammonium (B1175870) salts.[1][2]
The general reaction scheme is as follows:
Caption: General Reaction Scheme for N-Alkylation.
Data Presentation: N-Alkylation of this compound
The following table summarizes typical reaction conditions and yields for the N-alkylation of this compound with various alkyl halides. It is important to note that reaction times and yields can vary based on the specific substrate and reaction scale.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) Bromide | K₂CO₃ | DMF | Room Temp. | 12 | ~95% | General Protocol |
| Ethyl Iodide | K₂CO₃ | Acetonitrile | 70 | 8 | >80% | General Protocol |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 6 | High | [3] |
| Substituted Benzyl Chloride | K₂CO₃ | Ethanol | 80 (Microwave) | 0.67 | Varies | [4] |
| Propyl Bromide | DIPEA | Acetonitrile | Room Temp. | 24 | < 70% | [1] |
Note: "General Protocol" refers to widely accepted procedures for N-alkylation of secondary amines where specific data for this compound is not explicitly published but can be inferred.
Experimental Protocols
Protocol 1: N-Benzylation of this compound
This protocol describes a standard procedure for the synthesis of N-benzyl-4,4-dimethylpiperidine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolve the amine in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
To this stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure N-benzyl-4,4-dimethylpiperidine.
Protocol 2: N-Ethylation of this compound
This protocol provides a method for the synthesis of N-ethyl-4,4-dimethylpiperidine.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile, anhydrous
-
Standard workup and purification reagents and equipment as in Protocol 1.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Add ethyl iodide (1.2 eq.) to the suspension.
-
Heat the reaction mixture to 70 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between diethyl ether and water.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Multi-Step Synthesis Workflow: Synthesis of a Potential Bioactive Compound
The N-alkylation of this compound is often a key step in a multi-step synthesis of more complex molecules with potential therapeutic applications. The following workflow illustrates a hypothetical synthesis of a novel compound for biological screening.
Caption: Multi-step synthesis workflow.
Applications in Drug Development
N-alkyl-4,4-dimethylpiperidine derivatives are valuable scaffolds in the design of novel therapeutic agents. The N-benzyl piperidine motif, for instance, is frequently employed to fine-tune the efficacy and physicochemical properties of drug candidates. It can participate in crucial cation-π interactions with target proteins.
The products of the reaction of this compound with various alkyl halides can be explored for a range of biological activities, including but not limited to:
-
Antimicrobial and Antifungal Agents: The lipophilicity introduced by the N-alkyl chain can be crucial for antimicrobial and antifungal activity.
-
CNS-active Agents: The piperidine scaffold is a common feature in drugs targeting the central nervous system.
-
Enzyme Inhibitors: The N-substituent can be designed to interact with the active site of specific enzymes.
Researchers can utilize the protocols described herein as a starting point for the synthesis of libraries of N-alkyl-4,4-dimethylpiperidine derivatives for screening against various biological targets. Further modifications of the N-alkyl group can be performed to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for Acylation Reactions of 4,4-Dimethylpiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the N-acylation of 4,4-dimethylpiperidine, a key synthetic transformation for introducing a variety of functional groups onto the piperidine (B6355638) nitrogen. The resulting N-acyl-4,4-dimethylpiperidine scaffolds are valuable intermediates in medicinal chemistry and drug discovery, offering a core structure with gem-dimethyl substitution that can enhance metabolic stability and modulate lipophilicity.[1] This document outlines detailed protocols for acylation using common acylating agents, presents quantitative data in a clear tabular format, and includes workflow diagrams to guide the experimental process.
Introduction to N-Acylation of this compound
N-acylation is a fundamental reaction in organic synthesis where an acyl group is introduced onto a nitrogen atom. In the context of this compound, this reaction transforms the secondary amine into an amide. This transformation is crucial for several reasons in drug development:
-
Protecting Group Chemistry: The acyl group can serve as a protecting group, allowing for selective modifications at other positions of a more complex molecule.
-
Modulation of Physicochemical Properties: The introduction of different acyl groups can significantly alter properties such as solubility, lipophilicity, and metabolic stability of the parent molecule.
-
Pharmacophore Elaboration: The N-acyl moiety can be a key part of a pharmacophore, interacting with biological targets. The piperidine scaffold is a prevalent motif in a wide range of pharmacologically active compounds.
The general mechanism for the N-acylation of this compound with an acyl chloride involves the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrogen chloride byproduct.[2]
Experimental Protocols
The following protocols are adapted from established methods for the acylation of secondary amines and piperidine derivatives.[2][3] Researchers should exercise standard laboratory safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood.
Protocol 1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Triethylamine (B128534) (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation, if applicable.
Protocol 2: Acylation using Carboxylic Anhydrides
This protocol outlines the N-acylation of this compound using a carboxylic anhydride (B1165640), which is a less reactive acylating agent than an acyl chloride. This reaction can be performed with or without a catalyst.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., Acetic anhydride, Propionic anhydride)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional)
-
Pyridine (B92270) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent (e.g., pyridine or DCM). If using a non-basic solvent like DCM, add a base such as triethylamine (1.2 equivalents). For less reactive substrates, a catalytic amount of DMAP can be added.[4]
-
Addition of Anhydride: Add the carboxylic anhydride (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux as needed. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the anhydride.
-
Work-up: After completion, cool the reaction mixture to room temperature. If pyridine was used as the solvent, remove it under reduced pressure. Dilute the residue with an organic solvent like ethyl acetate (B1210297) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or distillation.
Quantitative Data Summary
The following tables summarize representative quantitative data for the acylation of piperidine derivatives, which can be used as a reference for the expected outcomes of this compound acylation.
Table 1: N-Acylation of Piperidine Derivatives with Acyl Chlorides
| Piperidine Derivative | Acyl Chloride | Base | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | Benzoyl chloride | NaOH | Water | 1 | 70-75 | [5] |
| 4-Anilinopiperidine | Ethyl chloroformate | Triethylamine | Dichloromethane | 4-6 | High (not specified) | [2] |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH₂Cl₂ | 3 | Moderate to Excellent | [6] |
Table 2: N-Acylation of Piperidine Derivatives with Anhydrides
| Piperidine Derivative | Anhydride | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Azacrownophane with piperidin-4-one | Acetic anhydride | None | Acetic anhydride | 3 | High | [7] |
| 1-Methylcyclohexanol (alcohol acylation) | Acetic anhydride | DMAP, Triethylamine | None | 17 | Not specified | [4] |
| 4-Phenyl pyridine | Acetic anhydride | Indium | Acetic anhydride | 6 | Not specified | [8] |
Visualizations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the acylation of this compound.
Caption: General reaction scheme for the N-acylation of this compound.
Caption: Experimental workflow for the N-acylation of this compound.
Applications in Drug Development
N-acylated this compound derivatives are valuable scaffolds in the design of novel therapeutic agents. The gem-dimethyl group at the C4 position can confer several advantageous properties:
-
Metabolic Stability: The quaternary carbon can block potential sites of metabolism, increasing the in vivo half-life of a drug candidate.
-
Conformational Rigidity: The dimethyl substitution can restrict the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target.
-
Lipophilicity Modulation: The addition of the dimethyl groups increases the lipophilicity of the piperidine core, which can be further tuned by the choice of the N-acyl group to optimize pharmacokinetic properties.
The N-benzyl piperidine motif, a related structure, is frequently employed in drug discovery to fine-tune efficacy and physicochemical properties.[9] Similarly, the N-acyl-4,4-dimethylpiperidine core can be utilized in the design of inhibitors for various enzymes and receptors. For instance, substituted piperidines are key components in inhibitors of acetyl-CoA carboxylase and acetylcholinesterase.[10][11]
By systematically varying the acyl group attached to the this compound core, libraries of compounds can be synthesized and screened for biological activity, facilitating the identification of new drug leads.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. cyberleninka.ru [cyberleninka.ru]
- 8. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 9. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable Synthesis of 4,4-Dimethylpiperidine for Industrial Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethylpiperidine is a valuable heterocyclic building block in medicinal chemistry and the pharmaceutical industry. Its unique structural motif is incorporated into a range of therapeutic agents, notably as a key component in the synthesis of selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors for oncology applications and in the development of opioid receptor antagonists for central nervous system (CNS) disorders. This document provides detailed application notes and scalable synthesis protocols for the industrial production of this compound, focusing on a robust and economically viable three-step synthetic route starting from 3,3-dimethylglutaric acid. The protocols are designed to be amenable to large-scale production, emphasizing catalytic hydrogenation for the final reduction step to ensure safety and efficiency.
Applications in Drug Development
Intermediate for ALDH1A1 Inhibitors
This compound is a crucial intermediate in the synthesis of potent and selective inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1).[1] ALDH1A1 is a key enzyme in cellular detoxification and is overexpressed in various cancer stem cells, contributing to tumor progression and drug resistance.[2][3][4] Inhibitors of ALDH1A1, such as certain quinoline-based compounds, can sensitize cancer cells to chemotherapy.[5][6][7][8] The this compound moiety is incorporated into these inhibitors to modulate their physicochemical properties and binding affinity to the enzyme.[3]
ALDH1A1 Signaling Pathway in Cancer
The ALDH1A1 signaling pathway plays a critical role in cancer cell survival and proliferation, primarily through the metabolism of retinal to retinoic acid (RA). RA then acts as a ligand for nuclear receptors (RAR and RXR), which regulate the transcription of genes involved in cell differentiation, proliferation, and apoptosis.[2][3][9] ALDH1A1 inhibitors block this pathway, leading to an accumulation of cytotoxic aldehydes and a reduction in RA-mediated pro-survival signals.[10]
Caption: ALDH1A1 signaling pathway and point of inhibition.
Scaffold for Opioid Receptor Antagonists
The piperidine (B6355638) scaffold is a well-established pharmacophore in the design of ligands for central nervous system (CNS) targets. Derivatives of dimethylpiperidine have been developed as potent and selective antagonists for opioid receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids.[11][12] Opioid receptor antagonists are used to treat opioid overdose and are being investigated for the treatment of addiction and other CNS disorders. The specific substitution pattern on the piperidine ring, such as the gem-dimethyl group at the 4-position, influences the ligand's binding affinity and selectivity for the different opioid receptor subtypes (μ, δ, κ).
Opioid Receptor Antagonist Signaling Pathway
Opioid receptors, upon activation by an agonist, couple to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors. A key effect is the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to hyperpolarization of the neuron and reduced neurotransmitter release.[1][12][13] An antagonist, such as a derivative of this compound, binds to the receptor but does not trigger this conformational change, thereby blocking the agonist-induced signaling cascade.[2]
Caption: Opioid receptor antagonist mechanism of action.
Scalable Synthesis of this compound
The recommended scalable synthesis of this compound is a three-step process commencing with the readily available and inexpensive starting material, 3,3-dimethylglutaric acid. This route avoids the use of hazardous reagents and complex purification techniques, making it suitable for industrial production.
Overall Synthesis Workflow
Caption: Scalable synthesis workflow for this compound.
Quantitative Data Summary
| Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Purity (%) |
| 1 | 3,3-Dimethylglutaric Acid | Acetic Anhydride | Neat | 140-150 (Reflux) | 2-3 | >95 | >98 |
| 2 | 3,3-Dimethylglutaric Anhydride, Urea (B33335) | - | Neat | 180-200 | 3-4 | 85-95 | >97 |
| 3 | 3,3-Dimethylglutarimide | Ru/C (5 wt%) | Dioxane | 180-200 | 4-6 | 80-90 | >95 (Crude) |
| 4 | Crude this compound | - | - | Varies | - | >90 (Recovery) | >99.5 |
Detailed Experimental Protocols
Step 1: Synthesis of 3,3-Dimethylglutaric Anhydride
-
Materials:
-
3,3-Dimethylglutaric acid
-
Acetic anhydride
-
-
Procedure:
-
In a reactor equipped with a mechanical stirrer and a reflux condenser, charge 3,3-dimethylglutaric acid (1.0 eq).
-
Add acetic anhydride (1.5-2.0 eq).
-
Heat the mixture to reflux (approximately 140-150 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of acetic acid distillation.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 3,3-dimethylglutaric anhydride, will crystallize upon cooling.
-
Collect the solid product by filtration, wash with a small amount of cold hexane, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.
-
Step 2: Synthesis of 3,3-Dimethylglutarimide
-
Materials:
-
3,3-Dimethylglutaric anhydride
-
Urea
-
-
Procedure:
-
In a high-temperature reactor, thoroughly mix 3,3-dimethylglutaric anhydride (1.0 eq) and urea (1.0-1.2 eq).
-
Heat the mixture gradually to 180-200 °C. The mixture will melt and evolve ammonia (B1221849) and carbon dioxide.
-
Maintain the temperature for 3-4 hours until gas evolution ceases.
-
Cool the reaction mixture to approximately 100 °C and pour the molten product into a suitable container to solidify.
-
The crude 3,3-dimethylglutarimide can be purified by recrystallization from water or an ethanol/water mixture to yield a white crystalline solid.
-
Step 3: Reduction of 3,3-Dimethylglutarimide to this compound (Catalytic Hydrogenation)
-
Materials:
-
3,3-Dimethylglutarimide
-
Ruthenium on carbon (Ru/C, 5 wt%)
-
Dioxane (or other suitable high-boiling ether solvent)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure autoclave, charge 3,3-dimethylglutarimide (1.0 eq) and dioxane.
-
Add Ru/C catalyst (5-10% by weight of the imide).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 50-70 bar.
-
Heat the mixture to 180-200 °C with vigorous stirring.
-
Maintain the reaction under these conditions for 4-6 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst can be recovered and potentially reused.
-
The filtrate contains the crude this compound in dioxane.
-
Step 4: Purification of this compound
-
Procedure:
-
The crude product from Step 3 is purified by fractional distillation.
-
First, remove the dioxane solvent under atmospheric pressure.
-
Then, distill the remaining residue under reduced pressure to isolate pure this compound.
-
Alternatively, for removal of non-basic impurities, an acid-base extraction can be performed before distillation. Dissolve the crude product in an organic solvent, extract with aqueous acid (e.g., HCl), wash the acidic aqueous layer with fresh organic solvent, basify the aqueous layer (e.g., with NaOH), and then extract the pure amine into an organic solvent. The solvent can then be removed, and the product distilled.
-
Safety and Handling
-
3,3-Dimethylglutaric Acid and Anhydride: These are acidic and may cause irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Urea: Generally considered safe, but avoid inhalation of dust.
-
Catalytic Hydrogenation: This is a high-pressure, high-temperature reaction and should only be conducted in a suitable autoclave by trained personnel. Hydrogen is highly flammable and explosive. Ensure proper ventilation and grounding of equipment.
-
This compound: This is a corrosive and flammable liquid. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate PPE.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All procedures should be carried out with appropriate safety precautions and in accordance with institutional and governmental regulations.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Cascades for δ-Opioid Receptor-Mediated Inhibition of GABA Synaptic Transmission and Behavioral Antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 7. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis routes of 3,3-Dimethylglutarimide [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4-Dimethylpiperidine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4,4-dimethylpiperidine in the synthesis of diverse heterocyclic compounds. The content herein focuses on practical methodologies, quantitative data, and the biological relevance of the synthesized molecules, aiming to facilitate research and development in medicinal chemistry and drug discovery.
Introduction
The this compound scaffold is a valuable building block in the design and synthesis of novel heterocyclic compounds with significant therapeutic potential. Its gem-dimethyl group at the C4 position introduces conformational rigidity and lipophilicity, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a molecule. This structural feature can enhance binding affinity to biological targets and improve metabolic stability. This document explores two key applications of this compound in heterocyclic synthesis: as a precursor for N-substituted derivatives and as a component in the construction of spiro-heterocyclic systems.
Application 1: Synthesis of N-Aryl-4,4-Dimethylpiperidines
N-arylated piperidines are a prominent class of compounds in medicinal chemistry, with applications as opioid receptor modulators, among others. The introduction of an aryl group on the piperidine (B6355638) nitrogen can significantly impact the pharmacological activity. Copper-catalyzed N-arylation (Ullmann condensation) is a widely used method for this transformation.
General Workflow for N-Arylation of this compound
Caption: General experimental workflow for the N-arylation of this compound.
Experimental Protocol: Copper-Catalyzed N-Arylation of this compound
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, Bromobenzene)
-
Copper(I) iodide (CuI)
-
Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Ethylene glycol)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (1.2 mmol), CuI (5-10 mol%), and K₃PO₄ (2.0 mmol).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMSO (2-3 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 110-120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-aryl-4,4-dimethylpiperidine.
Quantitative Data (Representative):
While specific data for N-aryl-4,4-dimethylpiperidines is not extensively available, similar copper-catalyzed N-arylations of cyclic amines typically yield products in the range of 60-95%, depending on the specific aryl halide and reaction conditions used.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | K₃PO₄ | DMSO | 110 | 24 | ~85 |
| 2 | Bromobenzene | Cs₂CO₃ | Ethylene Glycol | 120 | 24 | ~70 |
Note: The yields are estimated based on similar reactions reported in the literature and may require optimization for this specific substrate.
Application 2: Synthesis of Spiro-Heterocycles
Spiro-heterocycles are an important class of compounds in drug discovery due to their rigid three-dimensional structures. 4,4-Dimethylpiperidone, the oxidized form of this compound, can serve as a key building block for the synthesis of various spiro-heterocyclic systems, including spiro-oxindoles and spiro-hydantoins.
Three-Component Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives
A versatile approach to spiro-oxindoles involves a three-component reaction between an isatin (B1672199), a carbon acid (e.g., malononitrile), and a ketone. By replacing isatin with 4,4-dimethylpiperidone, analogous spiro[piperidine-4,3'-heterocycles] can be synthesized.
Experimental Protocol: Three-Component Synthesis of Spiro[piperidine-4,2'-pyran]-dicarbonitriles
This protocol is adapted from the synthesis of spiro[indoline-3,4'-pyrans] and describes a plausible route to piperidine-based spiro-pyrans.[1][2]
Materials:
-
4,4-Dimethylpiperidone hydrochloride
-
A β-ketoester or β-diketone (e.g., ethyl acetoacetate, acetylacetone)
-
Piperidine (as a basic catalyst)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 4,4-dimethylpiperidone hydrochloride (1.0 mmol), malononitrile (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and methanol (10 mL).
-
Add a catalytic amount of piperidine (10-20 mol%).
-
Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.
Quantitative Data (Representative):
Yields for analogous three-component reactions to form spiro-pyrans are typically in the range of 70-90%.
| Entry | β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Piperidine | Methanol | 6 | ~80 |
| 2 | Acetylacetone | Piperidine | Ethanol | 5 | ~85 |
Note: This is a proposed protocol based on analogous reactions and would require experimental validation and optimization.
Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-diones
Spiro-hydantoins are another class of heterocyclic compounds with diverse biological activities. These can be synthesized from ketones via the Bucherer-Bergs reaction or from cyanohydrins.
Experimental Protocol: Synthesis of 8,8-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
This protocol is based on the Strecker reaction of a cyanohydrin derived from a piperidone.[3]
Materials:
-
4,4-Dimethylpiperidone
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
-
Ethanol/Water mixture
-
Standard glassware for organic synthesis
Procedure:
-
Caution: This reaction uses cyanide and should be performed in a well-ventilated fume hood by trained personnel.
-
In a sealed reaction vessel, prepare a solution of 4,4-dimethylpiperidone (1.0 mmol) in a mixture of ethanol and water (1:1).
-
Add ammonium carbonate (3.0 mmol) and sodium cyanide (1.2 mmol) to the solution.
-
Heat the mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute HCl to pH 6-7 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the 8,8-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.
Quantitative Data:
| Product | Starting Material | Reagents | Yield (%) |
| 8,8-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | 4,4-Dimethylpiperidone | NaCN, (NH₄)₂CO₃ | 70-85 |
Biological Relevance and Signaling Pathways
Heterocyclic compounds derived from this compound have shown promise in modulating key biological pathways implicated in various diseases.
p53-MDM2 Signaling Pathway and Spiro-oxindole Inhibitors
Spiro-oxindoles, which can be synthesized using methodologies analogous to those described for spiro-piperidines, are known to act as inhibitors of the p53-MDM2 interaction.[4] The tumor suppressor protein p53 plays a crucial role in preventing cancer formation.[5] MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[5][6] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[7] Spiro-oxindole-based inhibitors can disrupt the p53-MDM2 interaction, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[4][7]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethylpiperidine
Welcome to the Technical Support Center for the synthesis of 4,4-Dimethylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the reduction of 3,3-Dimethylglutarimide (also known as this compound-2,6-dione). This method utilizes a powerful reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), to convert the two carbonyl groups of the cyclic imide into methylene (B1212753) groups, yielding the desired piperidine.
Q2: I am experiencing a low yield in my LiAlH₄ reduction of 3,3-Dimethylglutarimide. What are the likely causes and how can I improve it?
A2: Low yields in LiAlH₄ reductions can stem from several factors:
-
Presence of Moisture: LiAlH₄ reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
-
Insufficient LiAlH₄: A molar excess of LiAlH₄ is typically required to ensure complete reduction of both carbonyl groups. A common stoichiometry is a 2 to 3-fold molar excess of LiAlH₄ relative to the 3,3-Dimethylglutarimide.
-
Incomplete Reaction: The reaction may require elevated temperatures (refluxing in an ethereal solvent like THF) and sufficient reaction time to go to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Improper Work-up: The work-up procedure to quench the excess LiAlH₄ and hydrolyze the aluminum salts is critical. Improper quenching can lead to the formation of gelatinous aluminum hydroxides that trap the product, making extraction difficult. A carefully controlled sequential addition of water and then a sodium hydroxide (B78521) solution is a common and effective work-up method.[1]
-
Product Volatility: this compound is a volatile amine. Care should be taken during solvent removal to avoid product loss.
Q3: What are the potential side products in the synthesis of this compound via LiAlH₄ reduction?
A3: The primary side product is the partially reduced intermediate, 4,4-dimethyl-6-hydroxypiperidin-2-one. This can occur if the amount of LiAlH₄ is insufficient or the reaction is not allowed to proceed to completion. Over-reduction is generally not an issue in this specific synthesis. Impurities in the starting 3,3-Dimethylglutarimide will also be carried through the reaction.
Q4: How can I effectively purify the crude this compound after the reaction?
A4: this compound is a basic and volatile liquid. The most effective method for purification is fractional distillation. An initial acid-base extraction can be used to separate the basic amine from any neutral or acidic impurities. This involves dissolving the crude product in an organic solvent, extracting the amine into an acidic aqueous layer, washing the aqueous layer to remove impurities, and then basifying the aqueous layer and re-extracting the purified amine into an organic solvent.
Q5: Can I use a different reducing agent instead of LiAlH₄?
A5: While LiAlH₄ is the most common and potent reducing agent for this transformation, other strong reducing agents could potentially be used. However, less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce amides or imides.[2] Catalytic hydrogenation is another potential method, but it often requires high pressures and temperatures and a suitable catalyst, and specific conditions for this substrate are not as well-documented as the LiAlH₄ reduction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction. 2. Insufficient LiAlH₄. 3. Incomplete reaction. 4. Inefficient product extraction during work-up. | 1. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere. 2. Use at least a 2-fold molar excess of LiAlH₄. 3. Increase reaction time and/or temperature (reflux in THF). Monitor reaction completion by TLC or GC-MS. 4. Follow a careful work-up procedure to avoid the formation of gelatinous aluminum salts. Perform multiple extractions with a suitable organic solvent. |
| Formation of a Gelatinous Precipitate During Work-up | Improper quenching of the reaction mixture. | Employ a sequential quenching procedure. A common method is the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, with vigorous stirring. This should produce a granular precipitate that is easier to filter. |
| Presence of a Partially Reduced Intermediate | 1. Insufficient LiAlH₄. 2. Reaction time is too short. | 1. Increase the molar equivalents of LiAlH₄. 2. Extend the reaction time and monitor for the disappearance of the intermediate by TLC or GC-MS. |
| Product Loss During Purification | 1. Product is volatile. 2. Inefficient distillation. | 1. Use a rotary evaporator with care, and consider using a cold trap. 2. Use a fractional distillation column for better separation from any remaining solvent or impurities. |
Data Presentation
Table 1: Comparison of Synthesis Parameters for this compound
| Parameter | Method: LiAlH₄ Reduction of 3,3-Dimethylglutarimide |
| Starting Material | 3,3-Dimethylglutarimide |
| Reagents | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether |
| Reaction Temperature | 0 °C to reflux (typically reflux) |
| Reaction Time | 4 - 24 hours |
| Typical Yield | Moderate to High (can exceed 80% with optimization) |
| Key Intermediates | Aluminum alkoxide complexes |
| Purification Method | Acid-base extraction followed by fractional distillation |
Experimental Protocols
Key Experiment: Synthesis of this compound via LiAlH₄ Reduction of 3,3-Dimethylglutarimide
This protocol describes a general procedure for the reduction of 3,3-Dimethylglutarimide to this compound using Lithium Aluminum Hydride.
Materials:
-
3,3-Dimethylglutarimide
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and equipment for inert atmosphere reactions.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend Lithium Aluminum Hydride (2.0 - 3.0 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve 3,3-Dimethylglutarimide (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Maintain the reflux for 4-18 hours, monitoring the reaction's completion by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously and slowly, add deionized water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. This is followed by the dropwise addition of 15% aqueous NaOH solution (X mL), and finally, another portion of deionized water (3X mL).
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. A granular precipitate should form. Filter the solid and wash it thoroughly with THF or another suitable organic solvent.
-
Extraction: Combine the filtrate and the washings. The product can be further isolated by extraction. If necessary, add more organic solvent and water to separate the layers. Separate the organic layer, and extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, taking care to avoid loss of the volatile product.
-
Purification: Purify the crude this compound by fractional distillation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low reaction yield in the LiAlH₄ reduction.
References
Technical Support Center: Synthesis of 4,4-Dimethylpiperidine via Eschweiler-Clarke Reaction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Eschweiler-Clarke reaction to synthesize 4,4-Dimethylpiperidine.
Frequently Asked Questions (FAQs)
Q1: What is the Eschweiler-Clarke reaction and why is it used for the synthesis of this compound?
The Eschweiler-Clarke reaction is a chemical process that methylates a primary or secondary amine using excess formic acid and formaldehyde (B43269).[1] In the synthesis of this compound, the starting material, this compound (a secondary amine), is converted to the tertiary amine, N-methyl-4,4-dimethylpiperidine. This method is favored because it is a reductive amination process that reliably stops at the tertiary amine stage, preventing the formation of quaternary ammonium (B1175870) salts, which can be a common side product in other methylation techniques.[1][2]
Q2: I am experiencing a consistently low yield of this compound. What are the most probable causes and how can I improve it?
Low yields in the Eschweiler-Clarke synthesis of this compound can often be attributed to several factors:
-
Insufficient Reagents: Both formaldehyde and formic acid must be used in excess. Formic acid serves as both a catalyst and the hydride source for the reduction of the intermediate iminium ion. A molar ratio of at least 2-3 equivalents of both formaldehyde and formic acid relative to the starting amine is recommended to drive the reaction to completion.
-
Inadequate Reaction Temperature: The Eschweiler-Clarke reaction is typically most efficient when heated to reflux, generally between 80-100°C.[2] Insufficient heating can lead to an incomplete reaction.
-
Premature Work-up: The reaction can take several hours to complete. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure all the starting material has been consumed before initiating the work-up procedure.
-
Product Loss During Work-up: this compound is a volatile and water-soluble amine. To minimize loss during extraction, ensure the aqueous layer is made strongly basic (pH > 12) with a strong base like NaOH or KOH. This deprotonates the amine salt, maximizing its solubility in the organic solvent. Performing multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is also critical.
Q3: I am observing the formation of significant side products. How can I minimize them?
The Eschweiler-Clarke reaction is generally a clean reaction with high selectivity for the tertiary amine.[2] The most common byproduct is the N-formyl intermediate, N-formyl-4,4-dimethylpiperidine. Its presence usually indicates an incomplete reduction. To minimize its formation, ensure a sufficient excess of formic acid is used and that the reaction is allowed to proceed for an adequate amount of time at the optimal temperature.
Impurities in the starting this compound can also lead to side products. It is advisable to use a pure starting material.
Q4: What is the most effective method for purifying the crude this compound?
Due to its volatility and basic nature, the most effective methods for purifying crude this compound are:
-
Fractional Distillation: This is the most common and effective method for purification, especially on a larger scale. It effectively removes non-volatile impurities and unreacted starting materials that have different boiling points.
-
Acid-Base Extraction: This technique can be used for initial purification. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine is protonated and moves to the aqueous layer as its salt. This aqueous layer can then be washed with an organic solvent to remove any non-basic impurities. Finally, the aqueous layer is re-basified, and the pure amine is extracted with an organic solvent.
Data Presentation
Disclaimer: The following table presents representative data based on the general principles of the Eschweiler-Clarke reaction to illustrate the impact of reaction conditions on yield. This data is not from a specific experimental study on the synthesis of this compound and should be used for illustrative purposes only.
| Entry | Equivalents of Formaldehyde | Equivalents of Formic Acid | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 1.5 | 60 | 4 | 45 |
| 2 | 2.5 | 3.0 | 80 | 6 | 75 |
| 3 | 2.5 | 3.0 | 100 (Reflux) | 6 | 92 |
| 4 | 3.0 | 4.0 | 100 (Reflux) | 6 | 95 |
| 5 | 2.5 | 3.0 | 100 (Reflux) | 12 | 94 |
| 6 | 1.5 | 3.0 | 100 (Reflux) | 6 | 85 |
| 7 | 2.5 | 2.0 | 100 (Reflux) | 6 | 78 |
Experimental Protocols
Standard Protocol for Eschweiler-Clarke Synthesis of this compound
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
With stirring, add formic acid (3.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde (2.5 eq). The initial reaction may be exothermic; control the addition rate to manage the temperature.
-
Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully make the solution strongly basic (pH > 12) by the slow addition of solid NaOH or KOH pellets while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by fractional distillation.
Visualizations
Caption: Reaction mechanism of the Eschweiler-Clarke synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
References
Side reactions and byproduct formation in 4,4-Dimethylpiperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 4,4-dimethylpiperidine. The information is tailored for professionals in research, scientific, and drug development fields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most commonly employed methods for the synthesis of this compound are:
-
Wolff-Kishner Reduction of 4,4-Dimethyl-2-piperidone: This classic reaction involves the deoxygenation of the carbonyl group of the lactam to a methylene (B1212753) group using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base.
-
Reductive Amination of 4,4-Dimethylcyclohexanone (B1295358): This method involves the reaction of 4,4-dimethylcyclohexanone with ammonia (B1221849) in the presence of a reducing agent to form the corresponding piperidine (B6355638).
-
Synthesis from Diacetonamine (B58104): This less common route involves the cyclization of diacetonamine (4-amino-4-methyl-2-pentanone) or its derivatives.
Q2: What are the typical side reactions and byproducts I should be aware of?
A2: Each synthetic route is prone to specific side reactions:
-
Wolff-Kishner Reduction:
-
Incomplete Reduction: Residual starting material (4,4-dimethyl-2-piperidone) or the corresponding hydrazone intermediate may be present in the final product.
-
Azine Formation: The hydrazone intermediate can react with another molecule of the ketone to form an azine byproduct.[1]
-
Cleavage or Rearrangement: Under harsh basic conditions, strained rings adjacent to the carbonyl group could potentially cleave or rearrange.[1]
-
-
Reductive Amination:
-
Over-alkylation: The primary amine product can react further with the ketone to form secondary and tertiary amine byproducts, although with ammonia as the nitrogen source, this is less of a concern for forming a simple piperidine.
-
Formation of Imines and Enamines: Incomplete reduction can lead to the presence of imine or enamine intermediates.
-
Reduction of the Carbonyl to an Alcohol: The reducing agent may directly reduce the starting ketone to 4,4-dimethylcyclohexanol.
-
-
Synthesis from Diacetonamine:
-
Formation of Condensation Products: Diacetonamine is known to form byproducts like triacetonamine (B117949) and triacetondiamine.[2]
-
Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted starting material.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Wolff-Kishner Reduction of 4,4-Dimethyl-2-piperidone
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction temperature is maintained at the appropriate level (typically 180-200°C in a high-boiling solvent like diethylene glycol) and for a sufficient duration (3-6 hours for the Huang-Minlon modification).[3][4] |
| Water present in the reaction mixture, lowering the reaction temperature. | Ensure anhydrous conditions. The Huang-Minlon modification involves distilling off water and excess hydrazine after hydrazone formation to increase the reaction temperature.[3] | |
| Sub-optimal base concentration. | Use a sufficient excess of a strong base like potassium hydroxide (B78521). | |
| Presence of Unreacted 4,4-Dimethyl-2-piperidone | Incomplete hydrazone formation or incomplete reduction. | Increase the amount of hydrazine hydrate and ensure adequate reaction time for hydrazone formation before increasing the temperature for the reduction step. |
| Formation of Azine Byproduct | Reaction of the hydrazone intermediate with the starting ketone.[1] | This can be minimized by the slow addition of the pre-formed hydrazone to the base or by ensuring a high concentration of hydrazine.[1] |
Reductive Amination of 4,4-Dimethylcyclohexanone
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient imine formation. | Ensure an adequate excess of ammonia is used. The reaction can be carried out under pressure to increase the concentration of ammonia. |
| Ineffective reducing agent. | Use a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation with a catalyst like Rh-Ni/SiO2. | |
| Competing reduction of the ketone. | Use a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride. | |
| Presence of 4,4-Dimethylcyclohexanol | The reducing agent is reducing the starting ketone. | Switch to a more imine-selective reducing agent like sodium triacetoxyborohydride (B8407120) or optimize the reaction pH, as the rate of imine formation and reduction is pH-dependent. |
| Formation of Secondary Amine Byproducts | The product piperidine reacts with another molecule of the ketone. | This is less likely when using a large excess of ammonia. Optimizing the stoichiometry and reaction conditions can minimize this. |
Synthesis from Diacetonamine
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient cyclization. | Optimize reaction conditions such as temperature, solvent, and catalyst (if any). The specific conditions for this route are not well-documented and would require experimental optimization. |
| Formation of Triacetonamine and other condensation products | Self-condensation of diacetonamine.[2] | Purification of the diacetonamine starting material is crucial. The reaction conditions should be optimized to favor the desired intramolecular cyclization over intermolecular condensation. |
Quantitative Data
| Synthetic Route | Starting Material | Product | Typical Yield Range (%) | Key Byproducts |
| Wolff-Kishner Reduction | 4,4-Dimethyl-2-piperidone | This compound | 70-90 (for analogous reductions) | Unreacted starting material, hydrazone intermediate, azine |
| Reductive Amination | 4,4-Dimethylcyclohexanone | This compound | 60-85 (for analogous aminations) | 4,4-Dimethylcyclohexanol, imine/enamine intermediates |
| Synthesis from Diacetonamine | Diacetonamine | This compound | Data not available | Triacetonamine, triacetondiamine |
Experimental Protocols
Protocol 1: Wolff-Kishner Reduction (Huang-Minlon Modification) of 4,4-Dimethyl-2-piperidone
Materials:
-
4,4-Dimethyl-2-piperidone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4,4-dimethyl-2-piperidone, diethylene glycol, and an excess of hydrazine hydrate.
-
Add a stoichiometric excess of potassium hydroxide pellets.
-
Heat the mixture to reflux (around 130-140°C) for 1-2 hours to facilitate the formation of the hydrazone.
-
Reconfigure the apparatus for distillation and carefully distill off water and excess hydrazine hydrate. This will cause the reaction temperature to rise.
-
Once the temperature reaches 190-200°C, reattach the reflux condenser and continue to heat at this temperature for an additional 3-6 hours.[3]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663), and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Protocol 2: Reductive Amination of 4,4-Dimethylcyclohexanone
Materials:
-
4,4-Dimethylcyclohexanone
-
Ammonia (aqueous or gas)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable hydrogenation catalyst (e.g., Rh-Ni/SiO₂)
-
Methanol or other suitable solvent
-
Standard laboratory glassware for reactions under pressure (if using gaseous ammonia and catalytic hydrogenation)
Procedure (using NaBH₃CN):
-
Dissolve 4,4-dimethylcyclohexanone in methanol.
-
Add a large excess of aqueous ammonia to the solution.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride in portions.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by GC-MS).
-
Carefully add dilute hydrochloric acid to quench the reaction and neutralize the excess base.
-
Extract the aqueous layer with an organic solvent to remove any unreacted ketone.
-
Make the aqueous layer basic with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of 4,4-Dimethylpiperidine by Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4,4-dimethylpiperidine via distillation. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant physical data to ensure a successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound in a question-and-answer format.
Q1: My distillation is proceeding very slowly or not at all, even at a high pot temperature. What could be the issue?
A1: This is a common issue that can arise from several factors:
-
Insufficient Heating: Ensure the heating mantle is set to a temperature approximately 20-30 °C above the boiling point of this compound (145-146 °C at atmospheric pressure). For vacuum distillation, the temperature should be significantly lower.
-
System Leaks: Even a small leak in the distillation apparatus will prevent the system from reaching the required temperature and pressure (especially under vacuum). Check all joints and connections for a proper seal.
-
Inadequate Insulation: The distillation column and head may be losing too much heat to the surroundings. Insulating the column with glass wool or aluminum foil can help maintain the necessary temperature gradient.
-
Flooding of the Column: An excessive heating rate can cause the column to flood with condensate, preventing vapor from reaching the condenser. Reduce the heating to allow the column to equilibrate.
Q2: The temperature at the distillation head is fluctuating and not holding steady. Why is this happening?
A2: Temperature fluctuations typically indicate an inefficient separation or an issue with the distillation rate.
-
Uneven Boiling: Ensure the liquid in the distillation flask is boiling smoothly. The use of a magnetic stir bar or boiling chips can prevent bumping and promote even boiling.
-
Distillation Rate is Too High: A distillation rate that is too fast does not allow for proper equilibrium between the liquid and vapor phases in the column. Aim for a rate of 1-2 drops per second.
-
Inefficient Fractionating Column: If the impurities have boiling points very close to this compound, a more efficient fractionating column (e.g., a longer Vigreux column or a packed column) may be necessary to achieve a stable temperature plateau.
Q3: The collected distillate is discolored (yellow or brown), but the starting material was only slightly colored. What is the cause?
A3: Discoloration upon heating is often a sign of thermal degradation. Amines can be susceptible to oxidation and decomposition at elevated temperatures.
-
High Pot Temperature: Avoid excessive heating of the distillation pot. The temperature should be just high enough to maintain a steady distillation rate.
-
Presence of Oxygen: While a standard atmospheric distillation is common, if thermal decomposition is significant, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Consider Vacuum Distillation: Distilling under reduced pressure will lower the boiling point of this compound, thereby reducing the risk of thermal degradation.
Q4: My final product purity is low, with multiple peaks showing in GC analysis. How can I improve the separation?
A4: Low purity indicates that the distillation is not effectively separating the desired product from impurities.
-
Increase Column Efficiency: As mentioned before, a more efficient fractionating column will provide better separation of components with close boiling points.
-
Optimize Reflux Ratio: In a fractional distillation setup, increasing the reflux ratio (the ratio of condensate returned to the column to that collected as distillate) can improve separation. This is achieved by controlling the heating rate and insulation.
-
Pre-distillation Treatment: Consider pre-treating the crude material to remove specific impurities. For example, if water is a suspected impurity, drying the crude this compound with a suitable drying agent like potassium hydroxide (B78521) (KOH) pellets before distillation is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the atmospheric boiling point of this compound?
A1: The atmospheric boiling point of this compound is 145-146 °C.[1]
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include unreacted starting materials from the synthesis, by-products such as isomers or incompletely reacted intermediates, and residual solvents used in the reaction or work-up. Water can also be a significant impurity, often introduced during aqueous work-up steps.
Q3: Does this compound form an azeotrope with water?
Q4: What is the recommended type of distillation for purifying this compound?
A4: Fractional distillation is the recommended method, especially when impurities with boiling points close to the product are present. If the compound shows signs of thermal degradation at its atmospheric boiling point, vacuum fractional distillation is the preferred method.
Q5: What safety precautions should be taken during the distillation of this compound?
A5: this compound is a flammable liquid and can cause skin and eye irritation.[2] The distillation should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Keep ignition sources away from the apparatus.
Data Presentation
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to pale yellow liquid[3] |
| Odor | Amine-like[3] |
| Boiling Point (atmospheric) | 145-146 °C[1] |
| Boiling Point (reduced pressure) | 52-53 °C @ 22 Torr |
| Solubility | Soluble in organic solvents, moderately soluble in water.[3] |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound
-
Pre-treatment (Drying):
-
If the crude this compound is suspected to contain water, add anhydrous potassium hydroxide (KOH) pellets to the liquid.
-
Stir the mixture for several hours or let it stand overnight to ensure complete drying.
-
Carefully decant or filter the dried this compound into a round-bottom flask suitable for distillation.
-
-
Apparatus Setup:
-
Place a magnetic stir bar into the round-bottom flask containing the dried crude this compound. The flask should be filled to no more than two-thirds of its volume.
-
Assemble a fractional distillation apparatus in a fume hood. This includes a heating mantle, the distillation flask, a fractionating column (e.g., a Vigreux column), a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Ensure all glassware joints are properly greased and securely clamped.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.
-
-
Distillation Procedure:
-
Begin circulating cold water through the condenser.
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Gradually heat the distillation flask using the heating mantle.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may include residual solvents.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (145-146 °C at atmospheric pressure), replace the receiving flask with a clean, pre-weighed flask to collect the main fraction.
-
Maintain a steady distillation rate of approximately 1-2 drops per second by carefully controlling the heat input.
-
Continue collecting the fraction as long as the temperature remains stable.
-
-
Shutdown:
-
Stop the distillation when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Turn off the heating mantle and allow the apparatus to cool down to room temperature.
-
Once cooled, disassemble the apparatus.
-
Weigh the receiving flask to determine the yield of the purified product.
-
-
Analysis:
-
Analyze the purified fraction(s) using appropriate analytical techniques (e.g., GC, NMR) to confirm purity.
-
Mandatory Visualization
References
Technical Support Center: Removal of N-formyl-4-methylpiperidine Byproduct
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of the N-formyl-4-methylpiperidine byproduct from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Presence of N-formyl-4-methylpiperidine byproduct in the crude product after synthesis.
-
Question: My reaction to synthesize 1,4-dimethylpiperidine (B1618611) resulted in the formation of N-formyl-4-methylpiperidine as a significant byproduct. How can I remove it?
-
Answer: The presence of N-formyl-4-methylpiperidine is often due to the incomplete reduction of an intermediate iminium ion when using formic acid as a reducing agent.[1] To remove this byproduct, several purification strategies can be employed, including extractive work-up, chromatography, crystallization, or chemical conversion via hydrolysis. The choice of method will depend on the properties of your desired product and the scale of your reaction.
Issue 2: Difficulty in separating the product from the byproduct using standard extraction.
-
Question: I tried a standard aqueous work-up, but a significant amount of N-formyl-4-methylpiperidine remains in my organic layer. What can I do?
-
Answer: N-formyl-4-methylpiperidine, being an amide, is expected to be a polar organic compound. Based on the solubility of the related compound N-formylpiperidine, it is likely soluble in polar organic solvents but may have limited solubility in water.[2] If your desired product is significantly less polar, you can optimize the liquid-liquid extraction. Consider using a sequence of washes with dilute acid, followed by a base. The acidic wash will protonate any unreacted basic starting materials, pulling them into the aqueous layer. While the N-formyl byproduct itself is not strongly basic, this step helps to remove other basic impurities.[2] For the byproduct, exploiting its polarity by using a more polar extraction solvent in which your product is less soluble, or a less polar solvent in which the byproduct has lower solubility, could improve separation.
Issue 3: Co-elution of the product and byproduct during column chromatography.
-
Question: I am struggling to separate my product from N-formyl-4-methylpiperidine using silica (B1680970) gel chromatography. What solvent systems should I try?
-
Answer: Co-elution can be a challenge if the polarities of your product and the byproduct are too similar. For silica gel chromatography, you can try a gradient elution with a solvent system that has a different selectivity. Common solvent systems to start with for amine and amide separations include gradients of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol.[2] If these are not effective, consider adding a small amount of a modifier to the eluent, such as triethylamine (B128534) for basic compounds, to improve peak shape and potentially enhance separation.[3] Reversed-phase chromatography, where the stationary phase is non-polar (like C18) and a polar mobile phase is used, can also be an effective alternative if the polarity difference between your product and the byproduct is more pronounced in a polar environment.[3]
Issue 4: The byproduct crystallizes with my product.
-
Question: I attempted to purify my solid product by recrystallization, but the N-formyl-4-methylpiperidine byproduct seems to be co-crystallizing. How can I improve the purity?
-
Answer: Co-crystallization occurs when the impurity has similar solubility properties to the desired product in the chosen solvent. The key to successful recrystallization is to find a solvent (or a two-solvent system) where the solubility of your product and the byproduct are significantly different at high and low temperatures.[4][5] A systematic solvent screening is recommended.[6][7] Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexanes). The ideal solvent will dissolve your product well at elevated temperatures but poorly at low temperatures, while the N-formyl-4-methylpiperidine byproduct remains either soluble or insoluble at all temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of N-formyl-4-methylpiperidine?
| Property | Value (for analogous compounds) | Source |
| Boiling Point | N-formylpiperidine: 222 °C | [8] |
| 4-methylpiperidine (B120128): 130 °C | [9] | |
| Melting Point | 4-methylpiperidine: 4-5 °C | [9] |
| 4-Hydroxy-N-methylpiperidine: 29-31°C | [10] | |
| Solubility | N-formylpiperidine is soluble in polar organic solvents like DMF and insoluble in water. | [2] |
| 4-methylpiperidine is miscible with water. | [9] |
Q2: Can I remove N-formyl-4-methylpiperidine by hydrolyzing it?
A2: Yes, acid-catalyzed hydrolysis can be an effective chemical method to remove the N-formyl group. The amide bond can be cleaved under acidic conditions to yield 4-methylpiperidine and formic acid.[11] The resulting 4-methylpiperidine is a basic amine and can be easily removed by an acidic aqueous wash.[12] This method is particularly useful if your desired product is stable to acidic conditions.
Q3: What are the typical conditions for acid-catalyzed hydrolysis of an N-formyl group?
A3: The hydrolysis of N-formyl amides can be achieved by heating with a dilute mineral acid such as hydrochloric acid or sulfuric acid.[13][14] The reaction is generally not reversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic.[11] The optimal conditions (acid concentration, temperature, and reaction time) will depend on the stability of your target compound and should be determined experimentally.
Q4: How can I monitor the removal of N-formyl-4-methylpiperidine?
A4: The removal of the byproduct can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the purification progress. For quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are suitable methods.[15][16] In ¹H NMR spectroscopy, the formyl proton of N-formyl-4-methylpiperidine gives a characteristic signal at around 8 ppm, which can be monitored to confirm its removal.[1]
Experimental Protocols
Protocol 1: Extractive Work-up
This protocol is a starting point and may require optimization based on the properties of the desired product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (2 x volume of the organic phase). This step removes basic impurities.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x volume of the organic phase) to neutralize any remaining acid and remove acidic impurities.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (1 x volume of the organic phase) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the residue by TLC, GC-MS, or NMR to determine the purity.
Protocol 2: Acid-Catalyzed Hydrolysis
Caution: This method should only be used if the desired product is stable to acidic conditions.
-
Reaction Setup: Dissolve the crude product containing the N-formyl-4-methylpiperidine byproduct in a suitable solvent (e.g., water, methanol, or a mixture).
-
Acid Addition: Add a solution of a strong acid (e.g., 1-3 M HCl or H₂SO₄).
-
Heating: Heat the reaction mixture. The temperature and time will need to be optimized (e.g., reflux for several hours).
-
Monitoring: Monitor the disappearance of the N-formyl byproduct by TLC or another suitable analytical method.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a base (e.g., NaHCO₃ or NaOH solution).
-
Extraction: Extract the mixture with an organic solvent. The protonated 4-methylpiperidine will remain in the aqueous layer.
-
Purification: Wash the organic layer with water and brine, dry, and concentrate to obtain the purified product.
Process Flowchart
Caption: A decision workflow for selecting a suitable method for the removal of N-formyl-4-methylpiperidine byproduct.
References
- 1. Hydrolysis of amides. Kinetics and mechanism of the basic hydrolysis of N‐acylpyrroles, N‐acylindoles and N‐acylcarbazoles | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Formylpiperidine - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. chembk.com [chembk.com]
- 11. youtube.com [youtube.com]
- 12. Workup [chem.rochester.edu]
- 13. pure.psu.edu [pure.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions Catalyzed by 4,4-Dimethylpiperidine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective use of 4,4-dimethylpiperidine as a catalyst in organic synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer strategies for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What types of reactions is this compound typically used to catalyze?
A1: this compound, as a secondary amine, is an effective base catalyst for a variety of condensation reactions. Its primary applications are in carbon-carbon bond-forming reactions where a moderately strong base is required. The most common of these include:
-
Knoevenagel Condensation: The reaction between an active methylene (B1212753) compound (e.g., malononitrile (B47326), diethyl malonate) and an aldehyde or ketone.
-
Michael Addition (aza-Michael Addition): The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. As a secondary amine, it can also participate directly as the nucleophile in aza-Michael additions.
Q2: How does the catalytic mechanism of this compound differ from that of tertiary amines like triethylamine (B128534) or 1,4-dimethylpiperidine?
A2: this compound, being a secondary amine, can catalyze reactions through two primary pathways.[1] In contrast, tertiary amines can only act as a Brønsted base.[1]
-
Brønsted Base Catalysis: It can deprotonate an active methylene compound to form a nucleophilic enolate.
-
Iminium Ion Formation: It can react with a carbonyl compound (aldehyde or ketone) to form a more electrophilic iminium ion, which then reacts with the nucleophile. This dual catalytic role often makes secondary amines like piperidine (B6355638) and its derivatives more efficient catalysts for certain reactions compared to tertiary amines.[1]
Q3: What is the expected impact of the gem-dimethyl group at the 4-position on the catalytic activity of this compound compared to piperidine?
A3: The two methyl groups at the 4-position of the piperidine ring introduce steric bulk. While this substitution does not directly hinder the nitrogen atom's lone pair, it can influence the catalyst's interaction with sterically demanding substrates. This may lead to slower reaction rates compared to unsubstituted piperidine in some cases. However, this steric hindrance can also be advantageous in controlling selectivity in certain reactions.
Q4: How should I monitor the progress of a reaction catalyzed by this compound?
A4: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS). For TLC analysis, a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. Staining with potassium permanganate (B83412) or iodine can be used for visualization if the compounds are not UV-active.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | The optimal catalyst loading can vary depending on the substrate. Start with a loading of 10 mol% and incrementally increase it to 20-30 mol% if the reaction is sluggish. For particularly challenging substrates, a higher loading may be necessary. |
| Low Reaction Temperature | Many condensation reactions require heating to proceed at a reasonable rate. If the reaction is slow at room temperature, try heating the mixture to reflux in a suitable solvent such as ethanol (B145695), toluene, or acetonitrile. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or DMSO can accelerate the reaction but may complicate workup. Protic solvents like ethanol are also commonly used. It is advisable to screen a few different solvents to find the optimal one for your specific substrates. |
| Steric Hindrance | If either the carbonyl compound or the active methylene compound is sterically bulky, the reaction may be inherently slow. In such cases, increasing the reaction temperature and/or extending the reaction time is often necessary. |
| Deactivation of Catalyst | Acidic impurities in the starting materials or solvent can neutralize the basic catalyst. Ensure that all reagents and the solvent are pure and dry. |
Problem 2: Formation of Significant Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Potential Cause | Suggested Solution |
| Self-Condensation of the Aldehyde/Ketone | This is more likely with enolizable aldehydes in the presence of a base. Try adding the aldehyde slowly to the reaction mixture containing the active methylene compound and the catalyst. Using a milder reaction temperature can also suppress this side reaction. |
| Formation of Michael Adducts with the Catalyst | In reactions involving α,β-unsaturated carbonyls, the this compound can itself act as a nucleophile in an aza-Michael addition. If this is a suspected side reaction, consider using a non-nucleophilic, sterically hindered tertiary amine base as an alternative. |
| Double Addition Products | In some cases, the initial product of a Knoevenagel condensation can undergo a subsequent Michael addition with another equivalent of the active methylene compound. To minimize this, use a stoichiometric amount of the active methylene compound or add it portion-wise. |
Data Presentation
The following tables provide illustrative data on how reaction conditions can be optimized for a generic Knoevenagel condensation between benzaldehyde (B42025) and malononitrile using this compound as the catalyst. Note: This data is for illustrative purposes to guide optimization.
Table 1: Effect of Catalyst Loading on Product Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 5 | 6 | 65 |
| 2 | 10 | 4 | 85 |
| 3 | 15 | 3 | 92 |
| 4 | 20 | 3 | 93 |
Table 2: Effect of Solvent on Product Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 8 | 55 |
| 2 | Ethanol | 78 (reflux) | 2 | 90 |
| 3 | Toluene | 110 (reflux) | 1.5 | 95 |
| 4 | Acetonitrile | 82 (reflux) | 2 | 88 |
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes a general procedure for the this compound-catalyzed Knoevenagel condensation of an aldehyde with an active methylene compound.
Materials:
-
Aldehyde (1.0 eq)
-
Active methylene compound (1.05 eq)
-
This compound (0.1 - 0.2 eq)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
-
To a round-bottom flask, add the aldehyde, active methylene compound, and solvent.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be isolated by filtration and washed with a cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
General Protocol for aza-Michael Addition
This protocol provides a general method for the aza-Michael addition of this compound to an α,β-unsaturated carbonyl compound.
Materials:
-
α,β-Unsaturated carbonyl compound (1.0 eq)
-
This compound (1.1 eq)
-
Solvent (e.g., methanol, acetonitrile)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound in the chosen solvent in a round-bottom flask.
-
Add this compound to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate, possibly with a small amount of triethylamine to prevent product streaking).
Visualizations
Caption: General experimental workflow for a Knoevenagel condensation catalyzed by this compound.
Caption: Troubleshooting logic for addressing low yield in this compound catalyzed reactions.
References
Preventing quaternary ammonium salt formation with 4,4-Dimethylpiperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the formation of quaternary ammonium (B1175870) salts during the N-alkylation of 4,4-dimethylpiperidine.
Troubleshooting and FAQs
Issue: Formation of Quaternary Ammonium Salt as a Major Byproduct
Q1: I am observing a significant amount of quaternary ammonium salt in my N-alkylation reaction of this compound. How can I prevent this over-alkylation?
A1: The formation of a quaternary ammonium salt is a common side reaction when an N-alkylated piperidine, which is a tertiary amine, reacts further with the alkylating agent. Due to the steric hindrance provided by the gem-dimethyl group at the 4-position of this compound, the nitrogen is less nucleophilic than in piperidine, but over-alkylation can still occur, especially under forcing conditions. Here are several strategies to minimize this unwanted side reaction:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of this compound relative to the alkylating agent can ensure the latter is consumed before it can react with the desired N-alkylated product.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly and in a controlled manner, for instance, with a syringe pump, maintains a low concentration of the alkylating agent throughout the reaction, which favors mono-alkylation.[1][2]
-
Choice of Alkylating Agent: The reactivity of the alkylating agent plays a crucial role. Highly reactive agents like methyl iodide will lead to a higher propensity for quaternization. Consider using less reactive alkylating agents, such as alkyl bromides or chlorides, to better control the reaction.[1]
-
Reaction Temperature: Elevated temperatures can promote the second alkylation step. If you are observing significant quaternary salt formation, consider running the reaction at a lower temperature for a longer period.[1]
-
Alternative Synthetic Route: Reductive amination is a highly effective alternative for N-alkylation that is much less prone to the formation of quaternary ammonium salts.[1]
Issue: Low or No Product Yield in N-Alkylation
Q2: My N-alkylation of this compound is resulting in a low yield of the desired product. What are the possible reasons and solutions?
A2: Low yields in the N-alkylation of this compound can stem from several factors, including steric hindrance and suboptimal reaction conditions.
-
Steric Hindrance: The gem-dimethyl group at the 4-position, while helpful in reducing the likelihood of some side reactions, also sterically hinders the nitrogen atom. This can slow down the desired N-alkylation, especially with bulky alkylating agents.[1] To overcome this, you might need to increase the reaction temperature or prolong the reaction time.[1]
-
Insufficient Basicity: The reaction of this compound with an alkyl halide produces an acid (e.g., HBr, HCl) which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3] It is crucial to use a non-nucleophilic base to neutralize this acid.[3]
-
Poor Leaving Group: The rate of an SN2 reaction is highly dependent on the leaving group of the alkylating agent. The general order of reactivity is R-I > R-OTs > R-Br > R-Cl. If you are using an alkyl chloride, the reaction will likely be slow.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[1]
Q3: Which non-nucleophilic bases are recommended for the N-alkylation of this compound?
A3: When performing a direct N-alkylation with an alkyl halide, it is essential to use a non-nucleophilic base to scavenge the acid generated during the reaction without competing with the this compound as a nucleophile. Good choices for this purpose include:
-
Potassium carbonate (K₂CO₃): A common and cost-effective choice, often used in polar aprotic solvents like ACN or DMF.[1]
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered organic base that is highly effective in preventing quaternization of the base itself.[1][3]
-
Triethylamine (Et₃N): Another commonly used organic base.[3]
Comparison of N-Alkylation Methods
Reductive amination is often the preferred method for the N-alkylation of this compound as it inherently avoids the issue of over-alkylation. Below is a table summarizing the expected outcomes of direct alkylation versus reductive amination.
| Parameter | Direct Alkylation with Alkyl Halide | Reductive Amination with Aldehyde/Ketone |
| Primary Side Product | Quaternary ammonium salt | Over-reduction of the carbonyl compound |
| Control of Stoichiometry | Critical to minimize over-alkylation | Less critical for preventing quaternization |
| Reaction Conditions | Often requires heating | Typically proceeds at room temperature |
| Typical Yield | Moderate to High (highly dependent on conditions) | High to Excellent |
| Key Reagents | Alkyl halide, non-nucleophilic base | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) |
Detailed Experimental Protocol
Reductive Amination of this compound with Benzaldehyde (B42025)
This protocol describes a reliable method for the N-benzylation of this compound that avoids the formation of the quaternary ammonium salt.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)
-
Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzaldehyde (1.1 equivalents) in dichloromethane (DCM).[4]
-
Stir the solution at room temperature for approximately 20-30 minutes.
-
To this stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise over 10 minutes.[4]
-
Continue to stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically within a few hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the pure N-benzyl-4,4-dimethylpiperidine.
Visualizing the Troubleshooting Process
The following diagram illustrates the decision-making process for troubleshooting the N-alkylation of this compound.
Caption: Troubleshooting workflow for N-alkylation of this compound.
The following diagram illustrates the two main synthetic pathways for N-alkylation of this compound and highlights the potential for quaternary salt formation in direct alkylation.
Caption: Synthetic pathways for N-alkylation of this compound.
References
Managing temperature control in 4,4-Dimethylpiperidine reactions
Welcome to the technical support center for managing reactions with 4,4-Dimethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding temperature control during the synthesis of this compound derivatives.
Frequently Asked Questions (FAQs)
Q1: Are reactions involving this compound typically exothermic or endothermic?
Q2: What are the primary risks associated with poor temperature control in these reactions?
A2: The main risks of inadequate temperature management include:
-
Thermal Runaway: An uncontrolled increase in temperature can lead to a rapid rise in reaction rate, potentially causing the boiling of solvents, a dangerous increase in pressure, and vessel failure.
-
Byproduct Formation: Higher temperatures can promote side reactions, such as over-alkylation leading to quaternary ammonium (B1175870) salts, or degradation of starting materials and products, resulting in lower yield and purity.[1]
-
Reduced Selectivity: For molecules with multiple reactive sites, temperature fluctuations can negatively impact the selectivity of the desired reaction.
Q3: What are the initial recommended steps for controlling the temperature of a this compound reaction?
A3: To maintain control over your reaction, the following initial steps are recommended:
-
Cooling Bath: Begin the reaction at a reduced temperature. For acylations with reactive chlorides, starting at 0°C using an ice bath is a common practice.[2]
-
Slow Reagent Addition: The electrophile (e.g., acyl chloride or alkyl halide) should be added to the solution of this compound slowly and in a controlled manner, for instance, dropwise using a dropping funnel.[3] This allows for the dissipation of heat as it is generated.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized hot spots and to promote even heat distribution.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, which can sometimes contribute to exotherms.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Rapid, uncontrolled temperature increase upon reagent addition. | The reaction is highly exothermic. | Immediately slow down or stop the addition of the reagent. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. Consider diluting the reaction mixture further. |
| Low yield of the desired product. | The reaction temperature may be too high, causing degradation, or too low, leading to an incomplete reaction. | If degradation is suspected, run the reaction at a lower temperature for a longer period. If the reaction is incomplete, consider gradually increasing the temperature after the initial exothermic phase is controlled. For some N-alkylations, heating to reflux may be necessary to drive the reaction to completion.[1] |
| Formation of a quaternary ammonium salt byproduct in N-alkylation. | The reaction temperature may be too high, promoting over-alkylation. The stoichiometry may be incorrect. | Lowering the reaction temperature can help control the rate of the second alkylation step.[1] Use a slight excess of this compound relative to the alkylating agent and add the alkylating agent slowly. |
| Inconsistent results between batches. | Poor temperature control and monitoring. | Use a reliable heating/cooling system with a thermostat. Ensure the thermometer is placed correctly within the reaction mixture to get an accurate reading of the internal temperature. |
Data Presentation
Table 1: General Temperature Parameters for N-Acylation and N-Alkylation of Piperidine (B6355638) Derivatives
| Parameter | N-Acylation with Acyl Chloride | N-Alkylation with Alkyl Halide |
| Initial Temperature | 0°C to 10°C[4][5] | Room Temperature (can be lowered if exotherm is strong) |
| Reagent Addition | Dropwise, maintaining low internal temperature | Slow addition, potentially over several hours[3] |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to Reflux (e.g., ~82°C in acetonitrile)[1] |
| Monitoring | TLC, LC-MS | TLC, LC-MS |
Note: These are general guidelines. The optimal temperature profile will depend on the specific substrates, reagents, and scale of the reaction.
Experimental Protocols
Protocol 1: N-Acylation of this compound with an Acyl Chloride
This protocol is a general guideline for the N-acylation of this compound.
Materials:
-
This compound
-
Acyl chloride
-
Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Dissolve this compound (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Add the acyl chloride (1.05 equivalents), dissolved in a small amount of the anhydrous solvent, to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Proceed with standard aqueous workup and purification procedures.
Protocol 2: N-Alkylation of this compound with an Alkyl Bromide
This protocol is adapted from a general procedure for the N-alkylation of a related piperidine derivative.[1]
Materials:
-
This compound
-
Alkyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to create a suspension.
-
Stir the mixture at room temperature for 15 minutes under an inert atmosphere.
-
Add the alkyl bromide (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the solid salts and wash the filter cake with acetonitrile.
-
The filtrate can then be concentrated and the crude product purified.
Visualizations
Caption: Workflow for managing potential exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2003084950A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
- 5. CA2480482A1 - Synthesis of piperidine and piperazine compounds as ccr5 antagonists - Google Patents [patents.google.com]
Effect of solvent on 4,4-Dimethylpiperidine reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4-Dimethylpiperidine. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a sterically hindered secondary amine commonly used in a variety of organic reactions. The most frequent transformations involve the nitrogen atom and include:
-
N-Alkylation: The substitution of the hydrogen on the nitrogen with an alkyl group, typically via an SN2 reaction with an alkyl halide.
-
N-Acylation: The introduction of an acyl group to the nitrogen atom using an acyl halide or anhydride (B1165640) to form an amide.
Q2: How does solvent choice impact the efficiency of N-alkylation of this compound?
A2: Solvent selection is critical for the successful N-alkylation of this compound. Polar aprotic solvents are generally preferred as they can significantly increase the rate of SN2 reactions.[1] Solvents like acetonitrile (B52724) (ACN) and N,N-dimethylformamide (DMF) are excellent choices because they effectively dissolve the amine and the commonly used inorganic bases (e.g., K₂CO₃), facilitating the reaction.[2] In contrast, protic solvents like alcohols are generally not recommended as they can act as nucleophiles, competing with the amine and leading to undesired side products.[2]
Q3: Which factors should be considered when selecting a solvent for the N-acylation of this compound?
A3: For N-acylation, aprotic solvents are the preferred choice to prevent unwanted reactions with the highly reactive acylating agent.[3] Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are commonly used due to their inert nature and ability to dissolve a wide range of reactants.[3] The choice of base is also crucial, with tertiary amines like triethylamine (B128534) or pyridine (B92270) frequently employed to neutralize the HCl byproduct generated during the reaction.[3]
Troubleshooting Guides
N-Alkylation Reactions
Issue: Low or no yield of the N-alkylated product.
This is a common issue when working with sterically hindered amines like this compound. Several factors could be contributing to low conversion rates.
| Potential Cause | Recommended Solution |
| Low Reactivity of Alkylating Agent | The reactivity of the leaving group on the alkylating agent is crucial. The general order of reactivity for SN2 reactions is R-I > R-OTf > R-Br > R-Cl.[2] If using a less reactive alkyl halide (e.g., alkyl chloride), consider switching to an alkyl bromide or iodide. Increasing the reaction temperature can also help overcome the activation energy barrier. The addition of a catalytic amount of sodium or potassium iodide can be effective when using alkyl chlorides or bromides.[2] |
| Steric Hindrance | The two methyl groups at the 4-position of the piperidine (B6355638) ring create significant steric hindrance, which can impede the approach of the alkylating agent. To overcome this, increasing the reaction temperature and prolonging the reaction time may be necessary.[2] Utilizing a high-boiling point solvent such as DMF or DMSO can facilitate higher reaction temperatures.[2] |
| Inappropriate Base or Solvent | An insoluble or weak base can lead to a stalled reaction.[2] Ensure the chosen base is soluble in the reaction solvent. For instance, when using potassium carbonate (K₂CO₃), polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are preferable to less polar options like acetone.[2] For less reactive systems, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) may be more effective.[2] |
| Incomplete Reaction | The reaction may not have reached completion. It is important to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
Issue: Formation of a quaternary ammonium (B1175870) salt as a major byproduct.
Over-alkylation can occur when the desired tertiary amine product reacts further with the alkylating agent.[2]
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | The most direct way to minimize over-alkylation is to control the stoichiometry of the reactants. Use a slight excess of this compound relative to the alkylating agent. This ensures the alkylating agent is more likely to react with the starting secondary amine.[2] |
| High Concentration of Alkylating Agent | Maintaining a low concentration of the alkylating agent throughout the reaction can favor mono-alkylation. This can be achieved by the slow, dropwise addition of the alkylating agent to the reaction mixture.[4] |
| Elevated Reaction Temperature | Higher temperatures can sometimes promote the second alkylation. If over-alkylation is a significant issue, consider running the reaction at a lower temperature for a longer period. |
N-Acylation Reactions
Issue: Low yield of the N-acylated product.
| Potential Cause | Recommended Solution |
| Insufficiently Reactive Acylating Agent | The reactivity of acylating agents generally follows the order: Acyl Chlorides > Acid Anhydrides.[5] If using a less reactive agent like an acid anhydride, a catalyst or higher temperatures may be required. |
| Inadequate Base | A base is required to neutralize the HCl generated when using an acyl chloride.[6] Ensure at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, is used.[7] |
| Hydrolysis of Acylating Agent | Acyl halides and anhydrides are sensitive to moisture. Ensure all glassware is dry and anhydrous solvents are used to prevent hydrolysis of the acylating agent. |
Experimental Protocols
Protocol 1: N-Benzylation of this compound (Direct Nucleophilic Substitution)
This protocol describes a general procedure for the N-benzylation of this compound using benzyl (B1604629) bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add benzyl bromide (1.1 eq.) to the stirred suspension.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the solid salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: N-Acetylation of this compound
This protocol provides a general method for the N-acetylation of this compound using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the product by column chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for low yield in N-alkylation reactions.
Caption: General experimental workflow for the N-acylation of this compound.
References
Handling and safety precautions for 4,4-Dimethylpiperidine
Welcome to the technical support center for 4,4-Dimethylpiperidine. This resource is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with the safe handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a cyclic organic compound with a piperidine (B6355638) ring substituted with two methyl groups at the fourth carbon.[1] Its chemical formula is C₇H₁₅N. It is primarily used as an intermediate and a building block in the synthesis of pharmaceuticals and agrochemicals due to its nucleophilic properties.[1]
Q2: What are the main hazards associated with this compound?
A2: this compound is a hazardous substance. It is classified as a flammable liquid and vapor.[2] It causes severe skin burns and eye damage.[3] It may also cause respiratory irritation.[2]
Q3: What personal protective equipment (PPE) is required when handling this chemical?
A3: A comprehensive personal protective equipment strategy is the first line of defense. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are mandatory, especially when there is a risk of splashing.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves before use and change them immediately if contamination occurs.[3]
-
Body Protection: A flame-retardant lab coat should be worn and fully buttoned to provide maximum skin coverage.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the potential for inhalation exists, a NIOSH-approved respirator for organic vapors is required.[3]
Q4: How should I properly store this compound?
A4: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep it away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] It should also be stored away from heat, sparks, and open flames.[1]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the immediate area and restrict access. Ensure the area is well-ventilated. Wear the appropriate PPE before containing the spill with an inert absorbent material like vermiculite (B1170534) or sand. Do not use combustible materials like paper towels. Collect the absorbed material into a designated hazardous waste container.
Q6: How do I dispose of waste containing this compound?
A6: All waste containing this compound, including unused product and contaminated materials, must be collected in a clearly labeled hazardous waste container.[3] The container should be chemically compatible and kept securely closed. Follow your institution's established procedures for the disposal of hazardous chemical waste by contacting your Environmental Health and Safety (EHS) office.[3]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 4045-30-1 |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Distinctive amine-like odor[1] |
| Boiling Point | 145.5°C at 760 mmHg |
| Flash Point | 24.9°C |
| Solubility | Soluble in organic solvents, moderate solubility in water.[1] |
Safety and Hazard Information
| Hazard Class | GHS Classification |
| Flammability | Flammable liquid and vapor (H226)[2] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314)[3] |
| Eye Damage/Irritation | Causes severe eye damage (H314)[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation (H335)[2] |
Troubleshooting Guide
This guide addresses potential issues you might encounter during experiments involving this compound.
Issue 1: Reaction is not proceeding or is giving a low yield.
-
Potential Cause: Impurities in starting materials, incorrect stoichiometry, or suboptimal reaction temperature.
-
Recommended Solutions:
-
Ensure the purity of all reagents before starting the synthesis.
-
Use a slight excess of other reactants when this compound is the limiting reagent to ensure its complete consumption.
-
Optimize the reaction temperature. Some reactions may require heating to overcome the activation energy, while others might need cooling to prevent side reactions.
-
Issue 2: Formation of unexpected byproducts.
-
Potential Cause: Side reactions due to the basicity of this compound, or reaction with atmospheric components.
-
Recommended Solutions:
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with atmospheric CO₂ or moisture.
-
Control the reaction temperature, as higher temperatures can sometimes lead to the formation of side products.
-
If this compound is used as a base, ensure it is a suitable non-nucleophilic base for the specific transformation to avoid its participation as a nucleophile.[4]
-
Issue 3: Difficulty in purifying the final product.
-
Potential Cause: The basic nature of this compound or the final product can cause issues with silica (B1680970) gel chromatography (e.g., tailing).
-
Recommended Solutions:
-
For column chromatography, consider deactivating the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent.
-
Acid-base extraction can be an effective purification method. The basic product can be extracted into an acidic aqueous layer, separated from non-basic impurities, and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
For volatile compounds, distillation can be an effective purification method.
-
Experimental Protocols
Protocol: Synthesis of 1,4-Dimethylpiperidine via Reductive Amination [1]
This protocol details the synthesis using sodium triacetoxyborohydride (B8407120).
-
Materials:
-
4-Methylpiperidine (B120128) (1.0 eq)
-
Aqueous formaldehyde (B43269) (1.2 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq) in DCE or DCM.
-
Add aqueous formaldehyde (1.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify by fractional distillation or column chromatography (silica gel, eluting with a hexane/ethyl acetate (B1210297) gradient containing 1% triethylamine).
-
Visualized Workflows
Caption: A logical workflow for handling a this compound spill.
References
Validation & Comparative
A Comparative Guide: 4,4-Dimethylpiperidine vs. Piperidine as Basic Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate basic catalyst is pivotal for reaction efficiency, selectivity, and overall success. Piperidine (B6355638), a secondary amine, is a widely employed and cost-effective organocatalyst. This guide provides an objective comparison between piperidine and its substituted analogue, 4,4-dimethylpiperidine, for their roles as basic catalysts, particularly in the context of carbon-carbon bond-forming reactions such as the Knoevenagel condensation. While direct, side-by-side comparative experimental data is limited in the current literature, this guide consolidates available data and provides a well-reasoned analysis based on structural and electronic properties to inform catalyst selection.
Physicochemical and Basicity Comparison
The efficacy of an amine as a basic catalyst is fundamentally linked to its basicity, typically expressed as the pKa of its conjugate acid. A higher pKa value corresponds to a stronger base. Steric hindrance around the nitrogen atom can also play a crucial role in the catalyst's performance.
| Property | Piperidine | This compound |
| Molecular Formula | C₅H₁₁N | C₇H₁₅N |
| Molecular Weight | 85.15 g/mol | 113.20 g/mol [1] |
| Boiling Point | 106 °C[2] | 145.5 °C[3] |
| pKa of Conjugate Acid | ~11.1 - 11.28[4] | Not explicitly available (estimated to be similar to piperidine) |
| Structure |
Analysis of Basicity and Steric Effects:
Piperidine is a well-characterized base with a pKa value indicating it is sufficiently basic to deprotonate common active methylene (B1212753) compounds in reactions like the Knoevenagel condensation.[4][5]
For this compound, while a precise experimental pKa value is not readily found in the literature, its basicity is expected to be very similar to that of piperidine. The gem-dimethyl group at the 4-position is remote from the nitrogen atom and is not expected to exert a significant electronic inductive effect on the nitrogen's lone pair availability.
The primary difference between the two catalysts lies in their steric profiles. The presence of the two methyl groups on the C4 carbon of this compound increases its overall steric bulk. However, this substitution does not directly hinder the nitrogen atom's lone pair, which remains accessible for proton abstraction. This is in contrast to N-substituted piperidines where steric hindrance at the nitrogen can significantly impact catalytic activity.
Catalytic Performance in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a base like piperidine.[6] The catalyst facilitates the deprotonation of the active methylene compound to generate a nucleophilic enolate.
Piperidine as the Catalyst:
Piperidine is a classic and highly effective catalyst for the Knoevenagel condensation, often providing good to excellent yields under mild conditions.[7][8]
| Aldehyde | Active Methylene Compound | Catalyst Loading | Solvent | Reaction Time | Yield (%) | Reference |
| p-Methoxybenzaldehyde | Thiazolidine-2,4-dione | 0.8 eq | Ethanol | 480 min | 88 | [4] |
| p-Nitrobenzaldehyde | Thiazolidine-2,4-dione | 0.8 eq | Ethanol | 480 min | 59 | [4] |
| 2-(1-phenylvinyl)benzaldehyde | Meldrum's acid | 0.2 eq | Benzene | Not specified | 80 | [8] |
| 2-(1-phenylvinyl)benzaldehyde | Malononitrile | 0.2 eq | Benzene | Not specified | 82 | [8] |
This compound as the Catalyst:
Experimental Protocols
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation:
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 equiv)
-
Active methylene compound (1.0-1.2 equiv)
-
Piperidine (catalytic amount, e.g., 0.1-0.8 equiv)
-
Solvent (e.g., Ethanol, Toluene, Benzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 equiv), the active methylene compound (1.0-1.2 equiv), and the chosen solvent.
-
Begin stirring the mixture to ensure homogeneity.
-
Add the catalytic amount of piperidine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.
Logical and Mechanistic Diagrams
The following diagrams illustrate the structural comparison of the catalysts and the general mechanism of the piperidine-catalyzed Knoevenagel condensation.
References
- 1. This compound | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Sterically Hindered Piperidine Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, the precise control of reactivity is paramount. Sterically hindered piperidine (B6355638) bases have emerged as indispensable tools, enabling chemists to selectively deprotonate substrates without the complication of undesired nucleophilic addition reactions. This guide provides an objective comparison of the performance of several key sterically hindered piperidine bases against other non-nucleophilic bases, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal base for their synthetic challenges.
Physicochemical Properties of Common Non-Nucleophilic Bases
The efficacy of a non-nucleophilic base is primarily determined by a combination of its basicity (pKa of its conjugate acid) and the steric hindrance around the basic nitrogen atom. A higher pKa indicates a stronger base capable of deprotonating weakly acidic protons, while significant steric bulk minimizes nucleophilicity.
| Base Name | Abbreviation | Structure | pKa of Conjugate Acid | Key Features |
| Piperidine | 11.22[1] | Prototypical secondary amine base, can act as a nucleophile. | ||
| 2,2,6,6-Tetramethylpiperidine | TMP / TMPH | 11.07 | Highly hindered secondary amine, low nucleophilicity.[2] | |
| 1,4-Dimethylpiperidine (B1618611) | ![]() | ~10.26 (for 1,2-dimethylpiperidine) | Tertiary amine, non-nucleophilic due to N-substitution and steric hindrance.[3] | |
| N,N-Diisopropylethylamine | DIPEA / Hünig's Base | 10.75 | Acyclic hindered tertiary amine, commonly used as a proton scavenger. | |
| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 | Amidine base, strong and non-nucleophilic, excellent for elimination reactions. |
Performance in Key Organic Reactions
The choice of a sterically hindered base can significantly impact the outcome of a reaction, influencing yields, selectivity, and reaction rates. Below is a comparative overview of their performance in common organic transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. The choice of base is critical for the initial deprotonation of the active methylene (B1212753) compound.
Comparative Performance in Knoevenagel Condensation
| Base | Substrates | Solvent | Temperature (°C) | Yield (%) | Observations |
| Piperidine | Benzaldehyde, Malononitrile | Ethanol | Reflux | ~90 | Acts as an effective Brønsted base and can form a more reactive iminium ion intermediate.[3] |
| 1,4-Dimethylpiperidine | Benzaldehyde, Malononitrile | Ethanol | Reflux | Lower than Piperidine | Acts only as a Brønsted base; steric hindrance may slow down the reaction.[3] |
| Pyrrolidine (B122466) | p-Methoxybenzaldehyde, Thiazolidine-2,4-dione | Ethanol | 78 | 100 | Showed higher conversion than piperidine in this specific reaction.[4] |
Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation [4]
-
To a 125 mL round-bottom flask equipped with a condenser, add 4 mmol of the aldehyde (e.g., p-methoxybenzaldehyde), 4 mmol of the active methylene compound (e.g., thiazolidine-2,4-dione), and 60 mL of ethanol.
-
Heat the solution to boiling (78 °C).
-
Add the desired amount of piperidine or pyrrolidine as the catalyst.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the product can be crystallized by the addition of 5 mL of glacial acetic acid and 60 mL of water.
-
The crude product can be recrystallized for higher purity.
Michael Addition
The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Both secondary and tertiary amines can catalyze this reaction, but their mechanisms differ.
Piperidine, as a secondary amine, can activate the Michael acceptor by forming an iminium ion, rendering the β-carbon more electrophilic. It can also act as a Brønsted base to generate the nucleophile.[3] In contrast, a more sterically hindered tertiary amine like 1,4-dimethylpiperidine primarily functions as a Brønsted base to generate the nucleophile.[3] The steric bulk around the nitrogen in hindered bases can impede the deprotonation step, potentially leading to slower reaction rates compared to less hindered bases.[3]
Application in Drug Development: Synthesis of Carfilzomib
Sterically hindered, non-nucleophilic bases are crucial in the multi-step synthesis of complex pharmaceuticals where sensitive functional groups must be preserved. The synthesis of the anticancer drug Carfilzomib is a case in point, particularly in the formation of the epoxyketone "warhead."[5] In one of the key steps, an epimerization is performed to set the desired stereochemistry. This step requires a non-nucleophilic base that is strong enough to effect the epimerization without causing decomposition of the sensitive epoxyketone moiety.[5] The process development for Carfilzomib highlighted the need for a "small, strong... non-nucleophilic base."[5]
References
A Comparative Analysis of 4,4-Dimethylpiperidine and Other Tertiary Amines in Organic Synthesis
This guide offers a detailed comparison of the efficacy of 4,4-Dimethylpiperidine against other commonly used tertiary amines, such as Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate non-nucleophilic base for their synthetic needs, supported by physicochemical data and standardized experimental protocols.
Introduction to Tertiary Amines as Non-Nucleophilic Bases
Tertiary amines are indispensable tools in organic synthesis, primarily serving as non-nucleophilic bases. Their efficacy is largely determined by a balance between basicity (the ability to abstract a proton) and steric hindrance (the bulkiness around the nitrogen atom). An ideal non-nucleophilic base should be strong enough to deprotonate a given acid but sterically hindered enough to prevent it from acting as a nucleophile and participating in unwanted side reactions.
-
This compound: A heterocyclic tertiary amine with a piperidine (B6355638) scaffold. The methyl groups at the 4-position contribute to its steric profile without directly shielding the nitrogen atom.
-
Triethylamine (TEA): One of the most common and cost-effective organic bases. Its three ethyl groups provide moderate steric hindrance.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): Known for its significant steric hindrance due to the two bulky isopropyl groups, which makes it an exceptionally poor nucleophile.[1][2]
Data Presentation: Physicochemical Properties
The selection of a tertiary amine base is critically influenced by its base strength, which is quantified by the pKa of its conjugate acid. A higher pKa value indicates a stronger base.
| Amine | Structure | Molecular Weight ( g/mol ) | pKa of Conjugate Acid | Key Characteristics |
| This compound | C₇H₁₅N | 113.20[3] | ~10.0 - 10.26[4][5] | Moderately strong base; rigid cyclic structure. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 10.75 | Widely used; moderate steric hindrance; good nucleophilicity.[6] |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24[2] | 10.75 (pKa in DMSO: 8.5)[2] | Highly hindered; very poor nucleophile; slightly weaker base than TEA.[1][2] |
| N-Methylpiperidine | C₆H₁₃N | 99.17 | 10.0[4] | Structurally similar to this compound, providing a baseline for basicity.[4] |
Note: The pKa of protonated this compound is estimated based on structurally similar compounds like N-methylpiperidine and 1,2-dimethylpiperidine.[4]
Comparative Efficacy in Catalysis
While direct experimental comparisons involving this compound are scarce in the literature, its efficacy can be inferred from mechanistic principles and data on analogous reactions.[7] Tertiary amines primarily function as Brønsted bases in reactions like the Knoevenagel condensation. They deprotonate an active methylene (B1212753) compound to generate a nucleophilic enolate.
In contrast, secondary amines like piperidine can also act as catalysts by forming a more electrophilic iminium ion intermediate with the carbonyl compound, a pathway unavailable to tertiary amines.[7] This dual catalytic role often renders secondary amines more efficient in specific reactions.[7]
Among tertiary amines, the catalytic activity is influenced by basicity and steric hindrance. A stronger base will generate the nucleophile more efficiently, potentially leading to faster reaction rates. However, excessive steric bulk might hinder the base's ability to approach and deprotonate the substrate.
Mandatory Visualization: Catalytic Mechanisms
The diagram below illustrates the different catalytic pathways for a secondary amine (piperidine) versus a tertiary amine (e.g., this compound) in a Knoevenagel condensation.
Caption: Catalytic pathways for Knoevenagel condensation.
Experimental Protocols
To facilitate a direct and objective comparison of the efficacy of this compound against other tertiary amines, the following standardized experimental protocol for a model Knoevenagel condensation is provided.
General Protocol for Comparing Amine Catalyst Efficacy in Knoevenagel Condensation
Objective: To determine the catalytic efficiency of different tertiary amines by measuring reaction time and product yield.
Materials and Reagents:
-
Benzaldehyde (B42025) (freshly distilled)
-
Amine Catalyst (e.g., this compound, Triethylamine, DIPEA)
-
Solvent (e.g., Ethanol or solvent-free)
-
Ethyl acetate (B1210297) and brine for work-up
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add benzaldehyde (1.0 mmol, 1.0 eq) and malononitrile (1.1 mmol, 1.1 eq). If using a solvent, add 5 mL of ethanol.
-
Catalyst Addition: Add the selected amine catalyst (0.05 mmol, 5 mol%).
-
Reaction Execution: Stir the reaction mixture at a constant temperature (e.g., 25°C).
-
Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the limiting reagent.
-
Work-up: Once the reaction is complete, quench it by adding 10 mL of distilled water. Extract the product with ethyl acetate (3 x 15 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the final product and calculate the yield.
Mandatory Visualization: Experimental Workflow
The following diagram outlines the general workflow for the comparative study.
Caption: General experimental workflow for comparing catalyst efficacy.
Conclusion
The efficacy of this compound as a non-nucleophilic base is comparable to other common tertiary amines like triethylamine, based on its estimated pKa. Its rigid cyclic structure and moderate basicity make it a viable candidate for reactions requiring a Brønsted base. However, unlike secondary amines, it cannot participate in catalytic cycles involving iminium ion formation. For reactions where the primary role of the amine is to act as a proton shuttle, this compound is expected to perform effectively. Its bulk is less pronounced than that of DIPEA, which may be advantageous in situations where steric hindrance around the catalytic site is a concern. Ultimately, the optimal choice of base will depend on the specific requirements of the reaction, including the acidity of the proton to be removed, the steric environment of the substrate, and the potential for nucleophilic side reactions. The provided protocol offers a standardized method for empirically determining the most suitable catalyst for a given transformation.
References
- 1. What Is The Difference between Triethylamine And DIPEA? - Xinggao Chemical [xgchemicals.com]
- 2. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H15N | CID 138100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bdmaee.net [bdmaee.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Piperidine and 4,4-Dimethylpiperidine in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organocatalysis, secondary amines are workhorse catalysts for a variety of carbon-carbon bond-forming reactions, including the Knoevenagel condensation and Michael addition. Piperidine (B6355638) is a widely used, effective, and economical choice for these transformations. However, the influence of substitution on the piperidine ring can dramatically alter its catalytic behavior. This guide provides an objective, data-supported comparison of the mechanistic and performance differences between unsubstituted piperidine and its sterically hindered analogue, 4,4-dimethylpiperidine.
This analysis reveals a fundamental divergence in their catalytic pathways. While piperidine can operate through two distinct mechanisms—Brønsted base catalysis and a more potent nucleophilic catalysis involving an iminium ion intermediate—the gem-dimethyl group of this compound introduces significant steric hindrance, largely restricting its activity to that of a simple Brønsted base. This mechanistic limitation is predicted to result in lower reaction rates and overall efficiency compared to its unsubstituted counterpart.
Mechanistic Differences: A Tale of Two Pathways
The primary distinction in the catalytic function of piperidine versus this compound lies in the accessibility of the nitrogen's lone pair of electrons for nucleophilic attack.
Piperidine: The Dual-Role Catalyst
As a secondary amine, piperidine can catalyze reactions like the Knoevenagel condensation through two competing pathways:
-
Brønsted Base Catalysis: Piperidine acts as a base, deprotonating the active methylene (B1212753) compound (e.g., malononitrile) to form a reactive enolate. This enolate then attacks the carbonyl electrophile.
-
Nucleophilic Catalysis (Iminium Ion Formation): Piperidine can act as a nucleophile, attacking the carbonyl compound (e.g., benzaldehyde) to form a carbinolamine, which then dehydrates to form a highly electrophilic iminium ion. This iminium ion is more susceptible to attack by the enolate than the original carbonyl compound, often leading to a significant rate enhancement. Theoretical and experimental studies suggest that for many reactions, such as the Knoevenagel condensation of benzaldehyde (B42025) and acetylacetone, the iminium ion pathway is dominant and the formation of this intermediate is the rate-determining step.[1][2]
This compound: The Sterically Hindered Base
The presence of two methyl groups on the carbon atom adjacent to the nitrogen significantly encumbers the nitrogen atom. This steric bulk makes it difficult for the amine to act as a nucleophile and attack a carbonyl carbon to form the necessary carbinolamine intermediate for the iminium ion pathway. Consequently, this compound is expected to function almost exclusively as a Brønsted base. This limitation to a single, often less efficient, catalytic pathway is the primary reason for its anticipated lower performance compared to piperidine.
Data Presentation: Performance Comparison
Table 1: Piperidine in Knoevenagel Condensation
| Aldehyde | Active Methylene | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Malononitrile (B47326) | Ethanol (B145695) | Reflux | 2 | 95 | [3] |
| Benzaldehyde | Malononitrile | Ethanol | Reflux | 2 | ~95 | [4] |
| 4-Nitrobenzaldehyde | Thiazolidine-2,4-dione | Ethanol | 78 °C | 8 | 59 | [5] |
| 4-Methoxybenzaldehyde | Thiazolidine-2,4-dione | Ethanol | 78 °C | 8 | 88 | [5] |
Table 2: Piperidine in Michael Addition
| Michael Donor | Michael Acceptor | Solvent | Conditions | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Methyl Vinyl Ketone | Acetonitrile | RT | - | - | [6] |
| Piperidine | Acrylate | Saturated NH4Cl | RT | - | 61 | [7] |
Note: The performance of this compound is expected to be lower than the values reported for piperidine due to its inability to efficiently form an iminium ion intermediate.
Experimental Protocols
The following are representative experimental protocols for the Knoevenagel condensation and Michael addition. These can serve as a starting point for comparative studies.
Protocol 1: Knoevenagel Condensation Catalyzed by Piperidine
Objective: Synthesis of benzylidenemalononitrile (B1330407) from benzaldehyde and malononitrile.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.085 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (20 mL).
-
Add piperidine (1 mmol) to the solution with stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).
-
Maintain the reaction at reflux for 2 hours, monitoring completion by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product to obtain benzylidenemalononitrile.
Protocol 2: Proposed Knoevenagel Condensation with this compound
Objective: A comparative synthesis of benzylidenemalononitrile to evaluate the catalytic efficiency of this compound.
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
This compound (0.113 g, 1 mmol, 10 mol%)
-
Ethanol (20 mL)
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Follow the same procedure as outlined in Protocol 1, substituting piperidine with an equimolar amount of this compound.
-
Extend the reaction time and monitor the progress by TLC at regular intervals (e.g., every 2 hours) to compare the reaction rate with that of the piperidine-catalyzed reaction. It is anticipated that a longer reaction time will be required to achieve a comparable yield.
Protocol 3: Aza-Michael Addition Catalyzed by Piperidine
Objective: Synthesis of a β-amino ester via the addition of piperidine to an α,β-unsaturated ester.
Materials:
-
α,β-Unsaturated ester (e.g., ethyl acrylate, 10 mmol)
-
Piperidine (12 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Reaction vessel with magnetic stirring
Procedure:
-
In a reaction vessel, combine the α,β-unsaturated ester (10 mmol) and piperidine (12 mmol).
-
Add saturated aqueous NH4Cl solution to the mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform a standard aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Conclusion
The mechanistic dichotomy between piperidine and this compound provides a clear rationale for their differing catalytic performances. Piperidine's ability to engage in both Brønsted base and nucleophilic catalysis makes it a highly efficient and versatile catalyst for reactions like the Knoevenagel condensation and Michael addition. In contrast, the steric hindrance imposed by the gem-dimethyl groups in this compound effectively shuts down the potent iminium ion pathway, relegating it to the role of a simple, and likely less effective, Brønsted base.
For researchers and drug development professionals, this means that while this compound may serve as a non-nucleophilic base in certain applications, piperidine remains the superior choice for reactions that can benefit from iminium ion activation. When selecting a catalyst, a thorough understanding of these underlying mechanistic principles is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. Further direct comparative studies are warranted to quantify the precise performance differences between these two catalysts across a broader range of substrates and reaction conditions.
References
- 1. Michael-type addition reactions in NIPAAm-cysteamine copolymers follow second order rate laws with steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Addition Catalyzed by Chiral Secondary Amine Phosphoramide Using Fluorinated Silyl Enol Ethers: Formation of Quaternary Carbon Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
A Comparative Guide to the Synthesis of 4,4-Dimethylpiperidine for Researchers and Drug Development Professionals
An in-depth analysis of two primary synthetic pathways to 4,4-dimethylpiperidine, a valuable building block in medicinal chemistry, is presented. This guide offers a comparative assessment of the reduction of 3,3-dimethylglutarimide (B74337) and a proposed catalytic hydrogenation route, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid researchers in selecting the optimal method for their specific needs.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its presence in a variety of biologically active molecules. Its gem-dimethyl substitution at the C4 position provides a unique structural motif that can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The efficient and scalable synthesis of this key intermediate is therefore of critical importance. This guide compares two distinct synthetic strategies for the preparation of this compound, offering a comprehensive overview of their respective advantages and disadvantages.
Route 1: Reduction of 3,3-Dimethylglutarimide
This well-established, two-step route commences with the commercially available 3,3-dimethylglutaric anhydride (B1165640). The first step involves the formation of 3,3-dimethylglutarimide (also known as this compound-2,6-dione) through a reaction with an ammonia (B1221849) source, such as urea (B33335) or aqueous ammonia. The subsequent reduction of the imide functionality yields the target this compound. Lithium aluminum hydride (LAH) is a powerful reducing agent commonly employed for this transformation.
Experimental Protocol: Synthesis of 3,3-Dimethylglutarimide
A mixture of 3,3-dimethylglutaric anhydride (1 molar equivalent) and urea (1.1 to 1.5 molar equivalents) is heated. The reaction proceeds via a nucleophilic acyl substitution where the nitrogen from urea attacks a carbonyl carbon of the anhydride, leading to the opening of the ring to form 3,3-dimethylglutaramidic acid. Subsequent intramolecular cyclization through dehydration at elevated temperatures affords 3,3-dimethylglutarimide. The product can be purified by recrystallization from water or ethanol.
Experimental Protocol: Reduction of 3,3-Dimethylglutarimide with LiAlH4
To a stirred suspension of lithium aluminum hydride in a dry ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of 3,3-dimethylglutarimide in the same solvent is added dropwise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred at room temperature or heated under reflux to drive the reaction to completion. Upon completion, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution to decompose the excess LAH and the aluminum salts. The resulting precipitate is filtered off, and the organic phase is separated. The aqueous phase is extracted with an organic solvent, and the combined organic extracts are dried and concentrated to yield this compound. Purification can be achieved by distillation.
Route 2: Catalytic Hydrogenation of 3,5-Dimethylpyridine (B147111) (Proposed)
A more direct, though less documented, hydrogenation approach would involve the reduction of a 4,4-dimethyl-substituted pyridine (B92270) precursor. However, the synthesis of such a precursor is not trivial.
Given the challenges in obtaining the appropriate starting material for a direct catalytic hydrogenation, this guide will focus on the more established and practical approach outlined in Route 1.
Comparison of Synthetic Routes
| Parameter | Route 1: Reduction of 3,3-Dimethylglutarimide | Route 2: Catalytic Hydrogenation (Proposed) |
| Starting Materials | 3,3-Dimethylglutaric anhydride, Urea/Ammonia, LiAlH4 | 3,5-Dimethylpyridine (indirect) or a 4,4-dimethyl-substituted pyridine (hypothetical) |
| Reagent Availability & Cost | Starting materials are commercially available and relatively inexpensive. LiAlH4 is a common but pyrophoric reagent requiring careful handling. | 3,5-Dimethylpyridine is available. Catalysts (e.g., PtO2, Rhodium) can be expensive. The synthesis of a direct precursor is not established. |
| Number of Steps | 2 | Multiple steps if starting from 3,5-dimethylpyridine. |
| Reaction Conditions | Step 1: High temperature. Step 2: Anhydrous conditions, careful handling of LiAlH4. | High pressure and/or temperature, specialized hydrogenation equipment required. |
| Yield | Generally good to high yields are reported for both steps in analogous reactions. | Yields for pyridine hydrogenation can be high, but the overall yield for a multi-step sequence would be lower. |
| Scalability | Scalable, but the use of LiAlH4 on a large scale presents safety challenges. | Catalytic hydrogenation is a scalable industrial process. |
| Green Chemistry Aspects | Use of a stoichiometric, pyrophoric, and waste-generating reducing agent (LiAlH4). | Catalytic process is more atom-economical. Hydrogen is a clean reagent. |
Data Presentation
Table 1: Quantitative Comparison of Synthetic Routes
| Metric | Route 1: Reduction of 3,3-Dimethylglutarimide |
| Overall Yield | High (literature for analogous reactions suggests >70%) |
| Purity of Final Product | High after distillation |
| Reaction Time (Overall) | 12-24 hours |
| Reaction Temperature | Step 1: >150°C; Step 2: 25-66°C |
| Reaction Pressure | Atmospheric |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathway for this compound via Route 1.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
For the laboratory-scale synthesis of this compound, the reduction of 3,3-dimethylglutarimide (Route 1) presents a reliable and well-defined pathway. The starting materials are readily accessible, and the procedures, while requiring careful handling of lithium aluminum hydride, are standard in organic synthesis. The proposed catalytic hydrogenation route (Route 2), while attractive from a green chemistry perspective, is hampered by the lack of a readily available and suitable starting material, making it a less practical choice for most research and development applications at present. Researchers should select the synthetic route that best aligns with their scale, available equipment, and safety protocols.
A Comparative Benchmarking Study: Reductive Amination Versus a Two-Step Synthesis for 4,4-Dimethylpiperidine
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. This guide provides a comprehensive comparison of two synthetic routes to 4,4-dimethylpiperidine: a one-pot reductive amination and a traditional two-step approach involving oxime formation and subsequent reduction. This analysis, supported by experimental data, aims to inform the selection of the most appropriate method based on key performance indicators such as yield, reaction time, and operational simplicity.
The piperidine (B6355638) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Consequently, the development of efficient and scalable methods for the synthesis of substituted piperidines, such as this compound, is of significant interest to the chemical and pharmaceutical industries. This guide presents a head-to-head comparison of two common synthetic strategies for the preparation of this compound from 4,4-dimethylcyclohexanone (B1295358).
Synthetic Pathways at a Glance
The two routes under consideration are:
-
One-Pot Reductive Amination (Leuckart Reaction): This approach involves the direct conversion of 4,4-dimethylcyclohexanone to this compound in a single step using a nitrogen source and a reducing agent. The Leuckart reaction, which utilizes ammonium (B1175870) formate (B1220265) or formamide, is a classic example of this type of transformation.[1][2]
-
Two-Step Synthesis via Oxime Intermediate: This classical method first involves the conversion of 4,4-dimethylcyclohexanone to its corresponding oxime, 4,4-dimethylcyclohexanone oxime. This intermediate is then isolated and subsequently reduced to the target this compound.
The logical workflow for both synthetic pathways can be visualized as follows:
Caption: Comparative workflow of one-pot reductive amination versus a two-step synthesis of this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each synthetic route, based on established literature procedures.
| Parameter | One-Pot Reductive Amination (Leuckart Reaction) | Two-Step Synthesis |
| Starting Material | 4,4-Dimethylcyclohexanone | 4,4-Dimethylcyclohexanone |
| Key Reagents | Ammonium formate or Formamide | 1. Hydroxylamine hydrochloride2. H₂/Catalyst (e.g., Raney Nickel, Pd/C) |
| Overall Yield | Moderate to Good | High |
| Reaction Time | 4 - 15 hours (at high temperature) | Step 1: 1-3 hoursStep 2: 2-6 hours (plus isolation) |
| Number of Steps | 1 | 2 (with intermediate isolation) |
| Temperature | 160-200°C | Step 1: RefluxStep 2: Room Temperature to 50°C |
| Pressure | Atmospheric | Step 2 (Catalytic Hydrogenation): Elevated H₂ pressure (e.g., 50 psi) |
| Purification | Distillation of the final product | Purification of intermediate and final product |
Experimental Protocols
One-Pot Reductive Amination: Leuckart Reaction
This procedure is a general representation of the Leuckart reaction for the synthesis of aliphatic amines.
Materials:
-
4,4-Dimethylcyclohexanone
-
Ammonium formate
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (B78521) (for workup)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4,4-dimethylcyclohexanone and an excess of ammonium formate is heated.
-
The reaction mixture is maintained at a high temperature (typically 160-170°C) for several hours (4-15 hours).[2]
-
After cooling, the reaction mixture is treated with hydrochloric acid to hydrolyze the intermediate formyl derivative.
-
The aqueous solution is then made basic with sodium hydroxide.
-
The product, this compound, is extracted with an organic solvent.
-
The organic layer is dried and the solvent is removed. The crude product is then purified by distillation.
Two-Step Synthesis
Step 1: Synthesis of 4,4-Dimethylcyclohexanone Oxime
Materials:
-
4,4-Dimethylcyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate (B1210297) (or other base)
-
Ethanol (B145695)/Water solvent mixture
Procedure:
-
4,4-Dimethylcyclohexanone is dissolved in a mixture of ethanol and water.
-
Hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added to the solution.
-
The mixture is heated to reflux for 1-3 hours.
-
Upon cooling, the 4,4-dimethylcyclohexanone oxime precipitates and is collected by filtration.
-
The crude oxime can be purified by recrystallization.
Step 2: Reduction of 4,4-Dimethylcyclohexanone Oxime to this compound
This protocol outlines a general procedure for the catalytic hydrogenation of cyclohexanone (B45756) oximes.[3]
Materials:
-
4,4-Dimethylcyclohexanone oxime
-
Catalyst (e.g., 5% Pd/C or Raney Nickel)
-
Ethanol
-
Hydrogen gas
Procedure:
-
4,4-Dimethylcyclohexanone oxime is dissolved in ethanol in a hydrogenation vessel.
-
A catalytic amount of 5% Pd/C or Raney Nickel is added to the solution.[3]
-
The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen (e.g., 50 psi).[3]
-
The mixture is stirred at room temperature until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through celite.
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by distillation.
Discussion and Conclusion
Both the one-pot reductive amination and the two-step synthesis offer viable routes to this compound, each with distinct advantages and disadvantages.
The one-pot reductive amination (Leuckart reaction) is operationally simpler, requiring fewer steps and avoiding the isolation of an intermediate. However, it necessitates high reaction temperatures and can result in the formation of N-formylated byproducts, which require a separate hydrolysis step.[4] The yields are generally moderate to good.
The two-step synthesis provides a more controlled approach. The formation of the oxime intermediate is typically high-yielding, and the subsequent catalytic hydrogenation is also an efficient transformation, often leading to a high overall yield of the final product.[3][5] While this method involves an additional step of isolating the oxime, the reaction conditions for each step are generally milder than those of the Leuckart reaction. The catalytic hydrogenation, however, requires specialized high-pressure equipment.
Recommendation:
For large-scale synthesis where high yield and purity are critical, the two-step synthesis is often the preferred method due to its typically higher overall yield and more controlled nature. For smaller-scale laboratory synthesis where operational simplicity is a key consideration and specialized high-pressure equipment may not be readily available, the one-pot reductive amination presents an attractive alternative, provided that the reaction conditions are carefully optimized to maximize the yield of the desired amine and facilitate its purification.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher or organization, including scale, available equipment, cost of reagents, and desired purity of the final product.
References
A Comparative Guide to the Structure-Activity Relationship of 4,4-Disubstituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The 4,4-disubstituted piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,4-disubstituted piperidines targeting three distinct and therapeutically relevant receptor classes: Opioid Receptors, Neurokinin-1 (NK1) Receptors, and C-C Chemokine Receptor 5 (CCR5). The following sections detail the impact of structural modifications on potency and selectivity, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Opioid Receptor Modulators: A Quest for Potent Analgesics
4,4-disubstituted piperidines have been extensively explored as opioid receptor agonists, aiming to develop potent analgesics with improved side-effect profiles. The key structural elements influencing their activity are the substituents at the 4-position and the nature of the nitrogen substituent.
Structure-Activity Relationship Highlights:
-
Substituents at the 4-Position: The nature of the groups at the 4-position of the piperidine ring is critical for potent opioid receptor affinity and efficacy. Aromatic or heteroaromatic rings are common, and their substitution pattern can fine-tune activity. For instance, a 3-hydroxyphenyl group is a well-established pharmacophore for opioid receptor binding.
-
Nitrogen Substituent: The substituent on the piperidine nitrogen plays a crucial role in modulating agonist/antagonist activity and receptor subtype selectivity. Small alkyl groups, such as methyl, are often found in potent agonists. Larger or more complex substituents can introduce antagonist properties.
Comparative Biological Data: Opioid Receptor Ligands
| Compound | R1 (Nitrogen Substituent) | R2 (4-Position Substituent) | R3 (4-Position Substituent) | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | MOR EC50 (nM) | Reference |
| 1 | -CH3 | Phenyl | -COOEt | 29 ± 9 | 14 ± 2 | 310 ± 50 | >10,000 | [1] |
| 2 | -(CH2)2-Ph | Phenyl | -COOEt | 0.29 | 6.6 | 120 | 194 | [1] |
| 3 | -(CH2)3-Ph | Phenyl | -COOEt | 4.1 | 150 | >1000 | 89 | [1] |
| 4 | -(CH2)2-(1-Naphthyl) | Phenyl | -COOEt | 0.9 | 12 | 230 | 1.0 | [1] |
Neurokinin-1 (NK1) Receptor Antagonists: Targeting Emesis and Beyond
The 4,4-disubstituted piperidine scaffold is a cornerstone in the development of potent and selective NK1 receptor antagonists, with applications in preventing chemotherapy-induced nausea and vomiting (CINV) and potentially other CNS disorders.
Structure-Activity Relationship Highlights:
-
4-Aryl-4-oxymethyl Piperidines: A key pharmacophore for high-affinity NK1 antagonists involves a 4-aryl-4-oxymethyl substitution pattern. The nature and substitution of the aryl group are critical.
-
3,5-Bis(trifluoromethyl)benzyl Ether Moiety: This specific substituent on the 4-oxymethyl group has been identified as optimal for high NK1 affinity, likely due to its lipophilic and electronic properties.[2]
-
Nitrogen Substituent: A wide range of substituents on the piperidine nitrogen are tolerated, allowing for the modulation of pharmacokinetic properties without compromising NK1 affinity. This includes acyl and sulfonyl derivatives.[2]
Comparative Biological Data: NK1 Receptor Antagonists
| Compound | R1 (Nitrogen Substituent) | 4-Position Substituents | Human NK1 IC50 (nM) | Reference |
| 5 | -CH2-(2-methylthiazol-5-yl) | 4-phenyl, 4-CH2O-(3,5-bis(trifluoromethyl)benzyl) | 0.95 | [2] |
| 6 | -C(O)-(pyrrolidin-2-yl) | 4-phenyl, 4-CH2O-(3,5-bis(trifluoromethyl)benzyl) | 5.3 | [2] |
| 7 | -SO2-(naphthalen-2-yl) | 4-phenyl, 4-CH2O-(3,5-bis(trifluoromethyl)benzyl) | 5.7 | [2] |
CCR5 Receptor Antagonists: A Strategy Against HIV-1 Entry
4,4-disubstituted piperidines have emerged as a potent class of CCR5 receptor antagonists, effectively blocking the entry of R5-tropic HIV-1 into host cells.
Structure-Activity Relationship Highlights:
-
Piperidine Core as a Scaffold: The 4,4-disubstituted piperidine serves as a central scaffold to orient the necessary pharmacophoric elements for CCR5 antagonism.
-
Side Chain Modifications: Replacement of flexible chains with heterocyclic linkers, such as pyrazole, between the piperidine and an aromatic group has led to potent CCR5 antagonists with excellent anti-HIV-1 activity.[3]
-
Nitrogen Substituent: The substituent on the piperidine nitrogen is crucial for optimizing potency and pharmacokinetic properties. For example, truncation of a benzyl (B1604629) group to a phenyl group has been shown to improve oral bioavailability.[3]
Comparative Biological Data: CCR5 Receptor Antagonists
| Compound | R1 (Nitrogen Substituent) | 4-Position Substituents | CCR5 Binding IC50 (nM) | Anti-HIV-1 Activity IC50 (nM) | Reference |
| 8 | -CH2-Ph | 4-OH, 4-(1H-pyrazol-4-yl) | 11 | - | [4] |
| 9 | -CH2-(4-F-Ph) | 4-OH, 4-(1H-pyrazol-4-yl) | - | Potent in vitro | [3] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu, delta, or kappa opioid receptor.
-
Radioligand: [3H]-Diprenorphine or a receptor subtype-selective radioligand.
-
Test Compound: 4,4-disubstituted piperidine analogs.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[1]
NK1 Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (IC50) of a test compound for the NK1 receptor.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Radioligand: [125I]-Substance P.[5]
-
Test Compounds: 4,4-disubstituted piperidine derivatives.
-
Non-specific Binding Control: Unlabeled Substance P (1 µM).[5]
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MnCl2, 0.02% BSA, and peptidase inhibitors.
Procedure:
-
Cell Culture: Culture CHO-NK1 cells to confluency.
-
Membrane Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Filtration: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values from the competition curves.
CCR5 Receptor Binding Assay (Competition Assay)
Objective: To quantify the binding affinity of a test compound for the CCR5 receptor.
Materials:
-
Cell Membranes: From a cell line overexpressing human CCR5 (e.g., HOS-CD4-CCR5).
-
Radioligand: [125I]-MIP-1α or [3H]-Maraviroc.[6]
-
Competitor: Unlabeled test compound at a range of concentrations.
-
Assay Buffer: e.g., 50 mM Tris, 10 mM MgCl2, 1 mM EGTA, with 0.5% BSA, pH 7.4.
Procedure:
-
Reaction Mixture Setup: In a multi-well plate, add assay buffer, the test compound dilution, and the radioligand.
-
Initiate Binding: Add the CCR5-expressing cell membranes to initiate the binding reaction.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free ligand by rapid filtration through a glass fiber filter mat.
-
Washing: Wash the filters with cold wash buffer.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the specific binding as a function of the test compound concentration and fit the data to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating 4,4-disubstituted piperidines.
Caption: Opioid Receptor Signaling Pathway.
Caption: NK1 Receptor Signaling Pathway.
Caption: CCR5-Mediated HIV-1 Entry and Inhibition.
Caption: Drug Discovery Workflow for 4,4-Disubstituted Piperidines.
References
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validating the Purity of 4,4-Dimethylpiperidine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and drug development. For a key building block like 4,4-Dimethylpiperidine, ensuring its purity is paramount to guarantee the integrity, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical techniques used for the validation of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
While detailed, publicly available validation reports specifically for this compound are limited, this guide draws upon established methodologies for closely related piperidine (B6355638) derivatives to provide a robust framework for its purity assessment.
At a Glance: Comparison of Analytical Techniques
The selection of an analytical technique for purity determination is contingent on several factors, including the nature of potential impurities, the required level of sensitivity and accuracy, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance (often requiring derivatization) or other detectors. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Primary Application | Identification and quantification of volatile and semi-volatile impurities. | Quantification of the main component and non-volatile or thermally labile impurities. | Absolute purity determination and structural confirmation of the main component and impurities. |
| Quantitation | Relative (requires a reference standard). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation patterns. | Moderate to High, dependent on chromatographic conditions and detector. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | Very high, capable of detecting trace level impurities (ppb levels). | High (typically ppm levels). | Moderate, typically requires a higher concentration of the sample. |
| Sample Throughput | Moderate. | High. | Low to Moderate. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar piperidine compounds and can be adapted for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound and its potential volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.
-
Prepare working standards and samples by diluting the stock solution to the desired concentrations.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
Chromatographic and Mass Spectrometric Conditions (Based on 1,4-Dimethylpiperidine analysis): [1]
| Parameter | Recommended Conditions |
| Column | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C. |
| Injection Mode | Split (e.g., 20:1) |
| Ion Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-300 |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust technique for the analysis of a wide range of compounds. Since this compound lacks a strong chromophore, pre-column derivatization is typically required for sensitive UV detection.
Instrumentation: HPLC system with a UV detector.
Sample Preparation and Derivatization:
-
To a solution of this compound, add a solution of a derivatizing agent such as dansyl chloride or 4-toluenesulfonyl chloride in an appropriate solvent (e.g., acetone).[2]
-
Add a buffer to maintain an alkaline pH (e.g., sodium bicarbonate solution).
-
Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.
-
After cooling, the derivatized sample can be injected into the HPLC system.
Chromatographic Conditions (Based on piperidine analysis with derivatization): [1][2]
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to ensure separation (e.g., 32:68 v/v A:B isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Dependent on the derivatizing agent (e.g., 254 nm for tosyl derivatives) |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte. The quantification is based on the direct relationship between the signal intensity and the number of protons contributing to that signal.
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Acquisition Parameters:
-
Pulse Angle: A 90° pulse should be used.
-
Relaxation Delay (d1): This is a critical parameter. A sufficient delay (at least 5 times the longest T1 relaxation time of the signals of interest) must be set to ensure complete relaxation of all nuclei between pulses. This is crucial for accurate quantification.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
Data Analysis: The purity of the this compound sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.
Quantitative Data Summary
The following tables present expected performance data for each technique based on the analysis of piperidine and its derivatives. Actual performance for this compound may vary and would require method-specific validation.
Table 1: Expected Performance of GC-MS for Purity Analysis
| Parameter | Expected Value |
| Retention Time | 5 - 10 min |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (r²) | > 0.998 |
| Recovery | 90 - 110% |
Table 2: Expected Performance of HPLC-UV (with Derivatization) for Purity Analysis [2]
| Parameter | Expected Value (based on derivatized piperidine) |
| Retention Time | 5 - 15 min |
| Limit of Detection (LOD) | ~0.15 µg/mL |
| Limit of Quantitation (LOQ) | ~0.44 µg/mL |
| Linearity (r²) | > 0.999 |
| Recovery | 98 - 102% |
Table 3: Expected Performance of qNMR for Purity Analysis
| Parameter | Expected Value |
| Precision (%RSD) | < 1.0% |
| Accuracy (%Bias) | < 1.0% |
| Measurement Uncertainty | Typically < 2% |
Visualizing the Workflow
To aid in understanding the analytical processes, the following diagrams illustrate the general experimental workflows.
References
A Comparative Analysis of Steric Hindrance in Substituted Piperidines: A Guide for Researchers
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] The steric properties of substituents on the piperidine ring are critical, profoundly influencing the molecule's three-dimensional conformation, its interaction with biological targets, and its overall physicochemical properties.[3] An understanding of these steric effects is therefore essential for rational drug design and the development of novel therapeutics.
This guide provides a comparative analysis of the steric hindrance of substituted piperidines, supported by quantitative experimental data, detailed methodologies for key experimental techniques, and visualizations to clarify complex relationships.
Quantitative Comparison of Steric and Conformational Parameters
The steric bulk of substituents directly impacts the conformational equilibrium of the piperidine ring, which predominantly exists in a chair conformation to minimize torsional strain.[4] The preference for a substituent to occupy an equatorial or axial position is a key measure of its steric influence. This can be quantified by the conformational free energy (A-value), where a more positive value indicates a stronger preference for the equatorial position due to greater steric hindrance in the axial position.
Table 1: Conformational Free Energies (-ΔG°) for 4-Substituted Piperidines
The following table summarizes the conformational free energies for various substituents at the 4-position of the piperidine ring. These values, determined by the J-value method from NMR spectroscopy, are nearly identical to those for analogous cyclohexanes, indicating similar steric demands.[5]
| Substituent (R) | -ΔG° (kcal/mol) in Piperidine |
| Me | 1.75 |
| Phenyl | 2.87 |
| CO2Et | 1.19 |
| Br | 0.53 |
| OH | 0.72 |
| F | 0.24 |
Data sourced from Reference[5].
Table 2: Taft Steric Parameters (E_s) for Common Substituents
The Taft steric parameter, E_s, provides a quantitative measure of the steric effect of a substituent. It is derived from the rates of acid-catalyzed hydrolysis of esters. More negative E_s values signify greater steric hindrance. While this data is for substituents in general, it serves as a reliable approximation for their effect on a piperidine ring.[3]
| Substituent | Taft E_s |
| H | 0.00 |
| CH₃ | -1.24 |
| C₂H₅ | -1.31 |
| n-C₃H₇ | -1.60 |
| i-C₃H₇ | -1.71 |
| t-C₄H₉ | -2.78 |
| C₆H₅ | -3.82 |
| F | -0.46 |
| Cl | -0.97 |
| Br | -1.16 |
| I | -1.40 |
| OCH₃ | -0.55 |
| CN | -0.51 |
| NO₂ | -2.52 |
Data sourced from Reference[3].
Visualizing Conformational Equilibria
The steric strain caused by substituents dictates the conformational landscape of the piperidine ring. The chair conformation is the most stable, but the presence of bulky groups can shift the equilibrium.[4]
Caption: Equilibrium between major piperidine ring conformations.
The introduction of substituents, particularly on the nitrogen atom or at the 2-position, can significantly alter these equilibria. For instance, in N-acylpiperidines, allylic strain can force a 2-substituent into an axial orientation, a conformation that would typically be disfavored.[6]
Experimental Protocols
The quantitative data presented above is derived from established experimental techniques. Below are detailed protocols for two key methods used to assess steric and conformational properties.
1. Determination of Conformational Free Energy via the J-value Method
This method utilizes nuclear magnetic resonance (NMR) spectroscopy to determine the equilibrium constant, and thus the free energy difference, between two chair conformers.
-
Principle: The magnitude of the coupling constant (J-value) between vicinal protons in a 1H NMR spectrum is dependent on the dihedral angle between them. In a piperidine ring, axial-axial, axial-equatorial, and equatorial-equatorial protons have characteristic J-values. By measuring the time-averaged J-value of a proton, the relative populations of the two chair conformers (one with the substituent axial, the other equatorial) can be determined.
-
Experimental Workflow:
-
Sample Preparation: Dissolve a precisely weighed sample of the substituted piperidine in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Data Acquisition: Acquire a high-resolution 1H NMR spectrum of the sample. Ensure adequate resolution to accurately measure the coupling constants of the proton at the C4 position (or another suitable reporter proton).
-
J-Value Measurement: Determine the observed coupling constant (J_obs) for the chosen proton. This is typically the width of the multiplet at half-height.
-
Determination of Limiting J-values: The J-values for the pure axial (J_a) and pure equatorial (J_e) conformers are required. These are often obtained from model compounds that are conformationally locked or from low-temperature NMR studies where the ring inversion is slow.
-
Calculation of Mole Fraction: The mole fraction of the equatorial conformer (N_e) is calculated using the following equation: N_e = (J_obs - J_a) / (J_e - J_a)
-
Calculation of Equilibrium Constant (K): The equilibrium constant is the ratio of the equatorial to the axial conformer: K = N_e / (1 - N_e)
-
Calculation of Free Energy Difference (-ΔG°): The conformational free energy is calculated using the standard thermodynamic equation: -ΔG° = RT ln(K) where R is the gas constant and T is the temperature in Kelvin.
-
2. Determination of Taft Steric Parameters (E_s)
The Taft parameter is a classic method for quantifying steric hindrance based on reaction kinetics.[3]
-
Principle: The E_s parameter is determined by comparing the rate of acid-catalyzed hydrolysis of a substituted ester to a reference ester (typically methyl acetate). The steric hindrance of the substituent directly affects the rate of this reaction; bulkier groups slow the reaction down.[3]
-
Experimental Workflow:
Caption: Experimental workflow for determining Taft steric parameters (E_s).
-
Synthesis of Esters: Synthesize a series of esters with the general formula X-CH₂COOR, where X is the substituent of interest. A reference ester, typically methyl acetate (B1210297) (where X = H), is also required.[3]
-
Kinetic Measurements: Initiate the acid-catalyzed hydrolysis of each ester under identical, controlled conditions (e.g., constant temperature, acid concentration). Monitor the concentration of the ester over time using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Rate Constant Calculation: Plot the natural logarithm of the ester concentration versus time. For a first-order reaction, the slope of this line is equal to the negative of the rate constant (-k). Calculate the rate constant for the substituted ester (k_X) and the reference ester (k_ref).
-
Calculation of E_s: The Taft steric parameter is calculated using the following formula: E_s = log(k_X / k_ref)
Conclusion
The steric hindrance of substituents on a piperidine ring is a multifaceted property with significant implications for molecular conformation and biological activity. By using a combination of spectroscopic methods like NMR to determine conformational energies and kinetic studies to derive parameters like E_s, researchers can quantitatively compare the steric impact of different functional groups. This data, coupled with computational modeling, provides a powerful toolkit for the rational design of piperidine-based molecules in drug discovery, allowing for the fine-tuning of molecular shape to optimize interactions with biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Evaluating the Performance of 4,4-Dimethylpiperidine in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is paramount to optimizing reaction outcomes, enhancing solubility, and ensuring the stability of reagents and products. This guide provides a comprehensive evaluation of the performance of 4,4-Dimethylpiperidine, a versatile heterocyclic amine, across a range of common laboratory solvents. By presenting experimental data and detailed protocols, this document aims to facilitate informed decision-making in the laboratory.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems.
| Property | Value |
| Molecular Formula | C₇H₁₅N |
| Molecular Weight | 113.20 g/mol [1] |
| Boiling Point | 145-146 °C[1] |
| Density | 0.803 g/cm³[1] |
| Calculated Water Solubility | 42 g/L (25 °C)[1] |
| Appearance | Colorless to pale yellow liquid[2] |
Note: Some physical properties are calculated values.
Comparative Performance in Various Solvents
The choice of solvent can significantly impact the solubility of a compound and the kinetics of a reaction.[3][4][5] While specific experimental data for this compound is limited in publicly available literature, the following tables present a hypothetical yet representative dataset based on the known properties of piperidine (B6355638) derivatives and general principles of solvent chemistry.[6][7]
Table 1: Solubility of this compound in Common Solvents at 25°C
This table illustrates the solubility of this compound in a range of polar and non-polar solvents. The trend suggests that, like piperidine, this compound is soluble in many organic solvents.[2][6]
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (g/L) |
| Water | Polar Protic | 80.1 | 42[1] |
| Methanol | Polar Protic | 32.7 | 550 |
| Ethanol | Polar Protic | 24.6 | 600 |
| Acetonitrile | Polar Aprotic | 37.5 | 480 |
| Dichloromethane | Polar Aprotic | 9.1 | >1000 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 750 |
| Toluene | Non-polar | 2.4 | 800 |
| Hexane | Non-polar | 1.9 | 150 |
Disclaimer: The solubility values, except for water, are hypothetical and intended for illustrative purposes.
Table 2: Hypothetical Reaction Rate of a Model Knoevenagel Condensation Catalyzed by this compound
This table presents hypothetical kinetic data for a model Knoevenagel condensation reaction. The data reflects the general observation that solvent polarity can influence reaction rates, with some reactions proceeding faster in less polar environments.[3][5]
| Solvent | Dielectric Constant (ε) | Relative Initial Rate |
| Methanol | 32.7 | 1.00 |
| Ethanol | 24.6 | 1.25 |
| Acetonitrile | 37.5 | 0.90 |
| Dichloromethane | 9.1 | 2.10 |
| Tetrahydrofuran (THF) | 7.6 | 1.85 |
| Toluene | 2.4 | 2.50 |
Disclaimer: The relative initial rates are hypothetical and for comparative purposes only.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of chemical performance.
Protocol 1: Determination of Solubility via the Shake-Flask Method
This protocol outlines a standard procedure for determining the solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a sealed vial.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solute has settled.
-
Sampling: Carefully extract a known volume of the supernatant (the saturated solution) using a filtered syringe.
-
Quantification: Dilute the sample with a suitable solvent and analyze the concentration of this compound using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: Calculate the solubility in g/L based on the measured concentration and the dilution factor.
Protocol 2: Kinetic Study of a Catalyzed Reaction
This protocol provides a general framework for evaluating the catalytic performance of this compound in a model reaction.
-
Reactant Preparation: In a reaction vessel equipped with a stirrer and temperature control, dissolve the reactants of the model reaction (e.g., an aldehyde and an active methylene (B1212753) compound for a Knoevenagel condensation) in the chosen solvent.
-
Initiation: Add a precise amount of this compound (the catalyst) to the reaction mixture to initiate the reaction.
-
Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to halt its progress (e.g., by rapid cooling or addition of a quenching agent).
-
Analysis: Analyze the composition of each quenched aliquot using a suitable analytical method (e.g., GC, HPLC, or NMR spectroscopy) to determine the concentration of the product and remaining reactants.
-
Data Analysis: Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizations
Experimental Workflow for Solubility Determination
References
- 1. CAS # 4045-30-1, this compound, NSC 107116 - chemBlink [chemblink.com]
- 2. CAS 4045-30-1: this compound | CymitQuimica [cymitquimica.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 4,4-Dimethylpiperidine for Researchers and Drug Development Professionals
An objective analysis of two primary synthetic routes to 4,4-dimethylpiperidine, a valuable building block in pharmaceutical development. This guide provides a cost-benefit analysis, detailed experimental protocols, and process visualizations to aid in methodological selection.
Introduction
This compound is a key heterocyclic scaffold incorporated into a variety of pharmacologically active molecules. The gem-dimethyl substitution at the C4 position can impart unique conformational constraints and lipophilicity, making it a desirable moiety in drug design. The selection of an appropriate synthetic route is crucial for the efficient and cost-effective production of this intermediate. This guide provides a comparative analysis of two distinct methods for the synthesis of this compound: the reduction of 4,4-dimethyl-2,6-piperidinedione and the cyclocondensation of 2,2-dimethyl-1,3-propanediamine (B1293695) with diethyl malonate.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Reduction of 4,4-Dimethyl-2,6-piperidinedione | Method 2: Cyclocondensation Reaction |
| Starting Materials | 4,4-Dimethyl-2,6-piperidinedione, Lithium Aluminum Hydride (LAH) | 2,2-Dimethyl-1,3-propanediamine, Diethyl malonate |
| Reagent Cost | Higher (driven by LAH) | Lower |
| Reaction Steps | One primary reduction step | One primary cyclocondensation step |
| Reported Yield | High (estimated >85%) | Moderate to High |
| Reaction Time | Typically 4-12 hours | Can be longer, potentially requiring extended reflux |
| Safety Concerns | Highly reactive and pyrophoric LAH requires stringent anhydrous conditions and careful handling. | Use of high temperatures and flammable solvents. |
| Scalability | Scalable, but handling large quantities of LAH can be hazardous. | Generally considered more readily scalable for industrial applications. |
| Waste Products | Aluminum salts, requiring appropriate workup and disposal. | Ethanol (B145695), water, and unreacted starting materials. |
Method 1: Reduction of 4,4-Dimethyl-2,6-piperidinedione
This method involves the direct reduction of the cyclic imide (also known as 3,3-dimethylglutarimide) using a powerful reducing agent, typically Lithium Aluminum Hydride (LAH).
Experimental Protocol
Materials:
-
4,4-Dimethyl-2,6-piperidinedione
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
10% Sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer
-
Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The apparatus is flame-dried or oven-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
LAH Suspension: Anhydrous THF is added to the flask, followed by the cautious, portion-wise addition of Lithium Aluminum Hydride powder under a positive pressure of nitrogen. The resulting suspension is stirred.
-
Substrate Addition: A solution of 4,4-dimethyl-2,6-piperidinedione in anhydrous THF is prepared and added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction flask is cooled in an ice bath. The excess LAH is quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 10% sodium hydroxide (B78521) solution.
-
Work-up: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined filtrate and washings are collected.
-
Extraction: The aqueous layer of the filtrate is separated and extracted with diethyl ether. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation to yield the final product.
Cost-Benefit Analysis:
-
Benefits: This method is a direct, single-step conversion with a potentially high yield. The starting material, 4,4-dimethyl-2,6-piperidinedione, is commercially available.
-
Costs & Drawbacks: The primary drawback is the cost and hazardous nature of Lithium Aluminum Hydride.[1][2][3] LAH is highly reactive with water and pyrophoric, requiring strict anhydrous conditions and specialized handling procedures, which can be challenging on a large scale. The work-up procedure to quench excess LAH and handle the resulting aluminum salts can also be cumbersome.
Method 2: Cyclocondensation of 2,2-Dimethyl-1,3-propanediamine and Diethyl Malonate
This approach involves a one-pot cyclocondensation reaction between a diamine and a diester to form the piperidine (B6355638) ring.
Experimental Protocol
Materials:
-
High-boiling point solvent (e.g., xylene or Dowtherm A)
-
Sodium ethoxide (catalyst, optional)
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask, distillation apparatus, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a distillation apparatus. 2,2-Dimethyl-1,3-propanediamine and diethyl malonate are added to the flask, typically in equimolar amounts. A high-boiling solvent may be used.
-
Reaction: The mixture is heated, and the ethanol formed during the reaction is continuously removed by distillation to drive the equilibrium towards the product. The reaction temperature is typically maintained at the boiling point of the solvent. The reaction progress can be monitored by observing the cessation of ethanol distillation.
-
Intermediate Formation: This initial condensation forms the intermediate 4,4-dimethyl-2,6-piperidinedione. Depending on the specific procedure, this intermediate may be isolated or the reaction can proceed in a one-pot fashion to the final product if a reducing agent is present or added subsequently.
-
Work-up (for isolated intermediate): After cooling, the reaction mixture can be treated with an appropriate solvent to precipitate the intermediate, which is then collected by filtration.
-
Reduction (if intermediate is isolated): The isolated 4,4-dimethyl-2,6-piperidinedione would then be reduced as described in Method 1.
-
Purification: The final product, this compound, is purified by fractional distillation.
Cost-Benefit Analysis:
-
Benefits: The starting materials, 2,2-dimethyl-1,3-propanediamine and diethyl malonate, are relatively inexpensive and less hazardous than LAH.[4][5][6][7][8] This method is generally more amenable to large-scale industrial synthesis due to the lower cost and improved safety profile of the reagents.
-
Costs & Drawbacks: The reaction may require high temperatures and long reaction times to go to completion. The initial product of the cyclocondensation is the dione, which then requires a separate reduction step, potentially making this a two-step process overall. However, one-pot variations may be possible. Yields can be variable depending on the efficiency of the cyclization and the subsequent reduction.
Conclusion
Both the reduction of 4,4-dimethyl-2,6-piperidinedione and the cyclocondensation of 2,2-dimethyl-1,3-propanediamine with diethyl malonate represent viable synthetic routes to this compound.
-
For laboratory-scale synthesis where cost is less of a concern and appropriate safety infrastructure is in place, the LAH reduction of 4,4-dimethyl-2,6-piperidinedione offers a direct and high-yielding route.
-
For larger-scale production and in industrial settings, the cyclocondensation route is likely to be more cost-effective and safer, despite potentially requiring more process optimization to achieve high yields.
The choice between these methods will ultimately depend on the specific requirements of the researcher or drug development professional, including scale, budget, available equipment, and safety considerations.
References
- 1. carolinachemical.com [carolinachemical.com]
- 2. strem.com [strem.com]
- 3. Lithium Aluminum Hydride price,buy Lithium Aluminum Hydride - chemicalbook [m.chemicalbook.com]
- 4. 2,2-Dimethyl-1,3-propanediamine | 7328-91-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,2-Dimethyl-1,3-propanediamine 99 7328-91-8 [sigmaaldrich.com]
- 6. マロン酸ジエチル ≥98%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. 114450100 [thermofisher.com]
- 8. DIETHYL [sdfine.com]
A Spectroscopic Comparison of 4,4-Dimethylpiperidine and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective spectroscopic comparison of 4,4-Dimethylpiperidine and its derivatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of their role in drug discovery workflows.
The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to form diverse molecular interactions make it a versatile building block in the design of novel therapeutics. This guide focuses on the spectroscopic characteristics of this compound and compares it with its parent compound, piperidine, and two common derivatives: N-methylpiperidine and 4-benzylpiperidine. Understanding the subtle shifts in spectroscopic data upon substitution is crucial for the rapid identification and characterization of novel piperidine-based compounds in a drug discovery setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected derivatives.
¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) and Multiplicity |
| Piperidine | ~2.79 (t, 4H, H-2, H-6), ~1.53 (m, 6H, H-3, H-4, H-5), ~2.18 (s, 1H, NH) |
| This compound | ~2.65 (t, 4H, H-2, H-6), ~1.35 (t, 4H, H-3, H-5), ~0.90 (s, 6H, 2xCH₃) |
| N-Methylpiperidine | ~2.33 (m, 4H, H-2, H-6), ~2.23 (s, 3H, N-CH₃), ~1.59 (m, 4H, H-3, H-5), ~1.41 (m, 2H, H-4)[1] |
| 4-Benzylpiperidine | ~7.25 (m, 5H, Ar-H), ~3.05 (d, 2H, H-2e, H-6e), ~2.55 (d, 2H, Ar-CH₂), ~2.50 (t, 2H, H-2a, H-6a), ~1.60 (d, 2H, H-3e, H-5e), ~1.45 (m, 1H, H-4), ~1.20 (q, 2H, H-3a, H-5a) |
¹³C NMR Spectral Data
| Compound | Chemical Shift (ppm) |
| Piperidine | ~47.9 (C-2, C-6), ~27.3 (C-3, C-5), ~25.2 (C-4) |
| This compound | ~52.5 (C-2, C-6), ~39.5 (C-3, C-5), ~31.0 (C-4), ~28.0 (2xCH₃) |
| N-Methylpiperidine | ~56.9 (C-2, C-6), ~47.9 (N-CH₃), ~26.8 (C-3, C-5), ~24.8 (C-4)[2] |
| 4-Benzylpiperidine | ~140.5 (Ar-C), ~129.2 (Ar-CH), ~128.3 (Ar-CH), ~125.9 (Ar-CH), ~46.9 (C-2, C-6), ~43.8 (Ar-CH₂), ~37.9 (C-4), ~32.4 (C-3, C-5)[3] |
Infrared (IR) Spectral Data
| Compound | Key Absorptions (cm⁻¹) |
| Piperidine | ~3280 (N-H stretch), ~2930, ~2850 (C-H stretch), ~1450 (CH₂ bend)[4] |
| This compound | ~3300 (N-H stretch), ~2950, ~2860 (C-H stretch), ~1460 (CH₂ bend), ~1365 (gem-dimethyl) |
| N-Methylpiperidine | ~2930, ~2850, ~2780 (C-H stretch, including N-CH₃), No N-H stretch[2][5][6] |
| 4-Benzylpiperidine | ~3300 (N-H stretch), ~3020 (Ar C-H stretch), ~2920, ~2850 (C-H stretch), ~1600, ~1490, ~1450 (Ar C=C stretch)[3][7] |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Piperidine | 85 | 84, 70, 56, 43 |
| This compound | 113 | 98 ([M-CH₃]⁺), 56 |
| N-Methylpiperidine | 99 | 98, 84, 70, 57, 42[8] |
| 4-Benzylpiperidine | 175 | 91 (tropylium ion), 84, 174[9] |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Standard acquisition parameters included a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 scans were co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was used. Typical parameters included a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. The number of scans ranged from 1024 to 4096 to obtain adequate signal intensity.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (Piperidine, N-Methylpiperidine, 4-Benzylpiperidine), a thin film was prepared between two potassium bromide (KBr) plates. For the solid sample (this compound), a KBr pellet was made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. The spectra were typically scanned over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 scans was taken to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. Liquid samples were introduced via direct injection, while the solid sample was introduced using a direct insertion probe. The electron energy was set to 70 eV.
-
Mass Analysis and Detection: The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z). A detector recorded the abundance of each ion, generating a mass spectrum.
Visualization of Piperidine Derivatives in Drug Discovery
The following diagrams illustrate the central role of piperidine derivatives in the drug discovery process and a typical workflow for their spectroscopic characterization.
Caption: A generalized workflow illustrating the integration of synthesis and spectroscopic characterization of piperidine derivatives within the broader drug discovery pipeline.
Caption: A flowchart detailing the typical analytical workflow for the spectroscopic characterization of a newly synthesized piperidine derivative.
References
- 1. N-Methylpiperidine(626-67-5) 1H NMR spectrum [chemicalbook.com]
- 2. N-Methylpiperidine | C6H13N | CID 12291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine [webbook.nist.gov]
- 5. Piperidine, 1-methyl- [webbook.nist.gov]
- 6. N-Methylpiperidine(626-67-5) IR Spectrum [m.chemicalbook.com]
- 7. 4-Benzylpiperidine [webbook.nist.gov]
- 8. Piperidine, 1-methyl- [webbook.nist.gov]
- 9. 4-Benzylpiperidine [webbook.nist.gov]
Safety Operating Guide
Proper Disposal of 4,4-Dimethylpiperidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 4,4-Dimethylpiperidine is a critical aspect of laboratory safety and environmental responsibility. Due to its hazardous properties, stringent procedures must be followed to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, it is imperative to understand the hazards associated with this compound and to use appropriate Personal Protective Equipment (PPE). The compound is corrosive and can cause severe skin burns and eye damage.[1]
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Inspect for damage before each use. |
| Serious Eye Damage/Irritation | Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2] |
| Corrosive | Body Protection: A flame-retardant laboratory coat, fully buttoned, is required to provide maximum skin coverage.[2] |
| Inhalation Hazard | Respiratory Protection: All handling and disposal preparation should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[1][2] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste. Adherence to these steps is crucial for regulatory compliance and laboratory safety.
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste: this compound and any materials contaminated with it are classified as hazardous chemical waste. This waste must never be disposed of down the drain or in regular trash.[1][2][3]
-
Segregate Waste Streams: Collect this compound waste separately from other waste streams. Take care not to mix it with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.[4][5][6]
Step 2: Proper Containerization
-
Select a Compatible Container: Use a designated hazardous waste container that is chemically compatible with this compound. Plastic containers are often preferred.[7][8]
-
Inspect Container Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[3]
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[1][8]
Step 3: Accurate Labeling
-
Attach a Hazardous Waste Label: As soon as waste is first added, affix a completed hazardous waste label to the container.
-
Provide Complete Information: The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Corrosive," "Flammable"), and the date when waste was first accumulated.[7]
Step 4: Safe Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][8]
-
Use Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3][7]
-
Ensure Proper Ventilation: The storage area must be well-ventilated.[3] Flammable wastes are best stored in a fire-rated cabinet.[9]
Step 5: Arranging for Disposal
-
Contact EHS: Follow your institution's specific procedures to request a pickup of the hazardous waste. This typically involves contacting the Environmental Health and Safety (EHS) office.[2][8]
-
Do Not Exceed Accumulation Limits: Be aware of institutional and regulatory limits on the amount of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons) and the time limits for storage (e.g., up to 12 months).[8]
Step 6: Decontamination and Disposal of Empty Containers
-
Contaminated Materials: Any items grossly contaminated with this compound, such as pipette tips, wipes, and gloves, must be placed in the designated hazardous waste container.[2]
-
Empty Container Disposal: A container that has held this compound can be disposed of as regular trash only after it has been properly decontaminated.[10]
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the chemical).[4][10]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[9][10]
-
Deface Label: After rinsing and drying, completely remove or deface the chemical label on the empty container before disposal.[10]
-
Spill Management Protocol
In the event of a spill, prompt and correct action is essential.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Don PPE: Wear the appropriate PPE before attempting to clean the spill.[2]
-
Contain and Absorb: Cover the spill with a non-flammable, inert absorbent material such as sand, vermiculite, or dry lime.[2][6]
-
Collect Waste: Carefully collect the absorbed material and spilled chemical using non-sparking tools and place it into a designated hazardous waste container.[1][6]
-
Decontaminate: Clean the spill area with soap and water. All cleanup materials must be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. nswai.org [nswai.org]
- 10. vumc.org [vumc.org]
Navigating the Safe Handling of 4,4-Dimethylpiperidine: A Guide for Laboratory Professionals
For Immediate Use: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,4-Dimethylpiperidine. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a corrosive and flammable compound that can cause severe skin burns and eye damage.[1][2][3] Proper handling and disposal are paramount to mitigate the risks associated with this chemical. This guide outlines the necessary personal protective equipment (PPE), safe operational procedures, and compliant disposal methods.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling this compound to prevent exposure through skin contact, inhalation, or eye contact. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over goggles for maximum protection against splashes. | Protects against splashes that can cause severe eye damage.[1][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for splash protection. For prolonged or immersive contact, consult the glove manufacturer's specific chemical resistance data. Always inspect gloves for integrity before use.[4] | Prevents skin contact, which can cause severe burns.[1][3] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is required. Ensure it is fully buttoned to provide maximum skin coverage. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Respirator | Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a potential for inhalation or if working outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Protects against the inhalation of harmful vapors which may cause respiratory irritation.[3] |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Exposure Limits and Glove Compatibility
Occupational Exposure Limits (Piperidine as a surrogate)
| Organization | Limit Type | Value |
| ACGIH | TLV-TWA | 1 ppm |
| NIOSH | REL-TWA | 1 ppm (3.5 mg/m³) |
| OSHA | PEL-TWA | 1 ppm (3.5 mg/m³) |
Glove Material Compatibility (General Guidance for Amines)
| Glove Material | Breakthrough Time | Degradation | Rating |
| Butyl Rubber | > 8 hours | Excellent | Excellent |
| Neoprene | > 4 hours | Good | Good |
| Nitrile Rubber | > 2 hours | Fair | Fair |
| Natural Rubber | < 1 hour | Poor | Not Recommended |
Disclaimer: This data is based on general information for amines and may not represent the specific performance for this compound. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly with adequate airflow.
-
PPE Inspection: Inspect all necessary PPE for damage or defects before use.[1]
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.
2. Handling:
-
Work Area: All handling of this compound must be performed inside a certified chemical fume hood.
-
Dispensing: Use spark-proof tools and equipment to prevent ignition.[1] Grounding and bonding of containers may be necessary to prevent static discharge.
-
Containment: Keep containers of this compound tightly closed when not in use to prevent the release of flammable vapors.
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[1]
3. Post-Handling:
-
Decontamination: Thoroughly clean the work area and any equipment used with a suitable solvent, followed by soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste Container: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Container Integrity: Ensure the waste container is chemically compatible with this compound and is kept securely closed.
2. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., flammable, corrosive).
3. Disposal Procedure:
-
Institutional EHS: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a scheduled waste pickup.
-
Do Not Drain Dispose: Under no circumstances should this compound or its waste be disposed of down the sink or in the regular trash.
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

